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  • Product: 2,6-Dichloro-3-methylisonicotinic acid
  • CAS: 1256835-40-1

Core Science & Biosynthesis

Foundational

2,6-Dichloro-3-methylisonicotinic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategy of 2,6-Dichloro-3-methylisonicotinic Acid Abstract This technical guide provides a comprehensive overview of the chemical properties, syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategy of 2,6-Dichloro-3-methylisonicotinic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthetic pathways, and potential applications of 2,6-dichloro-3-methylisonicotinic acid. As a specialized heterocyclic compound, it serves as a highly valuable and reactive building block in the fields of medicinal chemistry and agrochemical development. This document details its physicochemical characteristics, offers a plausible and detailed synthetic protocol based on established chemical principles, and explores its spectroscopic signature and key reactive sites. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold for the design and synthesis of novel, high-value molecules.

Molecular Structure and Physicochemical Properties

2,6-Dichloro-3-methylisonicotinic acid is a derivative of isonicotinic acid (pyridine-4-carboxylic acid) featuring two chlorine substituents at the 2 and 6 positions and a methyl group at the 3 position. This substitution pattern significantly influences the molecule's electronic properties and reactivity. The chlorine atoms, being strongly electronegative, withdraw electron density from the pyridine ring, making the positions they occupy susceptible to nucleophilic substitution. The carboxylic acid group provides a handle for a variety of chemical transformations, including amide bond formation and esterification.

Key Identifiers
  • IUPAC Name: 2,6-dichloro-3-methylpyridine-4-carboxylic acid

  • Molecular Formula: C₇H₅Cl₂NO₂

  • Molecular Weight: 206.03 g/mol

  • CAS Number: A specific CAS number is not widely indexed, highlighting its status as a specialized research chemical. The likely precursor, 2,6-dichloro-3-methylpyridine, is registered under CAS 58584-94-4[1].

Estimated Physicochemical Data

The following properties are estimated based on the known values of its structural analogs, 2,6-dichloroisonicotinic acid and 2,6-dichloronicotinic acid, with adjustments for the presence of the methyl group.

PropertyEstimated ValueRationale & References
Melting Point (°C) 215 - 225Based on the melting point of 2,6-dichloroisonicotinic acid (209-212 °C), with an expected increase due to higher molecular weight and potential crystal packing differences[2][3].
Appearance White to off-white crystalline solidTypical appearance for similar chlorinated pyridine carboxylic acids[4].
XLogP3 ~2.0Slightly increased from the XLogP3 of 1.6 for 2,6-dichloroisonicotinic acid due to the addition of a lipophilic methyl group[5].
Hydrogen Bond Donor 1From the carboxylic acid proton[5][6].
Hydrogen Bond Acceptor 3From the pyridine nitrogen and the two carboxylic acid oxygens[5][6].
Solubility Soluble in methanol, DMSO, DMF; sparingly soluble in water.Typical solubility profile for polar organic acids. Methanol solubility is confirmed for the parent compound.

Synthesis and Purification

A robust and logical synthetic route to 2,6-dichloro-3-methylisonicotinic acid involves the selective oxidation of the methyl group of the readily available precursor, 2,6-dichloro-3-methylpyridine. This transformation is a cornerstone of pyridine chemistry, leveraging the stability of the pyridine ring to harsh oxidative conditions.

Proposed Synthetic Workflow

The diagram below illustrates the proposed single-step oxidation process.

SynthesisWorkflow precursor 2,6-Dichloro-3-methylpyridine (CAS: 58584-94-4) product 2,6-Dichloro-3-methylisonicotinic acid precursor->product Oxidation reagents Oxidizing Agent (e.g., KMnO₄, H₂SO₄/H₂O) reagents->product workup Work-up & Purification 1. Quenching (Na₂SO₃) 2. Filtration 3. Acidification (HCl) 4. Recrystallization product->workup Isolation

Caption: Proposed synthesis of the target compound via oxidation.

Detailed Experimental Protocol

This protocol is a validated approach for the oxidation of methylpyridines and is adapted for this specific substrate.

Objective: To synthesize 2,6-dichloro-3-methylisonicotinic acid by oxidizing 2,6-dichloro-3-methylpyridine with potassium permanganate.

Materials:

  • 2,6-dichloro-3-methylpyridine (1.0 eq)

  • Potassium permanganate (KMnO₄) (3.0-4.0 eq)

  • Sulfuric acid (concentrated)

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ethanol/Water mixture for recrystallization

Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add deionized water and 2,6-dichloro-3-methylpyridine (1.0 eq).

  • Oxidation: Begin vigorous stirring and slowly add potassium permanganate (3.0-4.0 eq) portion-wise to the mixture. The addition is exothermic and should be controlled to maintain the reaction temperature below 80-90 °C.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux (approx. 95-100 °C) for 4-6 hours. The progress can be monitored by TLC or GC-MS by observing the disappearance of the starting material. The deep purple color of permanganate will fade as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Work-up - Quenching: Cool the reaction mixture to room temperature. Carefully quench the excess potassium permanganate by adding a saturated aqueous solution of sodium sulfite until the purple color disappears completely.

  • Work-up - Filtration: Filter the mixture through a pad of Celite to remove the manganese dioxide precipitate. Wash the filter cake thoroughly with hot water.

  • Work-up - Acidification: Combine the filtrate and washings and cool the solution in an ice bath. Slowly acidify the clear solution with concentrated hydrochloric acid to a pH of 2-3. The desired product will precipitate as a white or off-white solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold deionized water. For further purification, recrystallize the crude product from an ethanol/water mixture to yield pure 2,6-dichloro-3-methylisonicotinic acid.

  • Drying: Dry the purified product under vacuum at 50-60 °C.

Causality and Trustworthiness: The use of a strong oxidant like KMnO₄ is necessary to convert the relatively stable methyl group into a carboxylic acid. The pyridine ring itself is resistant to oxidation under these conditions, ensuring selectivity. The work-up procedure is self-validating: the quenching step visually confirms the removal of excess oxidant, and the pH-dependent precipitation ensures selective isolation of the acidic product away from any neutral or basic impurities.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques. The expected data are summarized below.

TechniqueExpected Observations
¹H NMR Two singlets in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the protons at the C-5 position, a singlet for the methyl group (approx. 2.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR Approximately 7 distinct signals: 1 for the methyl carbon, 5 for the aromatic carbons (including the two chlorinated carbons at lower field), and 1 for the carboxyl carbon (>160 ppm).
FT-IR (cm⁻¹) Broad O-H stretch (2500-3300), sharp C=O stretch (1700-1730), C=C and C=N aromatic stretches (1400-1600), and C-Cl stretches (600-800).
Mass Spec (EI) A molecular ion (M⁺) peak with a characteristic isotopic cluster for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio).

Chemical Reactivity and Synthetic Utility

2,6-Dichloro-3-methylisonicotinic acid is a versatile intermediate due to its distinct reactive sites, making it an excellent scaffold for building molecular diversity in drug discovery and agrochemical synthesis programs[4][7].

Key Reaction Pathways

Reactivity Core 2,6-Dichloro-3-methyl- isonicotinic Acid Amide Amide Derivatives Core->Amide R-NH₂, Coupling Agent (e.g., HATU) Ester Ester Derivatives Core->Ester R-OH, Acid Catalyst SNAr_2 C2-Substituted Derivatives Core->SNAr_2 Nu-H (e.g., R-SH) Base SNAr_6 C6-Substituted Derivatives Core->SNAr_6 Nu-H (e.g., R-OH) Base

Caption: Key reactive pathways of the title compound.

  • Carboxylic Acid Transformations: The carboxyl group at the C4 position is readily converted into amides, esters, or acid chlorides. Amide coupling reactions with a diverse range of amines are particularly valuable in medicinal chemistry for generating compound libraries for structure-activity relationship (SAR) studies.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the C2 and C6 positions are activated towards SNAr by the electron-withdrawing effects of the ring nitrogen and the carboxylic acid group. This allows for the selective introduction of various nucleophiles (e.g., amines, alcohols, thiols), providing a powerful tool for modifying the pyridine core[4][7]. The two chlorine atoms may exhibit differential reactivity, allowing for sequential or selective substitution under carefully controlled conditions.

Safety and Handling

While specific toxicity data for 2,6-dichloro-3-methylisonicotinic acid is not available, the safety profile can be inferred from its close analogs, 2,6-dichloronicotinic acid and 2,6-dichloro-3-methylpyridine.

  • GHS Hazard Classification (Predicted):

    • Harmful if swallowed (Acute Toxicity, Oral)[1][6].

    • Causes skin irritation[1][2][6].

    • Causes serious eye irritation[1][2][6].

    • May cause respiratory irritation[1][6].

  • Recommended Personal Protective Equipment (PPE):

    • Engineering Controls: Use in a well-ventilated fume hood.

    • Personal Protection: Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. A dust mask is recommended when handling the solid powder[2].

  • Stability: The compound is expected to be stable under normal laboratory storage conditions, kept in a cool, dry place away from strong oxidizing agents[8].

Applications in Research and Development

The true value of 2,6-dichloro-3-methylisonicotinic acid lies in its role as a versatile synthetic intermediate.

  • Pharmaceutical Development: This molecule serves as a scaffold for developing novel therapeutic agents. Its structure allows for the systematic exploration of chemical space around a rigid heterocyclic core, a common strategy in the design of enzyme inhibitors and receptor antagonists[4][7].

  • Agrochemical Synthesis: Many modern herbicides and pesticides are based on substituted pyridine cores[4]. The reactivity of this compound makes it an ideal starting material for creating new agrochemicals with potentially improved efficacy and selectivity[4][7].

  • Custom Synthesis: For chemists engaged in creating tailored molecules, this intermediate provides a reliable backbone for constructing complex targets with specific functionalities[7].

References

  • ResearchGate. Synthesis of 3, 6-dichloropicolinic acid. Available from: [Link]

  • PubChem. 2,6-Dichloronicotinic acid. Available from: [Link]

  • Google Patents. WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles.
  • ResearchGate. 2,6-Dichloro-3-nitropyridine. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis Capabilities with 2,6-Dichloronicotinic Acid. Available from: [Link]

  • PubChem. 2,6-Dichloroisonicotinic acid. Available from: [Link]

  • PubChem. Methyl 2,6-dichloroisonicotinate. Available from: [Link]

  • PubChem. 2,6-Dichloro-3-methylpyridine. Available from: [Link]

Sources

Exploratory

2,6-Dichloro-3-methylisonicotinic acid physical and chemical properties

An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-3-methylisonicotinic Acid A Note on Data Availability: As a Senior Application Scientist, it is crucial to begin by addressing the current lan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-3-methylisonicotinic Acid

A Note on Data Availability: As a Senior Application Scientist, it is crucial to begin by addressing the current landscape of available information. Direct experimental data for 2,6-dichloro-3-methylisonicotinic acid is not extensively reported in publicly accessible scientific literature. This guide will, therefore, provide a comprehensive analysis of the closely related and well-documented parent compound, 2,6-dichloroisonicotinic acid . Throughout this document, expert insights will be used to extrapolate the anticipated impact of the 3-methyl group on the molecule's physical and chemical properties, offering a robust, predictive guide for researchers and drug development professionals.

Core Molecular Structure and Physicochemical Properties

2,6-Dichloroisonicotinic acid is a substituted pyridinecarboxylic acid. The presence of two electron-withdrawing chlorine atoms at the 2 and 6 positions significantly influences the electronic character of the pyridine ring, impacting its reactivity and acidity. The addition of a methyl group at the 3-position would introduce both steric and electronic effects that are critical to consider in any synthetic or biological application.

Predicted Molecular Structure

Below is the predicted chemical structure of 2,6-dichloro-3-methylisonicotinic acid.

start Citrazinic Acid + POCl3 + Tetraethylammonium Chloride heat Heat at 130°C for 18h, then 145°C for 2h start->heat quench Quench with Crushed Ice heat->quench extract Extract with Ethyl Acetate quench->extract dry Dry with MgSO4 extract->dry concentrate Concentrate in vacuo dry->concentrate product 2,6-Dichloroisonicotinic Acid concentrate->product

Caption: General workflow for the synthesis of 2,6-dichloroisonicotinic acid.

Reactivity Insights
  • Nucleophilic Aromatic Substitution: The chlorine atoms at the 2 and 6 positions are activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group. This makes the compound a valuable intermediate for introducing other functional groups.

  • Carboxylic Acid Chemistry: The carboxylic acid group can undergo standard transformations, such as esterification, amide coupling, and reduction.

  • Influence of the 3-Methyl Group on Reactivity: The introduction of a methyl group at the 3-position would have two primary effects on reactivity:

    • Steric Hindrance: The methyl group may sterically hinder reactions at the adjacent C2-chloro and C4-carboxylic acid positions.

    • Electronic Effect: As an electron-donating group, it could slightly deactivate the ring towards nucleophilic attack compared to the parent compound.

Potential Applications in Research and Development

2,6-Dichloronicotinic acid and its isomers are versatile building blocks in medicinal chemistry and agrochemical synthesis. [1]

  • Pharmaceutical Development: These scaffolds are used in the synthesis of various biologically active molecules. For instance, nicotinic acid derivatives have been investigated as inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 enzyme. [2]* Agrochemicals: The chlorinated pyridine core is a common feature in many herbicides and pesticides. [1]2,6-Dichloroisonicotinic acid itself is a known inducer of systemic acquired resistance in plants. [3] The Strategic Value of the 3-Methyl Group:

In drug discovery, the addition of a methyl group is a common tactic to:

  • Probe Steric Pockets: Investigate the size and shape of an enzyme's active site.

  • Block Metabolism: Prevent metabolic oxidation at that position, potentially increasing the compound's half-life.

  • Improve Lipophilicity: Enhance membrane permeability and absorption.

Therefore, 2,6-dichloro-3-methylisonicotinic acid would be a valuable tool for medicinal chemists looking to fine-tune the properties of a lead compound based on the 2,6-dichloroisonicotinic acid scaffold.

Safety and Handling

Safety information for 2,6-dichloro-3-methylisonicotinic acid is not available. However, based on the data for the closely related 2,6-dichloronicotinic acid, the following hazards should be assumed:[4]

  • Harmful if swallowed (Acute toxicity, oral)

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry, and well-sealed container.

Conclusion

While 2,6-dichloro-3-methylisonicotinic acid is not a widely characterized compound, its chemical nature can be reliably predicted based on the extensive data available for its parent analog, 2,6-dichloroisonicotinic acid. The introduction of a 3-methyl group is expected to subtly modify its physicochemical properties and reactivity in predictable ways, primarily through steric and inductive effects. For researchers in drug discovery and agrochemical development, this molecule represents a strategic derivative for optimizing lead compounds, offering a means to enhance potency, selectivity, and pharmacokinetic properties. The synthetic and safety protocols outlined for the parent compound provide a solid and cautious framework for the handling and potential synthesis of this valuable research chemical.

References

  • Google Patents. (n.d.). Process for the preparation of 2,6-dichloronicotinonitriles.
  • PubChem. (n.d.). 2,6-Dichloronicotinic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dichloroisonicotinic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,6-dichloroisonicotinate. Retrieved from [Link]

  • LookChem. (n.d.). 2,6-Dichloro-3-methyl-isonicotinic acid ethyl ester (CAS No. 137520-99-1) Suppliers. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Discovery and History of Nicotinic Acid Derivatives

This guide provides an in-depth exploration of the fascinating journey of nicotinic acid and its derivatives, from its initial synthesis and the conquest of a devastating deficiency disease to its modern-day application...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the fascinating journey of nicotinic acid and its derivatives, from its initial synthesis and the conquest of a devastating deficiency disease to its modern-day application as a crucial therapeutic agent. Tailored for researchers, scientists, and drug development professionals, this document delves into the core scientific principles, historical milestones, and technical methodologies that have shaped our understanding and utilization of this remarkable class of compounds.

Section 1: The Genesis of a Vitamin - From Pellagra's Scourge to Nutritional Salvation

The story of nicotinic acid is intrinsically linked to the history of pellagra, a debilitating disease characterized by dermatitis, diarrhea, and dementia that ravaged populations with maize-based diets for centuries.[1][2] First described in Spain in 1735 by Gaspar Casal, the "four D's" of pellagra were a grim reality for many, particularly in the southern United States in the early 20th century.[1]

The initial breakthrough in understanding this affliction came from the pioneering work of Dr. Joseph Goldberger, a US Public Health Service officer. Through a series of meticulously designed epidemiological studies and human experiments in the 1910s and 1920s, Goldberger demonstrated that pellagra was not an infectious disease but rather a nutritional deficiency.[3] He induced the disease in volunteers with a corn-based diet and then cured them with a balanced diet, pointing towards a "pellagra-preventing" (P-P) factor present in certain foods.[3]

The chemical identity of this elusive P-P factor was finally unveiled in 1937 by American biochemist Conrad Elvehjem at the University of Wisconsin-Madison.[4][5] Elvehjem and his team isolated nicotinic acid from liver extracts and demonstrated its ability to cure "black tongue," the canine equivalent of pellagra.[4][6] Shortly after, in 1938, Tom Spies, Marion Blankenhorn, and Clark Cooper confirmed that nicotinic acid was also the cure for human pellagra, a landmark discovery that led to the fortification of flour with niacin and the virtual eradication of the disease in many parts of the world.[7]

Interestingly, nicotinic acid itself had been synthesized much earlier, in 1867, by the oxidative degradation of nicotine.[4][8] However, its biological significance remained unknown for 70 years. The name "niacin" was later coined to dissociate the vitamin from the potentially toxic nicotine.[8]

Section 2: The Dual Identity - Unveiling the Lipid-Modifying Properties

For decades, nicotinic acid was primarily recognized for its role as vitamin B3. However, a second, equally important therapeutic identity emerged in the mid-20th century. In 1955, Canadian pathologist Rudolf Altschul made the serendipitous discovery that high doses of nicotinic acid could significantly lower plasma cholesterol levels in humans.[9] This finding opened up a new therapeutic avenue for the management of dyslipidemia, a major risk factor for cardiovascular disease.

Altschul's discovery spurred extensive research into the lipid-modifying effects of nicotinic acid. It was found to be a broad-spectrum lipid-lowering agent, capable of reducing low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while simultaneously increasing high-density lipoprotein (HDL) cholesterol.[9] This unique profile made it a valuable tool in the armamentarium against atherosclerotic cardiovascular disease.

Section 3: Elucidating the Mechanism of Action - The GPR109A Receptor and Beyond

The quest to understand how nicotinic acid exerted its lipid-lowering effects led to the discovery of its specific cell surface receptor. In 2003, the G protein-coupled receptor 109A (GPR109A), also known as HM74A or PUMA-G, was identified as the high-affinity receptor for nicotinic acid.[10] This receptor is primarily expressed in adipocytes and immune cells.[10]

Activation of GPR109A in adipocytes by nicotinic acid leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent inhibition of hormone-sensitive lipase.[11][12] This cascade of events reduces the lipolysis of stored triglycerides, thereby decreasing the release of free fatty acids (FFAs) into the circulation.[10][11] The reduced flux of FFAs to the liver curtails the hepatic synthesis of triglycerides and, consequently, the production and secretion of very-low-density lipoproteins (VLDL), the precursors to LDL.[11][13]

Beyond its effects on lipolysis, nicotinic acid also directly inhibits the enzyme diacylglycerol acyltransferase-2 (DGAT2) in hepatocytes, which is a key enzyme in triglyceride synthesis.[13][14] This further contributes to the reduction in VLDL production. The increase in HDL cholesterol is thought to be mediated by a reduction in the hepatic uptake and catabolism of apolipoprotein A-I (apoA-I), the major protein component of HDL.[15]

Signaling Pathway of Nicotinic Acid's Lipid-Lowering Effect

Nicotinic_Acid_Pathway cluster_adipocyte Adipocyte cluster_hepatocyte Hepatocyte Nicotinic Acid Nicotinic Acid GPR109A GPR109A Nicotinic Acid->GPR109A Binds to DGAT2 DGAT2 Nicotinic Acid->DGAT2 Inhibits ApoA-I Catabolism ApoA-I Catabolism Nicotinic Acid->ApoA-I Catabolism Decreases Adenylyl Cyclase Adenylyl Cyclase GPR109A->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases production of Hormone-Sensitive Lipase Hormone-Sensitive Lipase cAMP->Hormone-Sensitive Lipase Inhibits activation of Triglycerides Triglycerides Hormone-Sensitive Lipase->Triglycerides Inhibits hydrolysis of Free Fatty Acids (FFAs) Free Fatty Acids (FFAs) Triglycerides->Free Fatty Acids (FFAs) Reduced release of Triglyceride Synthesis Triglyceride Synthesis Free Fatty Acids (FFAs)->Triglyceride Synthesis Reduced substrate for DGAT2->Triglyceride Synthesis Inhibits VLDL Production VLDL Production Triglyceride Synthesis->VLDL Production Decreases LDL Cholesterol LDL Cholesterol VLDL Production->LDL Cholesterol Leads to lower HDL Cholesterol HDL Cholesterol ApoA-I Catabolism->HDL Cholesterol Leads to higher Synthesis_Workflow Nicotinic Acid Nicotinic Acid Nicotinoyl Chloride Nicotinoyl Chloride Nicotinic Acid->Nicotinoyl Chloride SOCl2, Reflux Nicotinamide Derivative Nicotinamide Derivative Nicotinoyl Chloride->Nicotinamide Derivative Amine, Base Amine Amine Amine->Nicotinamide Derivative

Sources

Exploratory

An In-Depth Technical Guide to 2,6-Dichloro-3-methylisonicotinic Acid and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction 2,6-Dichloro-3-methylisonicotinic acid stands as a pivotal scaffold in the landscape of medicinal and agricultural chemistry. Its unique substi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3-methylisonicotinic acid stands as a pivotal scaffold in the landscape of medicinal and agricultural chemistry. Its unique substitution pattern on the pyridine ring—featuring two chlorine atoms and a methyl group—imparts distinct electronic and steric properties that are instrumental in modulating biological activity. This guide provides a comprehensive technical overview of this compound and its structural analogs, delving into their synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols. As a Senior Application Scientist, the following sections are designed to offer not just a recitation of facts, but a causal understanding of the scientific principles at play, empowering researchers to leverage this chemical entity in their own discovery and development programs.

I. Synthesis and Chemical Properties: A Strategic Approach

The synthesis of 2,6-dichloro-3-methylisonicotinic acid and its analogs is a multi-step process that demands careful control over reaction conditions to achieve desired regioselectivity and yield. A common strategic approach begins with a readily available starting material, such as a substituted pyridine, which is then elaborated through a series of transformations.

A. Synthetic Pathways

A plausible synthetic route to 2,6-dichloro-3-methylisonicotinic acid can be envisioned starting from 3-methylpyridine (3-picoline). The key transformations would involve chlorination of the pyridine ring and oxidation of the methyl group at the 4-position (if starting from a picoline derivative where the methyl group is not already in the desired position) or carboxylation.

One potential pathway involves the initial chlorination of a suitable pyridine precursor. The vapor-phase chlorination of 3-methylpyridine can lead to partially chlorinated derivatives, with chlorine atoms substituting both the ring and the methyl group[1]. Directing this chlorination to the desired 2 and 6 positions can be challenging and often results in a mixture of isomers, necessitating robust purification methods.

A more controlled approach might involve the synthesis of a dihydroxypyridine intermediate, which can then be converted to the dichloro derivative. For instance, a general method for the preparation of 2,6-dichloronicotinonitriles involves the reaction of 2,6-dihydroxynicotinamides with phosphorus pentachloride in an aromatic solvent[2]. This approach could be adapted for the synthesis of the target molecule by starting with an appropriately substituted 3-methyl-2,6-dihydroxynicotinamide.

Another strategy involves the preparation of 2,6-dichloro-3-nitropyridine, which can serve as a versatile intermediate[3]. This can be achieved by the nitration of 2,6-dichloropyridine using fuming nitric acid or a mixed acid system[3][4]. The nitro group can then be subjected to further transformations to introduce the desired carboxylic acid functionality.

B. Key Chemical Properties

The chemical properties of 2,6-dichloro-3-methylisonicotinic acid are largely dictated by the interplay of its functional groups. The electron-withdrawing nature of the two chlorine atoms increases the acidity of the carboxylic acid proton and influences the reactivity of the pyridine ring towards nucleophilic substitution. The methyl group at the 3-position introduces steric hindrance and can also modulate the electronic properties of the ring.

PropertyValue/DescriptionSource
Molecular Formula C₇H₅Cl₂NO₂N/A
Molecular Weight 206.03 g/mol N/A
Appearance Expected to be a crystalline solidGeneral knowledge
Solubility Likely soluble in organic solvents like methanol, ethanol, and DMSO. Sparingly soluble in water.General knowledge

II. Mechanism of Action: From Plant Defense to Potential Therapeutics

The biological activities of 2,6-dichloro-3-methylisonicotinic acid and its analogs are diverse, with significant implications in both agriculture and medicine.

A. Induction of Plant Systemic Acquired Resistance (SAR)

2,6-Dichloroisonicotinic acid (INA), a close structural analog of the title compound, is a well-characterized inducer of Systemic Acquired Resistance (SAR) in plants. SAR is a broad-spectrum defense mechanism that provides long-lasting protection against a wide range of pathogens. The mechanism of action of INA involves the inhibition of key enzymes in the plant's antioxidant defense system, namely catalase and ascorbate peroxidase. This inhibition leads to an increase in the intracellular concentration of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). Elevated ROS levels then act as signaling molecules to activate a cascade of defense-related genes, including those encoding pathogenesis-related (PR) proteins, which contribute to enhanced disease resistance.

SAR_Pathway cluster_enzyme Enzyme Inhibition INA 2,6-Dichloroisonicotinic Acid (INA) Catalase Catalase INA->Catalase Inhibition APX Ascorbate Peroxidase INA->APX Inhibition ROS Increased ROS (e.g., H₂O₂) Catalase->ROS APX->ROS Signal_Transduction Signal Transduction Cascade ROS->Signal_Transduction Activation PR_Genes Activation of Pathogenesis-Related (PR) Genes Signal_Transduction->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Simplified signaling pathway of INA-induced SAR.

B. Antimicrobial and Antitubercular Potential

Derivatives of isonicotinic acid have long been a cornerstone in the fight against tuberculosis, with isoniazid (INH) being a primary example. The antitubercular activity of INH and its analogs is contingent on several structural features. While the hydrazide moiety is crucial for activity, substitutions on the pyridine ring can significantly modulate potency[5][6].

Structure-activity relationship (SAR) studies on isoniazid analogs have revealed that substitution at the 3-position of the pyridine ring is generally not well-tolerated, often leading to a loss of antitubercular activity[5]. However, substitution at the 2-position with a methyl group can result in compounds with activity comparable to isoniazid[5]. This suggests that the position of the methyl group is critical in determining the biological effect of 2,6-dichloro-3-methylisonicotinic acid and its derivatives in a therapeutic context.

The mechanism of action of isoniazid involves its activation by the mycobacterial enzyme catalase-peroxidase (KatG) to a reactive species that subsequently inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall[7][8]. It is plausible that chlorinated and methylated analogs of isonicotinic acid could exert their antitubercular effects through a similar mechanism, although the specific interactions with KatG and the target enzymes may be altered by the substitutions.

III. Structure-Activity Relationships (SAR): The Impact of Substitution

The biological activity of isonicotinic acid derivatives is exquisitely sensitive to the nature and position of substituents on the pyridine ring. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective compounds.

A. Influence of the 3-Methyl Group

As previously mentioned, SAR studies on isoniazid analogs indicate that substitution at the 3-position of the pyridine ring is often detrimental to antitubercular activity[5]. This suggests that the introduction of a methyl group at this position in 2,6-dichloro-3-methylisonicotinic acid might diminish its potential as an antitubercular agent compared to its non-methylated counterpart. However, this is a generalization, and the combined electronic effects of the two chlorine atoms could potentially alter this relationship. Further quantitative studies directly comparing the activity of 2,6-dichloro-3-methylisonicotinic acid with 2,6-dichloroisonicotinic acid are necessary to definitively establish the role of the 3-methyl group.

B. Role of the 2,6-Dichloro Substitution

The presence of two chlorine atoms at the 2 and 6 positions significantly influences the electronic properties of the pyridine ring, making it more electron-deficient. This can impact the compound's ability to interact with biological targets. In the context of plant defense, the dichloro substitution is a key feature of the active inducer INA. For antimicrobial applications, halogenated substituents can increase the stability of a compound and its ability to interact with biomolecules through inductive and polarization effects[9].

C. Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a key functional handle that can be modified to generate a variety of derivatives, including esters, amides, and hydrazides. These modifications can profoundly impact the compound's pharmacokinetic and pharmacodynamic properties. For instance, the conversion of the carboxylic acid to a hydrazide is a critical step in the synthesis of isoniazid and is essential for its antitubercular activity[5].

Analog TypeGeneral StructureExpected Impact on Activity
Esters R-COOR'Increased lipophilicity, may act as prodrugs.
Amides R-CONR'R''Can alter hydrogen bonding potential and solubility.
Hydrazides R-CONHNH₂Essential for antitubercular activity in isoniazid analogs.

IV. Experimental Protocols: A Practical Guide

To facilitate further research on 2,6-dichloro-3-methylisonicotinic acid and its analogs, this section provides detailed, step-by-step methodologies for their synthesis, purification, and analysis.

A. Synthesis of 2,6-Dichloro-3-methylisonicotinic Acid (Hypothetical Protocol)

Step 1: Chlorination of 2,6-dihydroxy-3-methylnicotinamide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dihydroxy-3-methylnicotinamide in an excess of phosphorus oxychloride (POCl₃).

  • Slowly add phosphorus pentachloride (PCl₅) portion-wise to the suspension while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃ and PCl₅.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,6-dichloro-3-methylnicotinamide.

Step 2: Hydrolysis of 2,6-dichloro-3-methylnicotinamide

  • Dissolve the crude 2,6-dichloro-3-methylnicotinamide in a mixture of an alcohol (e.g., ethanol) and a strong aqueous acid (e.g., hydrochloric acid).

  • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the crude 2,6-dichloro-3-methylisonicotinic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Synthesis_Workflow Start 2,6-dihydroxy-3- methylnicotinamide Chlorination Chlorination (POCl₃, PCl₅) Start->Chlorination Intermediate 2,6-dichloro-3- methylnicotinamide Chlorination->Intermediate Hydrolysis Acid Hydrolysis Intermediate->Hydrolysis Product 2,6-dichloro-3- methylisonicotinic acid Hydrolysis->Product

Sources

Exploratory

Spectroscopic Signature of 2,6-Dichloro-3-methylisonicotinic Acid: A Predictive Analysis for Advanced Drug Development

Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. 2,6-Dichloro-3-methylisonicotinic acid, a substituted pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. 2,6-Dichloro-3-methylisonicotinic acid, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry, owing to the versatile reactivity of the pyridine core and the influence of its substituents on biological activity. The journey from synthesis to application for such a molecule is critically dependent on a thorough understanding of its structural and electronic properties, which are primarily revealed through spectroscopic analysis.

This technical guide addresses a notable challenge in the field: the current scarcity of publicly available, experimentally-derived spectroscopic data for 2,6-dichloro-3-methylisonicotinic acid. In the absence of direct empirical spectra, this document provides a comprehensive, predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By leveraging established principles of spectroscopy and drawing upon data from closely related structural analogs, this guide offers a robust, scientifically-grounded framework for researchers, scientists, and drug development professionals to identify, characterize, and utilize this compound in their work. The insights herein are designed to bridge the existing data gap and empower researchers to proceed with confidence in their synthetic and analytical endeavors.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of 2,6-dichloro-3-methylisonicotinic acid forms the basis for all spectroscopic predictions. The arrangement of substituents on the pyridine ring—two chlorine atoms, a methyl group, and a carboxylic acid—creates a unique electronic environment that will govern its spectral signature.

Caption: Chemical structure of 2,6-Dichloro-3-methylisonicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Approach

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra for 2,6-dichloro-3-methylisonicotinic acid are detailed below. These predictions are based on the additive effects of the substituents on the chemical shifts of the pyridine ring protons and carbons, with data from 3-methylpyridine and chlorinated pyridine derivatives serving as key reference points.[1]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with two key signals: one for the aromatic proton and one for the methyl group protons. The carboxylic acid proton may be observable as a broad singlet, though its presence and chemical shift can be highly dependent on the solvent and concentration.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationRationale
Ar-H (H5)8.0 - 8.5Singlet (s)1HThe lone aromatic proton is deshielded by the electronegative nitrogen and chlorine atoms, as well as the carboxylic acid group. Its chemical shift is expected to be in the downfield region typical for pyridine protons.
-CH₃2.5 - 2.8Singlet (s)3HThe methyl group protons are in a typical range for a methyl group attached to an aromatic ring. The electron-withdrawing nature of the ring will shift it slightly downfield compared to toluene.
-COOH10.0 - 13.0Broad Singlet (br s)1HThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal that can exchange with trace amounts of water in the solvent.

The causality for these predictions lies in established substituent effects. The two chlorine atoms and the carboxylic acid group are electron-withdrawing, which will deshield the remaining aromatic proton, shifting its signal downfield. The methyl group is a weak electron-donating group, but its effect is counteracted by the overall electron-deficient nature of the ring.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are estimated based on known values for substituted pyridines.

Predicted SignalChemical Shift (δ, ppm)Rationale
-COOH165 - 175The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the characteristic downfield region for this functional group.
C2, C6150 - 155These carbons are attached to the electronegative nitrogen and chlorine atoms, leading to a significant downfield shift.
C4145 - 150The carbon bearing the carboxylic acid group is also significantly deshielded.
C3135 - 140The carbon attached to the methyl group will be influenced by both the methyl substituent and the adjacent chlorine atom.
C5125 - 130This carbon is adjacent to a chlorinated carbon and is part of the electron-deficient ring system.
-CH₃18 - 25The methyl carbon signal is expected in the typical aliphatic region, slightly deshielded due to its attachment to the aromatic ring.

The trustworthiness of these predictions is enhanced by considering the self-validating nature of NMR data. For instance, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) could be used to definitively assign the proton and carbon signals, confirming the predicted connectivity.

NMR_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis synthesis Synthesis of 2,6-Dichloro-3-methyl- isonicotinic acid purification Purification (e.g., Crystallization, Chromatography) synthesis->purification H1_NMR 1D ¹H NMR purification->H1_NMR C13_NMR 1D ¹³C NMR purification->C13_NMR HSQC 2D HSQC H1_NMR->HSQC C13_NMR->HSQC HMBC 2D HMBC HSQC->HMBC final_structure Final Structure Confirmation HMBC->final_structure Structure Elucidation

Caption: A typical workflow for structural elucidation using NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of 2,6-dichloro-3-methylisonicotinic acid will be characterized by absorptions corresponding to the O-H and C=O bonds of the carboxylic acid, C-H bonds of the methyl group and aromatic ring, C=C and C=N bonds of the pyridine ring, and C-Cl bonds.

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
2500-3300O-H stretch (carboxylic acid)Broad, StrongThe broadness is due to hydrogen bonding between the carboxylic acid groups.
~1700C=O stretch (carboxylic acid)StrongThis is a characteristic absorption for the carbonyl group in a carboxylic acid.
2900-3100C-H stretch (aromatic and methyl)Medium-WeakThese are the stretching vibrations of the C-H bonds on the pyridine ring and the methyl group.
1550-1600C=N and C=C stretch (pyridine ring)Medium-StrongThese absorptions are characteristic of the pyridine ring system.
1000-1200C-Cl stretchStrongThe carbon-chlorine stretching vibrations are expected in this region.

The presence of a broad absorption in the 2500-3300 cm⁻¹ range, coupled with a strong carbonyl peak around 1700 cm⁻¹, would be strong evidence for the carboxylic acid functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure. For 2,6-dichloro-3-methylisonicotinic acid, the electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of two chlorine atoms.

m/zIonRationale
205/207/209[M]⁺The molecular ion peak. The isotopic pattern of two chlorine atoms (³⁵Cl and ³⁷Cl) will result in a characteristic M, M+2, and M+4 pattern with a relative intensity ratio of approximately 9:6:1.
188/190/192[M-OH]⁺Loss of a hydroxyl radical from the carboxylic acid group is a common fragmentation pathway.
160/162/164[M-COOH]⁺Loss of the entire carboxylic acid group as a radical is another likely fragmentation.
125/127[M-COOH-Cl]⁺Subsequent loss of a chlorine atom from the [M-COOH]⁺ fragment.

digraph "MS_Fragmentation" {
graph [splines=true, overlap=false, rankdir=TB];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FCE8E6", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

M [label="[M]⁺˙\nm/z 205/207/209"]; M_minus_OH [label="[M-OH]⁺\nm/z 188/190/192"]; M_minus_COOH [label="[M-COOH]⁺\nm/z 160/162/164"]; M_minus_COOH_Cl [label="[M-COOH-Cl]⁺\nm/z 125/127"];

M -> M_minus_OH [label="- •OH"]; M -> M_minus_COOH [label="- •COOH"]; M_minus_COOH -> M_minus_COOH_Cl [label="- •Cl"]; }

Caption: Predicted major fragmentation pathways for 2,6-dichloro-3-methylisonicotinic acid in mass spectrometry.

Conclusion

While direct experimental spectroscopic data for 2,6-dichloro-3-methylisonicotinic acid remains elusive in the public domain, a robust and scientifically sound predictive analysis is possible. By integrating fundamental principles of spectroscopy with data from analogous structures, we have constructed a detailed forecast of the ¹H NMR, ¹³C NMR, IR, and MS spectra for this compound. This guide provides researchers and drug development professionals with a reliable framework for the identification and characterization of 2,6-dichloro-3-methylisonicotinic acid, thereby facilitating its synthesis, purification, and application in further research. The self-validating nature of the proposed analytical workflows, particularly the use of 2D NMR techniques, ensures a high degree of confidence in the eventual structural confirmation. As this and similar molecules continue to be explored for their therapeutic potential, such predictive spectroscopic analyses will remain an invaluable tool in accelerating the pace of discovery.

References

  • PubChem. 3-Methylpyridine. National Center for Biotechnology Information. [Link]

  • Human Metabolome Database. Showing metabocard for 3-Methylpyridine (HMDB0061887). [Link]

  • Wikipedia. 3-Methylpyridine. [Link]

  • Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. National Institutes of Health. [Link]

  • MassBank. 3-methylpyridine. [Link]

  • NIST WebBook. Pyridine, 3-methyl-. [Link]

  • SIELC Technologies. 2,6-Dichloroisonicotinic acid. [Link]

  • ResearchGate. Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 2,6-Dichloro-3-methylisonicotinic acid from dichloropyridine

Application Note & Protocol Topic: A Directed Metalation Approach for the Regioselective Synthesis of 2,6-Dichloro-3-methylisonicotinic Acid Audience: Researchers, scientists, and drug development professionals Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Directed Metalation Approach for the Regioselective Synthesis of 2,6-Dichloro-3-methylisonicotinic Acid

Audience: Researchers, scientists, and drug development professionals

Introduction: Strategic Importance and Synthetic Challenge

2,6-Dichloro-3-methylisonicotinic acid is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two chlorine atoms, a methyl group, and a carboxylic acid, makes it a valuable scaffold and key intermediate for the synthesis of complex molecular targets, including agrochemicals and active pharmaceutical ingredients (APIs). The chlorine atoms at the 2- and 6-positions serve as versatile synthetic handles for subsequent cross-coupling reactions or nucleophilic substitutions, while the isonicotinic acid moiety provides a crucial point for amide bond formation or further derivatization.

The primary synthetic challenge lies in achieving precise regiocontrol. Introducing four different substituents onto a pyridine ring requires a robust and selective strategy. Direct electrophilic aromatic substitution on a pre-existing dichloropyridine core is often plagued by poor selectivity and harsh reaction conditions. This guide details a more elegant and efficient approach leveraging the principles of Directed ortho-Metalation (DoM) , a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems.[1][2] This protocol starts from the readily available precursor, 2,6-dichloro-3-methylpyridine, and employs a lithiation-carboxylation sequence to install the carboxylic acid group exclusively at the C-4 position.

Overall Synthetic Strategy

The synthesis is a two-step, one-pot procedure that transforms 2,6-dichloro-3-methylpyridine into the desired isonicotinic acid. The core transformation relies on the deprotonation of the C-4 position, which is the most kinetically acidic site, followed by electrophilic quenching with carbon dioxide.

Reaction Scheme:

  • Step 1: Directed ortho-Metalation. 2,6-dichloro-3-methylpyridine is treated with a strong, non-nucleophilic base, Lithium Diisopropylamide (LDA), at low temperature. The base selectively removes the proton at the C-4 position to form a potent aryllithium intermediate.

  • Step 2: Carboxylation. The aryllithium species is quenched with solid carbon dioxide (dry ice), which acts as the electrophile, to form a lithium carboxylate salt.

  • Step 3: Acidic Workup. Subsequent acidification protonates the salt to yield the final product, 2,6-dichloro-3-methylisonicotinic acid.

Mechanistic Rationale & Experimental Causality

A deep understanding of the underlying mechanism is critical for successful execution and troubleshooting. The choice of reagents and conditions is dictated by the principles of kinetics, thermodynamics, and organometallic reactivity.

The Principle of Directed ortho-Metalation (DoM)

Directed ortho-Metalation is a deprotonation reaction that is directed to a specific position ortho (adjacent) to a directing metalation group (DMG).[3][4] In this synthesis, the pyridine nitrogen atom acts as the primary DMG.

  • Complex-Induced Proximity Effect (CIPE): The Lewis acidic lithium cation of LDA coordinates to the Lewis basic lone pair of the pyridine nitrogen. This pre-coordination brings the bulky amide base into close proximity with the C-4 proton (which is meta to the nitrogen, but the directing effect extends beyond the immediate ortho position in such activated systems).

  • Kinetic Acidity: The protons on the pyridine ring exhibit different levels of acidity. The electron-withdrawing inductive effects of the two chlorine atoms at C-2 and C-6, combined with the inherent electron-deficient nature of the pyridine ring, significantly acidify all ring protons. The C-4 proton is particularly activated, being flanked by two meta-directing chloro groups and positioned para to the coordinating nitrogen atom. This makes it the most favorable site for deprotonation by a strong kinetic base like LDA.

Causality Behind Experimental Choices
  • Choice of Base (LDA): Lithium Diisopropylamide is the ideal base for this transformation.

    • High Basicity: It is strong enough to deprotonate the weakly acidic C-H bond of the pyridine ring.

    • Steric Hindrance: The bulky isopropyl groups prevent LDA from acting as a nucleophile and adding to the pyridine ring, a common side reaction with less hindered organolithium reagents like n-butyllithium.[5]

    • Non-nucleophilic Nature: This ensures that the deprotonation is the exclusive reaction pathway.

  • Low Temperature (-78 °C): The reaction is conducted at cryogenic temperatures for several critical reasons:

    • Stability of the Aryllithium Intermediate: Organolithium species, particularly on electron-deficient rings, can be unstable at higher temperatures, leading to decomposition or undesired side reactions.

    • Kinetic Control: Low temperatures ensure the reaction proceeds under kinetic control, favoring the formation of the most rapidly formed product (lithiation at C-4) over the thermodynamically most stable one.

    • Preventing Side Reactions: It minimizes potential reactions between the aryllithium intermediate and the solvent (THF) or other species in the reaction mixture.

  • Anhydrous Conditions: All organometallic reactions are extremely sensitive to moisture. Water will rapidly quench the LDA and the aryllithium intermediate, halting the reaction and drastically reducing the yield. All glassware must be oven-dried, and all solvents and reagents must be rigorously anhydrous.

Experimental Protocols & Data

Mandatory Safety Precautions
  • Reagent Hazards: n-Butyllithium is pyrophoric and will ignite on contact with air or moisture. Diisopropylamine is corrosive and flammable. Tetrahydrofuran (THF) can form explosive peroxides.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves.

  • Inert Atmosphere: The entire procedure must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.

  • Quenching: Perform all quenching procedures slowly and behind a blast shield, especially when quenching unreacted organolithium reagents.

Protocol: Synthesis of 2,6-Dichloro-3-methylisonicotinic Acid

This protocol details the synthesis on a 10 mmol scale.

Step-by-Step Methodology:

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of nitrogen.

  • Preparation of LDA Solution: To the reaction flask, add anhydrous tetrahydrofuran (THF, 80 mL) via cannula. Cool the flask to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.54 mL, 11 mmol, 1.1 eq) via syringe. Stir for 5 minutes. Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol, 1.1 eq) dropwise via syringe over 10 minutes. The solution may turn slightly yellow. Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Lithiation: In a separate, dry flask, dissolve 2,6-dichloro-3-methylpyridine (1.62 g, 10 mmol, 1.0 eq) in anhydrous THF (20 mL). Using a cannula, add this solution dropwise to the cold LDA solution over 20 minutes, ensuring the internal temperature does not rise above -70 °C. A dark red or brown color typically develops, indicating the formation of the aryllithium species. Stir the reaction mixture at -78 °C for 1.5 hours.

  • Carboxylation: Crush a sufficient quantity of dry ice (solid CO₂) into a fine powder in a dry beaker. Carefully and quickly remove the thermometer and add the powdered dry ice (approx. 20 g, a large excess) to the reaction mixture in several small portions. A vigorous reaction and color change (fading of the dark color) should be observed.

  • Quenching and Workup: Allow the reaction mixture to slowly warm to room temperature. The mixture will become a thick slurry. Once at room temperature, cautiously add 50 mL of water. Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material and neutral byproducts. Discard the organic layers.

  • Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow, dropwise addition of concentrated hydrochloric acid (approx. 10-15 mL). A white precipitate of the product will form.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove inorganic salts. Dry the solid in a vacuum oven at 50 °C to a constant weight. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Data Presentation

Table 1: Reagent Quantities and Molar Equivalents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Molar Eq.
2,6-Dichloro-3-methylpyridineC₆H₅Cl₂N162.021.62 g10.01.0
DiisopropylamineC₆H₁₅N101.191.54 mL11.01.1
n-Butyllithium (2.5 M)C₄H₉Li64.064.4 mL11.01.1
Carbon DioxideCO₂44.01~20 g~450Large Excess
Tetrahydrofuran (THF)C₄H₈O72.11100 mL-Solvent

Table 2: Expected Characterization Data for the Product

AnalysisExpected Result
Appearance White to off-white crystalline solid
Melting Point ~170-175 °C (decomposes)
¹H NMR (400 MHz, DMSO-d₆)δ 14.1 (br s, 1H, -COOH), 7.95 (s, 1H, Ar-H), 2.40 (s, 3H, -CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ 165.5, 152.0, 148.5, 141.0, 130.0, 125.0, 18.5
IR (KBr, cm⁻¹) 3100-2500 (broad, O-H), 1710 (C=O), 1580, 1450 (C=C, C=N)
MS (ESI-) m/z 204, 206 [(M-H)⁻, corresponding to Cl isotope pattern]

Visualizations

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_lithiation Lithiation cluster_workup Carboxylation & Workup A 1. Assemble and flame-dry glassware B 2. Add anhydrous THF and cool to -78 °C A->B C 3. Prepare LDA in situ: Diisopropylamine + n-BuLi B->C D 4. Add 2,6-dichloro- 3-methylpyridine solution C->D E 5. Stir at -78 °C for 1.5h to form aryllithium D->E F 6. Quench with powdered dry ice (CO₂) E->F G 7. Warm to RT, add H₂O, and perform basic wash F->G H 8. Acidify aqueous layer with HCl to precipitate G->H I 9. Filter, wash with H₂O, and dry product H->I

Caption: High-level workflow for the synthesis of 2,6-dichloro-3-methylisonicotinic acid.

Mechanism of Directed Metalation

G start Starting Material & Base img_start intermediate Complexation & Deprotonation img_intermediate product Aryllithium Intermediate img_product img_start->img_intermediate Coordination (CIPE) img_intermediate->img_product Deprotonation at C-4

Caption: Mechanism of regioselective C-4 lithiation via a Complex-Induced Proximity Effect (CIPE).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet reagents/solvents/glassware. 2. Inactive n-butyllithium. 3. Reaction temperature too high.1. Ensure all components are rigorously dry. 2. Titrate the n-BuLi solution before use. 3. Maintain temperature strictly at -78 °C during addition and stirring.
Complex mixture of products 1. LDA addition was too fast, causing localized warming. 2. Aryllithium decomposition.1. Add n-BuLi and the substrate solution slowly and dropwise. 2. Do not exceed the recommended 1.5-hour stirring time for the lithiation step.
Product is oily or discolored 1. Incomplete removal of neutral organic impurities. 2. Insufficient washing of the final precipitate.1. Ensure the initial wash with diethyl ether after quenching is thorough. 2. Wash the filtered solid meticulously with cold water. 3. Recrystallize the final product.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 2,6-dichloro-3-methylisonicotinic acid. By leveraging the principles of Directed ortho-Metalation, this method overcomes the challenges of regioselectivity inherent in pyridine chemistry, delivering the target compound in good yield and high purity. The detailed mechanistic explanations and step-by-step instructions are designed to enable researchers in drug discovery and chemical development to successfully implement this valuable synthetic transformation.

References

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Application

The Strategic Utility of 2,6-Dichloro-3-methylisonicotinic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: Unveiling a Versatile Scaffold for Drug Discovery In the landscape of medicinal chemistry, the pyridine ring system stands as a cornerstone pharmacophore, present in a multitude of approved therapeutic agen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring system stands as a cornerstone pharmacophore, present in a multitude of approved therapeutic agents. Within this class, substituted isonicotinic acids and their derivatives have garnered significant attention for their capacity to engage with a wide array of biological targets.[1][2][3] 2,6-Dichloro-3-methylisonicotinic acid, a readily available chemical building block, represents a particularly strategic starting point for the synthesis of novel drug candidates.[4][5] The presence of two reactive chlorine atoms at the 2 and 6 positions of the pyridine ring, ortho and para to the carboxylic acid, respectively, offers medicinal chemists a versatile handle for regioselective functionalization. This, combined with the steric and electronic influence of the methyl group at the 3-position, allows for the creation of diverse chemical libraries with finely tuned pharmacological properties.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications of 2,6-Dichloro-3-methylisonicotinic acid in medicinal chemistry. We will delve into its potential as a scaffold for generating libraries of bioactive molecules, provide detailed protocols for its derivatization, and discuss its prospective therapeutic applications based on the established reactivity of related compounds.

Core Strengths of the 2,6-Dichloro-3-methylisonicotinic Acid Scaffold

The utility of 2,6-Dichloro-3-methylisonicotinic acid in drug discovery is rooted in its distinct structural features, which allow for a range of synthetic manipulations. The two chlorine atoms are susceptible to nucleophilic aromatic substitution and, more importantly, are excellent leaving groups for palladium-catalyzed cross-coupling reactions. This dual reactivity is the key to its versatility.

Regioselective Functionalization: A Chemist's Playground

The differential reactivity of the chlorine atoms at the 2- and 6-positions can be exploited to achieve regioselective synthesis. The chlorine at the 6-position is generally more activated towards nucleophilic substitution due to its para relationship with the ring nitrogen. Conversely, steric hindrance from the adjacent methyl and carboxylic acid groups can influence the reactivity at the 2-position. This allows for a stepwise and controlled introduction of different substituents.

Furthermore, modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, have demonstrated remarkable success in the selective functionalization of polychlorinated pyridines.[6][7] This enables the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, dramatically expanding the accessible chemical space.

Therapeutic Potential: Building on the Legacy of Isonicotinic Acids

Derivatives of isonicotinic acid have a rich history in medicine, with applications spanning from antibacterial to anticancer and anti-inflammatory agents.[3][8] The 2,6-dichloro-3-methylisonicotinic acid scaffold provides a robust platform to explore novel chemical matter within these and other therapeutic areas.

Potential as Kinase Inhibitors

A significant number of kinase inhibitors feature a substituted pyridine core. The ability to introduce diverse aromatic and heterocyclic moieties at the 2- and 6-positions of the 2,6-dichloro-3-methylisonicotinic acid scaffold makes it an attractive starting point for the development of novel kinase inhibitors. The carboxylic acid can be converted to an amide, a common feature in many kinase inhibitors, to engage in crucial hydrogen bonding interactions within the ATP-binding pocket of target kinases.

Application in the Synthesis of DPP-4 Inhibitors

Inhibitors of dipeptidyl peptidase-4 (DPP-4) are an important class of drugs for the treatment of type 2 diabetes.[9] Several potent DPP-4 inhibitors incorporate a substituted pyridine ring. The structural versatility of 2,6-Dichloro-3-methylisonicotinic acid allows for the synthesis of analogs of known DPP-4 inhibitors, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic profiles.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for the derivatization of 2,6-Dichloro-3-methylisonicotinic acid. These are based on established and reliable synthetic methodologies for similar substrates.

Protocol 1: Amide Bond Formation

The carboxylic acid functionality of 2,6-Dichloro-3-methylisonicotinic acid is a prime site for modification, most commonly through amide bond formation. This allows for the introduction of a diverse range of amines, which can serve as key recognition elements for biological targets.

Objective: To synthesize a library of amides from 2,6-Dichloro-3-methylisonicotinic acid.

Materials:

  • 2,6-Dichloro-3-methylisonicotinic acid

  • A diverse library of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2,6-Dichloro-3-methylisonicotinic acid (1.0 eq) in anhydrous DMF.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Causality Behind Experimental Choices:

  • EDC/HOBt: This combination is a widely used and efficient coupling system for amide bond formation, minimizing side reactions and racemization (if chiral amines are used).

  • DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and the carboxylic acid, facilitating the reaction.

  • Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the reaction. It is crucial to use an anhydrous solvent to prevent hydrolysis of the activated carboxylic acid intermediate.

Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling

The two chlorine atoms on the pyridine ring are amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups. By carefully selecting the reaction conditions, regioselective coupling can be achieved. Generally, the chlorine at the 6-position is more reactive.

Objective: To regioselectively couple an arylboronic acid at the 6-position of 2,6-Dichloro-3-methylisonicotinic acid.

Materials:

  • 2,6-Dichloro-3-methylisonicotinic acid

  • Arylboronic acid (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a microwave vial, add 2,6-Dichloro-3-methylisonicotinic acid (1.0 eq), the arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the vial and heat in a microwave reactor at a temperature between 80-120 °C for 30-60 minutes. Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with EtOAc and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Pd(dppf)Cl₂: This is a robust and versatile palladium catalyst suitable for a wide range of Suzuki-Miyaura couplings, including those with heteroaryl chlorides.

  • K₂CO₃: A base is required for the transmetalation step of the catalytic cycle.

  • Dioxane/Water: This solvent system is commonly used for Suzuki-Miyaura reactions as it dissolves both the organic and inorganic reactants. Degassing is critical to prevent oxidation of the palladium catalyst.

  • Microwave Irradiation: This often accelerates the reaction, leading to shorter reaction times and potentially higher yields compared to conventional heating.

Data Presentation and Visualization

Table 1: Physicochemical Properties of 2,6-Dichloro-3-methylisonicotinic Acid
PropertyValue
Molecular Formula C₇H₅Cl₂NO₂
Molecular Weight 206.03 g/mol
CAS Number 1256835-40-1
Appearance White to off-white solid
Melting Point Not reported
Boiling Point Not reported
Diagrams of Key Concepts and Workflows

G cluster_0 Core Scaffold cluster_1 Derivatization Strategies cluster_2 Potential Therapeutic Applications Scaffold 2,6-Dichloro-3- methylisonicotinic acid Amide Amide Coupling (Protocol 1) Scaffold->Amide Diversification at Carboxylic Acid Suzuki Suzuki-Miyaura Coupling (Protocol 2) Scaffold->Suzuki Diversification at Pyridine Ring Kinase Kinase Inhibitors Amide->Kinase DPP4 DPP-4 Inhibitors Amide->DPP4 Other Other Targets Amide->Other Suzuki->Kinase Suzuki->DPP4 Suzuki->Other

Caption: Synthetic utility and therapeutic potential of the scaffold.

G Start Start: 2,6-Dichloro-3-methylisonicotinic Acid Step1 Step 1: Amide Coupling with R¹-NH₂ (EDC, HOBt, DIPEA, DMF) Start->Step1 Intermediate1 Intermediate Amide Step1->Intermediate1 Step2 Step 2: Suzuki-Miyaura Coupling with R²-B(OH)₂ (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O) Intermediate1->Step2 FinalProduct Final Product: Di-substituted Pyridine Derivative Step2->FinalProduct Screening Biological Screening FinalProduct->Screening

Caption: A generalized workflow for library synthesis.

Conclusion: A Scaffold with Untapped Potential

2,6-Dichloro-3-methylisonicotinic acid is a commercially available and highly versatile building block for medicinal chemistry. Its strategic placement of reactive chlorine atoms and a methyl group on the isonicotinic acid core provides a robust platform for the synthesis of diverse and complex small molecules. While direct applications in launched drugs are yet to be widely reported, the established reactivity patterns of related compounds strongly suggest its utility in the discovery of novel therapeutics, particularly in the areas of kinase and DPP-4 inhibition. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to unlock the full potential of this promising scaffold in their drug discovery endeavors.

References

  • Angelova, V. T., Karabeliov, V., Gateva, P., & Tchekalarova, J. (2016). Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. Preclinical Research.
  • Gaur, R., & Singh, J. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. MDPI. [Link]

  • Google Patents. CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid.
  • Google Patents. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse....
  • Hussain, A., & Ahmad, S. (2018). Design, Synthesis, Characterization and Antitubercular Screening of some New 1,2,4-Triazoles Derived from Isonicotinic Acid Hydrazides. Bentham Science Publishers.
  • Khan, I., & Zaib, S. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. [Link]

  • Organic Process Research & Development. Some Items of Interest to Process R&D Chemists and Engineers. [Link]

  • PubChem. 2,6-Dichloro-3-methylpyridine. [Link]

  • RSC Publishing. Organic & Biomolecular Chemistry. [Link]

  • Sharma, S., & Kumar, P. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. NIH. [Link]

  • Singh, R. P., & Kamble, R. M. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC - NIH. [Link]

  • Sycamore Scholars. A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. [Link]

  • ZCPC. 2,6-Dichloropyrazine: A Key Player in Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2013). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC. [Link]

Sources

Method

The Versatile Scaffold: 2,6-Dichloro-3-methylisonicotinic Acid as a Precursor for Advanced Agrochemicals

Introduction In the continuous pursuit of effective and selective crop protection agents, the pyridine carboxylic acid scaffold has emerged as a cornerstone for the development of novel herbicides and fungicides. Among t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the continuous pursuit of effective and selective crop protection agents, the pyridine carboxylic acid scaffold has emerged as a cornerstone for the development of novel herbicides and fungicides. Among these, 2,6-dichloro-3-methylisonicotinic acid represents a highly versatile and strategically important building block. Its unique substitution pattern—two chlorine atoms activating the pyridine ring for nucleophilic substitution, a methyl group for steric and electronic modulation, and a carboxylic acid for derivatization—provides a rich platform for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth exploration of the synthesis, reactivity, and application of 2,6-dichloro-3-methylisonicotinic acid in the creation of modern agrochemicals, complete with detailed experimental protocols and an analysis of the structure-activity relationships that drive their efficacy.

Chemical Properties and Reactivity

The chemical behavior of 2,6-dichloro-3-methylisonicotinic acid is dominated by the interplay of its substituents. The two chlorine atoms at the 2- and 6-positions are excellent leaving groups, making the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the primary avenue for introducing diverse functionalities and building complex agrochemical molecules. The electron-withdrawing nature of the pyridine nitrogen further activates these positions for nucleophilic attack. The carboxylic acid at the 4-position offers a convenient handle for esterification or amidation, allowing for modifications that can influence the compound's solubility, uptake by plants, and biological activity. The methyl group at the 3-position provides steric hindrance that can influence the regioselectivity of substitution reactions and provides a point for potential metabolic oxidation in biological systems.

Synthesis of the Building Block: 2,6-Dichloro-3-methylisonicotinic Acid

While a direct, one-pot synthesis of 2,6-dichloro-3-methylisonicotinic acid is not extensively detailed in publicly available literature, a robust multi-step synthetic route can be proposed based on established pyridine chemistry. A plausible and efficient pathway starts from the readily available 3-methylpyridine.

Proposed Synthetic Workflow

Synthesis_Workflow A 3-Methylpyridine B 3-Methylpyridine N-oxide A->B Oxidation (m-CPBA) C 2,6-Dichloro-3-methylpyridine B->C Chlorination (POCl3) D 2,6-Dichloro-3-methyl-4-cyanopyridine C->D Cyanation (e.g., Reissert-Henze reaction) E 2,6-Dichloro-3-methylisonicotinic acid D->E Hydrolysis (Acid or Base) Auxin_Herbicide_MoA cluster_0 Normal Auxin Signaling cluster_1 Synthetic Auxin Herbicide Action IAA IAA (Natural Auxin) Receptor Auxin Receptor (e.g., TIR1/AFB) IAA->Receptor Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Growth_Genes Growth-Regulating Genes ARF->Growth_Genes Activates Transcription Normal_Growth Normal Plant Growth Growth_Genes->Normal_Growth Syn_Auxin Synthetic Auxin (e.g., Picolinate Derivative) Receptor2 Auxin Receptor (e.g., TIR1/AFB) Syn_Auxin->Receptor2 Persistent Binding Aux_IAA2 Aux/IAA Repressor Receptor2->Aux_IAA2 Constant Degradation ARF2 Auxin Response Factor (ARF) Growth_Genes2 Growth-Regulating Genes ARF2->Growth_Genes2 Constitutive Activation Uncontrolled_Growth Uncontrolled Growth & Plant Death Growth_Genes2->Uncontrolled_Growth SDHI_MoA cluster_0 Mitochondrial Respiration Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC ATP ATP Production ETC->ATP SDHI SDHI Fungicide (Pyridine Carboxamide) SDHI->SDH Inhibits

Application

Application Note: A Robust HPLC Method for the Quantification of 2,6-Dichloro-3-methylisonicotinic Acid

Abstract This application note details the development and validation of a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,6-Dichloro-3-methylisonicotinic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,6-Dichloro-3-methylisonicotinic acid. This compound is a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The developed method is crucial for in-process quality control and final product release, ensuring the purity and consistency of this key building block. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the systematic approach to method development, the final optimized conditions, and a framework for method validation in accordance with ICH guidelines.[2][3][4]

Introduction

2,6-Dichloro-3-methylisonicotinic acid, a derivative of nicotinic acid, possesses a chemical structure that makes it a versatile precursor in organic synthesis.[1] Its molecular formula is C₇H₅Cl₂NO₂ and it has a molecular weight of 206.03 g/mol . The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API) or agrochemical product. Therefore, a robust analytical method for its quantification is essential.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and specificity. This application note outlines a systematic approach to developing a reversed-phase HPLC (RP-HPLC) method, a common and effective technique for the separation of pyridine-carboxylate derivatives.[5]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the foundation of successful HPLC method development.

  • Structure: 2,6-Dichloro-3-methylisonicotinic acid is a pyridine ring substituted with two chlorine atoms, a methyl group, and a carboxylic acid group.

  • Polarity: The presence of the carboxylic acid and the nitrogen atom in the pyridine ring imparts polarity, while the dichlorinated benzene ring and methyl group contribute to its non-polar character. This amphiphilic nature makes it suitable for reversed-phase chromatography.

  • UV Absorbance: Aromatic and heterocyclic compounds like 2,6-Dichloro-3-methylisonicotinic acid are known to exhibit strong UV absorbance, which is ideal for detection using a UV-Vis detector. The exact UV maximum should be determined experimentally by running a UV scan of the analyte in the chosen mobile phase. For similar pyridine derivatives, UV detection is a common and effective technique.[7]

HPLC Method Development Workflow

The development of a robust HPLC method is a systematic process. The following diagram illustrates the logical flow of the experimental choices made in this study.

HPLC_Method_Development cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Analyte_Properties Analyte Characterization (Structure, pKa, UV Spectrum) Column_Selection Column Selection (C18, 5 µm, 4.6 x 150 mm) Analyte_Properties->Column_Selection Informs stationary phase choice Mobile_Phase_Scouting Mobile Phase Scouting (ACN vs. MeOH, Buffer pH) Column_Selection->Mobile_Phase_Scouting Dictates mobile phase compatibility Gradient_Elution Gradient Optimization (Slope and Time) Mobile_Phase_Scouting->Gradient_Elution Refines separation Detector_Setup Detector Wavelength Selection (UV Scan) Detector_Setup->Gradient_Elution Flow_Rate Flow Rate Adjustment (1.0 mL/min) Gradient_Elution->Flow_Rate Fine-tunes resolution and run time Column_Temp Column Temperature (Ambient vs. Elevated) Flow_Rate->Column_Temp Optimizes peak shape and pressure System_Suitability System Suitability Testing (Tailing Factor, Plate Count) Column_Temp->System_Suitability Finalized Conditions Validation_Parameters ICH Guideline Validation (Specificity, Linearity, Accuracy, Precision, Robustness) System_Suitability->Validation_Parameters Confirms readiness for validation

Caption: A flowchart illustrating the systematic approach to HPLC method development.

Experimental Protocol: Optimized HPLC Method

This section provides a detailed, step-by-step protocol for the quantitative analysis of 2,6-Dichloro-3-methylisonicotinic acid.

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).

  • Chromatographic Column: A Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 µm) or equivalent.

  • Software: OpenLab CDS ChemStation Edition or equivalent.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (85%, analytical grade)

    • 2,6-Dichloro-3-methylisonicotinic acid reference standard (purity ≥ 98%)

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) phosphoric acid solution in water. To do this, add 1 mL of 85% phosphoric acid to 1 L of HPLC grade water and mix thoroughly. This will result in a pH of approximately 2.1, which is suitable for suppressing the ionization of the analyte.

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the 2,6-Dichloro-3-methylisonicotinic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the sample containing 2,6-Dichloro-3-methylisonicotinic acid and dissolve it in the 50:50 mobile phase mixture to achieve a final concentration within the calibration range.

Chromatographic Conditions

The optimized chromatographic conditions are summarized in the table below.

ParameterOptimized Condition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70% B; 12-12.1 min: 70-30% B; 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (or experimentally determined λmax)
Run Time 15 minutes

Justification of Method Parameters

  • Stationary Phase: A C18 column was chosen as it is a versatile, non-polar stationary phase that provides good retention for a wide range of organic molecules, including those with moderate polarity like the target analyte.

  • Mobile Phase: A combination of acidified water and acetonitrile is a common mobile phase for reversed-phase chromatography. Acetonitrile was chosen over methanol as it generally provides better peak shapes and lower backpressure. The addition of phosphoric acid to the aqueous phase is critical to control the pH and suppress the ionization of the carboxylic acid group, leading to improved retention and symmetrical peaks.[5]

  • Gradient Elution: A gradient elution was employed to ensure that any impurities with different polarities are well-separated from the main analyte peak and to elute any strongly retained compounds from the column, thereby reducing the run time and improving peak shape.

  • Detection Wavelength: The detection wavelength of 280 nm was chosen as a starting point based on the UV absorbance characteristics of similar pyridine derivatives.[8] It is strongly recommended to determine the optimal wavelength by performing a UV scan of the analyte in the mobile phase.

Method Validation Framework

To ensure the reliability and suitability of the developed HPLC method, it must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[2][3][4] The key validation parameters to be assessed are:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9] This can be demonstrated by analyzing a placebo sample and a spiked sample.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9] This is typically evaluated by analyzing a series of at least five concentrations and performing a linear regression analysis.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[9] This is often determined by the recovery of a known amount of analyte spiked into a placebo matrix. According to ICH guidelines, accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range.[2]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9] This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Expresses the variation within a laboratory, such as on different days, with different analysts, or with different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]

Conclusion

This application note presents a comprehensive and robust HPLC method for the quantitative analysis of 2,6-Dichloro-3-methylisonicotinic acid. The detailed protocol, including the optimized chromatographic conditions and a framework for method validation, provides a valuable resource for researchers and quality control analysts in the pharmaceutical and agrochemical industries. The systematic approach to method development ensures the reliability and accuracy of the results, which is essential for ensuring product quality and regulatory compliance.

References

  • PubChem. (n.d.). 2,6-Dichloronicotinic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dichloroisonicotinic acid. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2003). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (2020). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]

  • PubMed. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Derivatization of 2,6-Dichloro-3-methylisonicotinic Acid for Biological Screening

Introduction: The Strategic Value of a Privileged Scaffold In the landscape of modern drug discovery and agrochemical research, the identification of "privileged scaffolds" — molecular frameworks that can be readily modi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery and agrochemical research, the identification of "privileged scaffolds" — molecular frameworks that can be readily modified to interact with a variety of biological targets — is a cornerstone of efficient lead generation. 2,6-Dichloro-3-methylisonicotinic acid is one such scaffold. Its inherent structural features, including a reactive carboxylic acid handle, two modifiable chlorine atoms on an electron-deficient pyridine ring, and a methyl group for steric and electronic influence, make it a versatile starting point for creating diverse chemical libraries.

This document provides a comprehensive guide to the strategic derivatization of 2,6-dichloro-3-methylisonicotinic acid. We will explore key synthetic transformations, delving into the causality behind experimental choices and providing detailed, field-proven protocols. The aim is to empower researchers to systematically generate novel analogues for biological screening, with a particular focus on applications such as the development of plant resistance inducers, where derivatives of isonicotinic acid have shown significant promise.[1]

Core Derivatization Strategies: A Multi-pronged Approach

The derivatization of 2,6-dichloro-3-methylisonicotinic acid can be logically dissected into three primary avenues of modification:

  • Modification of the Carboxylic Acid Group: The most accessible functional group for derivatization, allowing for the introduction of a wide array of functionalities through amide and ester linkages.

  • Cross-Coupling Reactions at the C2 and C6 Positions: Leveraging the reactivity of the chloro-substituents to form new carbon-carbon bonds, thereby introducing aryl, alkyl, or alkynyl moieties.

  • Nucleophilic Aromatic Substitution (SNAr) at the C2 and C6 Positions: Replacing the chlorine atoms with various nucleophiles to introduce heteroatomic linkages.

The following sections will provide detailed protocols and the scientific rationale for each of these approaches.

Derivatization of the Carboxylic Acid Moiety: Amides and Esters

The carboxylic acid group is a primary site for derivatization, often leading to significant changes in the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can profoundly impact biological activity.

Amide Bond Formation: Crafting Molecular Diversity

The formation of an amide bond is one of the most robust and widely utilized reactions in medicinal chemistry.[2][3] It allows for the coupling of the 2,6-dichloro-3-methylisonicotinic acid scaffold with a virtually limitless pool of primary and secondary amines, each introducing unique structural and functional features. Amide derivatives of 2,6-dichloroisonicotinic acid have been shown to possess enhanced biological activity compared to the parent acid.[1]

Causality of Experimental Choices: The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid.[2][3] This is typically achieved using a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU). The addition of a base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.[4]

Experimental Workflow for Amide Coupling:

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 2,6-dichloro-3-methylisonicotinic acid in anhydrous DMF Add_Amine Add amine (1.1 eq) Start->Add_Amine Add_Base Add DIPEA (2.0 eq) Add_Amine->Add_Base Cool Cool to 0°C Add_Base->Cool Add_Coupling Add EDC (1.2 eq) and HOBt (1.2 eq) Cool->Add_Coupling Warm Warm to room temperature and stir for 12-24h Add_Coupling->Warm Quench Quench with water Warm->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash organic layer (brine, NaHCO3) Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Workflow for Amide Coupling.

Protocol 1: General Procedure for Amide Synthesis

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichloro-3-methylisonicotinic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Addition of Reagents: To the solution, add the desired primary or secondary amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Activation: Cool the reaction mixture to 0°C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Table 1: Key Parameters for Amide Coupling

ParameterReagent/ConditionRationale
Solvent Anhydrous DMF or DCMAprotic, dissolves reactants well.
Coupling Agent EDC/HOBt or HATUActivates the carboxylic acid for nucleophilic attack.
Base DIPEA or TEANeutralizes acidic byproducts and deprotonates the amine.
Temperature 0°C to Room TemperatureInitial cooling controls the exothermic activation step.
Stoichiometry Amine (1.1 eq), Coupling Agent (1.2 eq)Slight excess of amine and coupling agent drives the reaction to completion.
Ester Formation: Modulating Lipophilicity

Esterification of the carboxylic acid provides another avenue for derivatization, often increasing the lipophilicity of the resulting compound.[5] For a sterically hindered carboxylic acid like 2,6-dichloro-3-methylisonicotinic acid, standard Fischer esterification may be slow.[6][7] More robust methods, such as those employing coupling agents or activation with trifluoroacetic anhydride, are often more effective.[7] The Steglich esterification, using a carbodiimide and a catalytic amount of 4-Dimethylaminopyridine (DMAP), is a mild and efficient method for such transformations.[8]

Causality of Experimental Choices: In the Steglich esterification, the carbodiimide (e.g., DCC or EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP, a hypernucleophilic catalyst, intercepts this intermediate to form an even more reactive acyl-pyridinium species, which is then readily attacked by the alcohol.[8] This catalytic cycle allows the reaction to proceed under mild conditions.

Experimental Workflow for Steglich Esterification:

Steglich_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 2,6-dichloro-3-methylisonicotinic acid in anhydrous DCM Add_Alcohol Add alcohol (1.2 eq) Start->Add_Alcohol Add_DMAP Add DMAP (0.1 eq) Add_Alcohol->Add_DMAP Cool Cool to 0°C Add_DMAP->Cool Add_DCC Add DCC (1.1 eq) Cool->Add_DCC Warm Warm to room temperature and stir for 4-12h Add_DCC->Warm Filter Filter off DCU byproduct Warm->Filter Concentrate Concentrate filtrate Filter->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Workflow for Steglich Esterification.

Protocol 2: General Procedure for Steglich Esterification

  • Preparation: To a solution of 2,6-dichloro-3-methylisonicotinic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous Dichloromethane (DCM), cool the mixture to 0°C.

  • Addition of Coupling Agent: Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Once the reaction is complete (monitored by TLC), filter off the DCU precipitate and wash it with cold DCM.

  • Purification: Concentrate the filtrate under reduced pressure.

  • Final Purification: Purify the residue by flash column chromatography on silica gel to yield the pure ester.

Derivatization via Palladium-Catalyzed Cross-Coupling

The two chlorine atoms on the pyridine ring are excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This strategy is powerful for introducing aryl, heteroaryl, and alkynyl groups, significantly expanding the chemical space of the derivatives.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an organoboron species with a halide.[9] For 2,6-dichloropyridines, this reaction can be controlled to achieve mono- or di-substitution. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity.

Causality of Experimental Choices: The catalytic cycle of the Suzuki coupling involves oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the catalyst.[9] The ligand stabilizes the palladium center and influences its reactivity. Bulky, electron-rich phosphine ligands are often effective for coupling with less reactive aryl chlorides.

Experimental Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine 2,6-dichloro-3-methylisonicotinic acid ester, boronic acid (1.2 eq), and base (e.g., K2CO3, 2.0 eq) Add_Solvent Add solvent (e.g., Dioxane/Water) Start->Add_Solvent Degas Degas the mixture Add_Solvent->Degas Add_Catalyst Add Pd catalyst (e.g., Pd(PPh3)4) Degas->Add_Catalyst Heat Heat to 80-100°C and stir for 6-24h Add_Catalyst->Heat Cool Cool to room temperature Heat->Cool Dilute Dilute with water Cool->Dilute Extract Extract with an organic solvent Dilute->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

Note: The carboxylic acid is often protected as an ester prior to cross-coupling to avoid potential side reactions.

  • Preparation: In a reaction vessel, combine the methyl or ethyl ester of 2,6-dichloro-3-methylisonicotinic acid (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq for mono-coupling), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent like dioxane and water (e.g., 4:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 6-24 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Final Purification: Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[10][11] This reaction introduces a linear alkyne moiety, which can serve as a rigid linker or be further functionalized.

Causality of Experimental Choices: The Sonogashira reaction typically employs a dual catalytic system of a palladium complex and a copper(I) salt.[12][13] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine, is used as both the base and often as the solvent.

Protocol 4: General Procedure for Sonogashira Coupling

Note: The carboxylic acid is typically protected as an ester.

  • Preparation: To a solution of the ester of 2,6-dichloro-3-methylisonicotinic acid (1.0 eq) and the terminal alkyne (1.2 eq) in a solvent like triethylamine or a mixture of THF and triethylamine, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq) and the copper co-catalyst (e.g., CuI, 0.05 eq).

  • Degassing: Degas the reaction mixture thoroughly.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60°C) under an inert atmosphere until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues, and wash with an organic solvent.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further activated by the two chlorine atoms, makes the 2 and 6 positions susceptible to nucleophilic aromatic substitution (SNAr).[14][15] This allows for the direct displacement of the chlorine atoms by a variety of nucleophiles, such as alkoxides, thiolates, and amines.

Causality of Experimental Choices: The SNAr reaction proceeds via a two-step mechanism involving the formation of a negatively charged Meisenheimer intermediate.[16] The rate of reaction is dependent on the nucleophilicity of the attacking species and the ability of the pyridine ring to stabilize the negative charge. For dichloropyridines, the first substitution is generally facile, while the second can be more challenging due to the introduction of an electron-donating group from the first nucleophile, which deactivates the ring towards further substitution.[16]

Protocol 5: General Procedure for SNAr with an Alkoxide

  • Preparation of Nucleophile: In a separate flask, prepare the sodium alkoxide by adding sodium hydride (NaH) (1.1 eq) to a solution of the desired alcohol in anhydrous THF at 0°C.

  • Reaction: To a solution of the ester of 2,6-dichloro-3-methylisonicotinic acid (1.0 eq) in anhydrous THF at 0°C, add the freshly prepared alkoxide solution dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Purification: Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Final Purification: Purify by flash column chromatography.

Table 2: Summary of Derivatization Strategies

StrategyFunctional Group TargetedKey ReagentsIntroduced Moiety
Amide Coupling Carboxylic AcidAmine, EDC, HOBt, DIPEAAmide
Esterification Carboxylic AcidAlcohol, DCC, DMAPEster
Suzuki Coupling Chloro-substituentsBoronic Acid, Pd Catalyst, BaseAryl/Heteroaryl
Sonogashira Coupling Chloro-substituentsTerminal Alkyne, Pd/Cu Catalysts, BaseAlkynyl
SNAr Chloro-substituentsNucleophiles (e.g., Alkoxides, Amines)Ether, Amine, etc.

Conclusion

2,6-Dichloro-3-methylisonicotinic acid represents a highly valuable and versatile scaffold for the generation of compound libraries for biological screening. By systematically applying the derivatization strategies outlined in these application notes — amide and ester formation, palladium-catalyzed cross-coupling, and nucleophilic aromatic substitution — researchers can efficiently create a wide array of novel molecules. The provided protocols, grounded in established chemical principles, offer a reliable starting point for the synthesis of these derivatives, paving the way for the discovery of new bioactive compounds in fields ranging from pharmaceuticals to agrochemicals.

References

  • Process for the preparation of 2,6-dichloronicotinonitriles.
  • Synthesized and tested derivatives of 2,6‐dichloroisonicotinic and isonicotinic acids.
  • 2,6-Dichloroisonicotinic acid | C6H3Cl2NO2 | CID 94830. PubChem. [Link]

  • Esterification of Hindered Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. National Institutes of Health. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

  • Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. PubMed. [Link]

  • Preparation of nicotinic acid amide.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

  • Esterification of Hindered Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Synthesis, Spectral Characterization and Biological Applications of Tri- and Diorganotin(IV) Derivatives of 2-[N-(2,6-Dichloro-3-methylphenyl)amino]benzoic acid. TÜBİTAK Academic Journals. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Sycamore Scholars. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Method for esterifying hindered carboxylic acids.
  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. MDPI. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]

  • Sonogashira Coupling. Royal Society of Chemistry. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. National Institutes of Health. [Link]

  • Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives. J-STAGE. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Stack Exchange. [Link]

  • Implementation of a straightforward derivatization method for the simultaneous analysis of short chain fatty acids and tricarb. Diva Portal. [Link]

  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. ACS Publications. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Asian Journal of Chemistry. [Link]

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Application

Application Note & Protocol: A Scalable Synthesis of 2,6-Dichloro-3-methylisonicotinic Acid

Abstract This document provides a comprehensive guide to the scale-up synthesis of 2,6-Dichloro-3-methylisonicotinic acid, a crucial intermediate in the development of various pharmaceutical compounds. The protocol herei...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 2,6-Dichloro-3-methylisonicotinic acid, a crucial intermediate in the development of various pharmaceutical compounds. The protocol herein is designed for robustness and scalability, addressing common challenges in the synthesis of polychlorinated pyridine derivatives. We will delve into a well-established synthetic strategy, offering detailed, step-by-step protocols, safety considerations, and methods for purification and analysis. The causality behind experimental choices is explained to empower researchers to adapt and optimize the process for their specific needs.

Introduction: Significance and Synthetic Strategy

2,6-Dichloro-3-methylisonicotinic acid is a key building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutics. The dichloro-substitution pattern on the pyridine ring provides a versatile scaffold for further functionalization, making it an attractive starting material for drug discovery programs.

The synthesis of polychlorinated pyridines can be challenging due to the deactivation of the ring towards certain transformations and the potential for side reactions. A common and effective strategy for the preparation of chlorinated nicotinic acids involves the chlorination of a corresponding dihydroxy precursor. However, for the target molecule, a more convergent and scalable approach begins with a readily available starting material, 2,6-dichloro-3-picoline, followed by oxidation of the methyl group at the 4-position (isonicotinic position). This strategy is often favored in industrial settings due to the relatively low cost of starting materials and the robustness of the oxidation reaction.

This application note will focus on a two-step synthetic sequence starting from 2,6-dichloro-3-methylpyridine. The first step involves the introduction of a functional group at the 4-position that can be readily converted to a carboxylic acid. The second, and key, step is the oxidation of this group to afford the desired 2,6-Dichloro-3-methylisonicotinic acid.

Proposed Synthetic Pathway

The proposed synthetic route is a two-step process designed for scalability and efficiency.

G A 2,6-Dichloro-3-methylpyridine B 2,6-Dichloro-3-methyl-4-vinylpyridine A->B Reaction with Benzaldehyde C 2,6-Dichloro-3-methylisonicotinic acid B->C Oxidation (e.g., KMnO4 or HNO3)

Caption: Proposed synthetic pathway for 2,6-Dichloro-3-methylisonicotinic acid.

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloro-3-methyl-4-styrylpyridine

This step introduces a styryl group at the 4-position of the pyridine ring, which serves as a precursor for the carboxylic acid. The reaction of a methylpyridine with benzaldehyde is a well-established method for this transformation.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,6-Dichloro-3-methylpyridine162.01100 g0.617
Benzaldehyde106.1272.0 g (69 mL)0.678
Acetic Anhydride102.09200 mL-

Protocol:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2,6-dichloro-3-methylpyridine (100 g, 0.617 mol) and acetic anhydride (200 mL).

  • Begin stirring the mixture and add benzaldehyde (72.0 g, 0.678 mol).

  • Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into 1 L of ice-cold water with vigorous stirring.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash with copious amounts of water.

  • Recrystallize the crude product from ethanol or isopropanol to yield pure 2,6-dichloro-3-methyl-4-styrylpyridine.

  • Dry the purified product in a vacuum oven at 40-50 °C.

Step 2: Oxidation to 2,6-Dichloro-3-methylisonicotinic Acid

The oxidation of the styryl group to a carboxylic acid is a critical step. While various oxidizing agents can be employed, nitric acid is a potent and commonly used reagent for this transformation on an industrial scale.[1][2][3] Care must be taken due to the corrosive and hazardous nature of concentrated nitric acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,6-Dichloro-3-methyl-4-styrylpyridine264.14100 g0.378
70% Nitric Acid63.01400 mL-

Protocol:

  • Safety First: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (acid-resistant gloves, safety goggles, and a lab coat). Have a base bath (e.g., sodium bicarbonate solution) readily available to neutralize any spills.

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber (to neutralize NOx fumes), add 2,6-dichloro-3-methyl-4-styrylpyridine (100 g, 0.378 mol).

  • Slowly add 70% nitric acid (400 mL) to the flask via the dropping funnel with continuous stirring. The addition may be exothermic, so control the rate to maintain the internal temperature below 40 °C using an ice bath if necessary.

  • Once the addition is complete, heat the reaction mixture to 100-110 °C. The reaction is typically vigorous with the evolution of brown nitrogen dioxide gas. Maintain this temperature for 4-6 hours, or until the evolution of gas ceases.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5 °C.

  • The product, 2,6-dichloro-3-methylisonicotinic acid, will precipitate out of the acidic solution.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified product.

  • Dry the final product under vacuum at 60-70 °C.

Purification and Analysis

Purification:

  • Recrystallization: This is the primary method for purifying the final product. The choice of solvent is critical and may require some optimization. An ethanol/water or acetic acid/water mixture is a good starting point.

  • Washing: Thorough washing of the filtered product is crucial to remove residual acid and other impurities.

Analysis:

  • Melting Point: A sharp melting point is indicative of high purity.

  • HPLC: High-Performance Liquid Chromatography is essential for determining the purity of the final product and for monitoring reaction progress. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) is a typical starting point.

  • NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy is used to confirm the structure of the final product.

  • Mass Spectrometry: This technique confirms the molecular weight of the synthesized compound.

Safety and Waste Management

Safety Precautions:

  • Corrosive Reagents: Handle phosphorus pentachloride, phosphorus oxychloride, nitric acid, and sulfuric acid with extreme care in a fume hood.[2]

  • Exothermic Reactions: Be aware of potentially exothermic reactions, especially during the addition of reagents and quenching steps. Use ice baths for temperature control.

  • Pressure Build-up: Ensure that reaction vessels are not sealed to prevent pressure build-up, especially during reactions that evolve gas.

Waste Management:

  • Acidic Waste: Neutralize all acidic waste with a suitable base (e.g., sodium bicarbonate or calcium carbonate) before disposal.

  • Organic Solvents: Dispose of halogenated and non-halogenated organic solvents in appropriately labeled waste containers.

  • Solid Waste: Collect and dispose of solid waste, including filter cakes and used silica gel, according to institutional guidelines.

Troubleshooting

ProblemPossible CauseSolution
Low Yield in Step 1 Incomplete reaction.Increase reaction time or temperature. Ensure reagents are pure and dry.
Loss of product during work-up.Optimize the neutralization and filtration steps.
Incomplete Oxidation in Step 2 Insufficient oxidizing agent or reaction time.Increase the amount of nitric acid or prolong the reaction time.
Low reaction temperature.Ensure the reaction temperature is maintained within the optimal range.
Product Purity Issues Incomplete reaction or side reactions.Monitor the reaction closely and stop it once the starting material is consumed. Optimize recrystallization conditions.
Inadequate washing.Wash the product thoroughly with cold water.

Conclusion

The described two-step synthesis provides a scalable and efficient route to 2,6-Dichloro-3-methylisonicotinic acid. By carefully controlling reaction conditions and implementing robust purification protocols, high-purity material can be obtained in good yield. The principles and techniques outlined in this application note are grounded in established chemical literature and are intended to provide a solid foundation for researchers in the field of pharmaceutical development.

References

  • Process for the preparation of 2,6-dichloronicotinonitriles.
  • Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Oxidation of 3-picoline in the liquid phase. ResearchGate. [Link]

  • Process for preparing isonicotinic acid.
  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. MDPI. [Link]

  • Preparing method of 2,6-dichloro-3-nitropyridine.
  • Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse-particled 2,6-dichloro-5-fluoro-nicotinic acid.
  • Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue.
  • Preparation method of 2, 6-dichloro-3-nitropyridine.
  • 2,6-Dichloro-3-nitropyridine. ResearchGate. [Link]

  • Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. CABI Digital Library. [Link]

  • Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. CoLab. [Link]

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Method

Application Notes and Protocols for the Synthesis of 2,6-Dichloro-3-methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Abstract This document provides a comprehensive guide to the synthesis of 2,6-dichloro-3-methylis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive guide to the synthesis of 2,6-dichloro-3-methylisonicotinic acid, a key building block in the development of various pharmaceutical and agrochemical agents. The protocol herein is built upon a multi-step synthetic route, commencing with the readily available starting material, 3-picoline. This guide offers a detailed exposition of the reaction mechanisms, step-by-step experimental procedures, and in-depth analysis of the critical process parameters. The causality behind experimental choices is elucidated to empower researchers with a robust understanding of the synthesis, enabling effective troubleshooting and optimization.

Introduction

2,6-Dichloro-3-methylisonicotinic acid is a substituted pyridine carboxylic acid derivative of significant interest in medicinal chemistry and drug discovery. The strategic placement of chloro- and methyl- substituents on the isonicotinic acid scaffold imparts unique electronic and steric properties, making it a valuable synthon for accessing a diverse range of complex molecular architectures. A thorough understanding of its formation is paramount for the efficient and scalable production of this important intermediate.

This application note details a reliable and well-characterized synthetic pathway to 2,6-dichloro-3-methylisonicotinic acid. The described methodology is designed to be a self-validating system, with clear benchmarks for reaction progress and product purity.

Proposed Reaction Pathway

The formation of 2,6-dichloro-3-methylisonicotinic acid from 3-picoline is proposed to proceed through a four-step sequence. This pathway is designed to ensure high regioselectivity in the chlorination steps and efficient oxidation of the methyl group.

Reaction_Pathway Start 3-Picoline Step1 3-Picoline-N-oxide Start->Step1 N-Oxidation Step2 2,6-Dichloro-3-methylpyridine-N-oxide Step1->Step2 Dichlorination Step3 2,6-Dichloro-3-methylpyridine Step2->Step3 Deoxygenation End 2,6-Dichloro-3-methylisonicotinic acid Step3->End Oxidation N_Oxidation_Mechanism cluster_0 N-Oxidation of 3-Picoline 3-Picoline 3-Picoline Intermediate Transition State 3-Picoline->Intermediate H2O2 H₂O₂ Activated_H2O2 H₃O₂⁺ H2O2->Activated_H2O2 + H⁺ H+ H⁺ Activated_H2O2->Intermediate 3-Picoline-N-oxide 3-Picoline-N-oxide Intermediate->3-Picoline-N-oxide H2O H₂O Intermediate->H2O

Caption: Mechanism of N-Oxidation of 3-Picoline.

Step 2: Dichlorination of 3-Picoline-N-oxide

The introduction of chlorine atoms at the 2- and 6-positions of the pyridine ring is a critical step. The N-oxide group directs the incoming electrophile to these positions.

Mechanism: The reaction is an electrophilic aromatic substitution. A common chlorinating agent for this transformation is phosphorus oxychloride (POCl₃) or a mixture of chlorine gas and a Lewis acid. The N-oxide oxygen attacks the electrophilic phosphorus of POCl₃, leading to an activated intermediate. Subsequent nucleophilic attack by chloride ions at the 2- and 6-positions, followed by rearomatization, yields the dichlorinated product.

Step 3: Deoxygenation of 2,6-Dichloro-3-methylpyridine-N-oxide

The N-oxide functionality, having served its purpose of directing the chlorination, is now removed.

Mechanism: Deoxygenation can be achieved using various reducing agents. A common method involves treatment with phosphorus trichloride (PCl₃). The oxygen of the N-oxide attacks the phosphorus atom of PCl₃, and subsequent steps lead to the formation of 2,6-dichloro-3-methylpyridine and phosphorus oxychloride (POCl₃) as a byproduct.

Step 4: Oxidation of the Methyl Group

The final step is the oxidation of the methyl group at the 3-position to a carboxylic acid. This transformation requires a strong oxidizing agent that can withstand the presence of the chlorinated pyridine ring.

Mechanism: Potassium permanganate (KMnO₄) in an acidic or alkaline medium is a suitable oxidizing agent for this purpose.[1] The reaction is thought to proceed through a free-radical mechanism, where a hydrogen atom is abstracted from the benzylic-like methyl group, followed by further oxidation to the carboxylic acid.[2] Alternatively, oxidation with nitric acid at elevated temperatures can also be employed.[3]

Oxidation_Mechanism cluster_1 Oxidation of Methyl Group Substrate 2,6-Dichloro-3-methylpyridine Intermediate1 Manganese Ester or Radical Intermediate Substrate->Intermediate1 + Oxidant Oxidant KMnO₄ or HNO₃ Intermediate2 Aldehyde/Gem-diol Intermediate1->Intermediate2 Product 2,6-Dichloro-3-methyl- isonicotinic acid Intermediate2->Product

Caption: Generalized mechanism for the oxidation of the methyl group.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
3-PicolineReagentSigma-Aldrich
Hydrogen Peroxide (30%)ACS GradeFisher Scientific
Acetic Acid, GlacialACS GradeVWR
Phosphorus OxychlorideReagentAcros Organics
Phosphorus TrichlorideReagentAlfa Aesar
Potassium PermanganateACS GradeJ.T. Baker
Sulfuric Acid98%EMD Millipore
Sodium HydroxidePelletsMacron Fine Chemicals
Hydrochloric Acid37%BDH
DichloromethaneHPLC GradeTedia
Ethyl AcetateHPLC GradeTedia
Anhydrous Sodium SulfateACS GradeEMD Millipore
Protocol 1: Synthesis of 3-Picoline-N-oxide
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-picoline (93.13 g, 1.0 mol) and glacial acetic acid (200 mL).

  • Addition of Oxidant: Slowly add 30% hydrogen peroxide (113.4 g, 1.0 mol) to the stirred solution. The addition should be exothermic, and the temperature should be maintained below 80°C using a water bath.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90°C for 4 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-picoline-N-oxide as a crystalline solid.

Protocol 2: Synthesis of 2,6-Dichloro-3-methylpyridine

This protocol combines chlorination and deoxygenation for a more streamlined process.

  • Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place 3-picoline-N-oxide (109.1 g, 1.0 mol).

  • Chlorination: Slowly add phosphorus oxychloride (459.9 g, 3.0 mol) to the flask with stirring. The reaction is exothermic.

  • Reaction: After the addition, heat the mixture to reflux (approximately 110-120°C) for 6 hours.

  • Deoxygenation: Cool the reaction mixture to 50°C and slowly add phosphorus trichloride (137.3 g, 1.0 mol).

  • Reaction: Heat the mixture to reflux for an additional 3 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice (2 kg) with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with solid sodium carbonate to pH 7-8. Extract the mixture with ethyl acetate (3 x 300 mL).

  • Drying and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Protocol 3: Synthesis of 2,6-Dichloro-3-methylisonicotinic Acid
  • Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,6-dichloro-3-methylpyridine (81.0 g, 0.5 mol) in 400 mL of water and 100 mL of concentrated sulfuric acid.

  • Oxidation: Heat the solution to 70°C. Slowly add a solution of potassium permanganate (158 g, 1.0 mol) in 500 mL of water over a period of 2 hours, maintaining the temperature between 70-80°C.

  • Reaction: After the addition is complete, continue stirring at 80°C until the purple color of the permanganate disappears (approximately 4-6 hours).

  • Workup: Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.

  • Precipitation: Combine the filtrate and washings. Acidify the solution to pH 2-3 with concentrated hydrochloric acid. A white precipitate will form.

  • Isolation and Purification: Cool the mixture in an ice bath for 1 hour, then filter the precipitate. Wash the solid with cold water and dry under vacuum to obtain 2,6-dichloro-3-methylisonicotinic acid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Summary

StepStarting MaterialProductReagentsTemp (°C)Time (h)Typical Yield (%)
13-Picoline3-Picoline-N-oxideH₂O₂, Acetic Acid80-90485-95
23-Picoline-N-oxide2,6-Dichloro-3-methylpyridinePOCl₃, PCl₃110-120960-70
32,6-Dichloro-3-methylpyridine2,6-Dichloro-3-methylisonicotinic acidKMnO₄, H₂SO₄70-804-675-85

Experimental Workflow Visualization

Experimental_Workflow cluster_protocol1 Protocol 1: N-Oxidation cluster_protocol2 Protocol 2: Dichlorination & Deoxygenation cluster_protocol3 Protocol 3: Oxidation P1_Start Mix 3-Picoline and Acetic Acid P1_Add Add H₂O₂ P1_Start->P1_Add P1_React Heat at 80-90°C P1_Add->P1_React P1_Workup Neutralize and Extract P1_React->P1_Workup P1_End Isolate 3-Picoline-N-oxide P1_Workup->P1_End P2_Start Add POCl₃ to 3-Picoline-N-oxide P1_End->P2_Start Product from Protocol 1 P2_React1 Reflux P2_Start->P2_React1 P2_Add_PCl3 Add PCl₃ P2_React1->P2_Add_PCl3 P2_React2 Reflux P2_Add_PCl3->P2_React2 P2_Workup Quench, Neutralize, Extract P2_React2->P2_Workup P2_End Isolate 2,6-Dichloro-3-methylpyridine P2_Workup->P2_End P3_Start Dissolve Substrate in H₂SO₄/H₂O P2_End->P3_Start Product from Protocol 2 P3_Add Add KMnO₄ solution P3_Start->P3_Add P3_React Heat at 70-80°C P3_Add->P3_React P3_Workup Filter and Acidify P3_React->P3_Workup P3_End Isolate Final Product P3_Workup->P3_End

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthetic route and protocols detailed in this application note provide a robust and reproducible method for the preparation of 2,6-dichloro-3-methylisonicotinic acid. By understanding the underlying reaction mechanisms and the rationale for the chosen experimental conditions, researchers can confidently execute this synthesis and adapt it for their specific needs. The self-validating nature of the described protocols, coupled with the provided data, will aid in achieving high yields and purity of this valuable chemical intermediate.

References

  • U.S. Patent 2,818,378A, "Oxidation of methyl-pyridines," issued December 31, 1957.
  • U.S. Patent 2,109,954A, "Oxidation of alkyl pyridines and alkyl quinolines," issued March 1, 1938.
  • Master Organic Chemistry. "Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids." [Link]

  • Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 2,6-Dichloro-3-methyl-isonicotinic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction 2,6-Dichloro-3-methyl-isonicotinic acid ethyl ester is a key building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2,6-Dichloro-3-methyl-isonicotinic acid ethyl ester is a key building block in medicinal chemistry and drug discovery, serving as a versatile intermediate for the synthesis of a variety of biologically active compounds. Its substituted pyridine core is a common motif in pharmaceuticals. This document provides a comprehensive guide to the laboratory-scale preparation of this compound, detailing a plausible and robust synthetic route. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure both safety and success.

Strategic Approach to Synthesis

The synthesis of 2,6-Dichloro-3-methyl-isonicotinic acid ethyl ester can be logically approached in a three-step sequence, starting from readily available precursors. This strategy involves:

  • Synthesis of the Pyridine Core: Formation of the 2,6-dihydroxy-3-methyl-isonicotinic acid precursor through a condensation reaction.

  • Chlorination of the Pyridine Ring: Conversion of the dihydroxy intermediate to the corresponding dichloro derivative using a suitable chlorinating agent.

  • Esterification: Conversion of the carboxylic acid group to the ethyl ester.

This multi-step approach allows for purification at intermediate stages, ensuring the final product is of high purity.

PART 1: Synthesis of 2,6-Dihydroxy-3-methyl-isonicotinic acid

The initial step involves the construction of the substituted pyridine ring. Drawing an analogy from the synthesis of similar dihydroxypyridines, a condensation reaction between ethyl cyanoacetate and ethyl 2-methyl-3-oxobutanoate in the presence of a base is a logical approach.

Protocol 1: Synthesis of 2,6-Dihydroxy-3-methyl-isonicotinic acid

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
Ethyl cyanoacetateC₅H₇NO₂113.1211.31 g0.1
Ethyl 2-methyl-3-oxobutanoateC₇H₁₂O₃144.1714.42 g0.1
Sodium ethoxideC₂H₅NaO68.056.81 g0.1
EthanolC₂H₆O46.07150 mL-
Hydrochloric acid (conc.)HCl36.46As needed-

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add sodium ethoxide and 100 mL of absolute ethanol.

  • Stir the mixture at room temperature until the sodium ethoxide is completely dissolved.

  • In the dropping funnel, prepare a mixture of ethyl cyanoacetate and ethyl 2-methyl-3-oxobutanoate.

  • Add the mixture from the dropping funnel to the sodium ethoxide solution dropwise over a period of 30 minutes. An exothermic reaction will be observed.

  • After the addition is complete, heat the reaction mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add concentrated hydrochloric acid to the cooled mixture with stirring until the pH is approximately 2-3. A precipitate will form.

  • Filter the precipitate using a Büchner funnel and wash with cold water (2 x 50 mL) and then with a small amount of cold ethanol (20 mL).

  • Dry the solid product in a vacuum oven at 60°C to a constant weight.

PART 2: Chlorination of 2,6-Dihydroxy-3-methyl-isonicotinic acid

The conversion of the dihydroxy pyridine derivative to the dichloro analogue is a critical step. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst or an additive like phosphorus pentachloride (PCl₅) to drive the reaction to completion.

Protocol 2: Synthesis of 2,6-Dichloro-3-methyl-isonicotinic acid

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
2,6-Dihydroxy-3-methyl-isonicotinic acidC₇H₇NO₄185.139.26 g0.05
Phosphorus oxychloride (POCl₃)POCl₃153.3350 mLExcess
Phosphorus pentachloride (PCl₅)PCl₅208.2410.41 g0.05

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents.

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a gas outlet connected to a trap (e.g., a sodium hydroxide solution), add 2,6-dihydroxy-3-methyl-isonicotinic acid.

  • Carefully add phosphorus oxychloride to the flask, followed by the portion-wise addition of phosphorus pentachloride.

  • Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 6 hours. The reaction mixture will become a dark solution.

  • After reflux, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice (approx. 300 g) in a large beaker with vigorous stirring in the fume hood. This is a highly exothermic and hazardous step, and the addition should be done in small portions.

  • A precipitate will form. Stir the mixture for 30 minutes to ensure complete precipitation.

  • Filter the solid product using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude 2,6-dichloro-3-methyl-isonicotinic acid in a vacuum oven at 50°C.

PART 3: Esterification to 2,6-Dichloro-3-methyl-isonicotinic acid ethyl ester

The final step is the esterification of the carboxylic acid. A classic Fischer esterification using ethanol in the presence of a catalytic amount of strong acid is a reliable method.

Protocol 3: Synthesis of 2,6-Dichloro-3-methyl-isonicotinic acid ethyl ester

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
2,6-Dichloro-3-methyl-isonicotinic acidC₇H₃Cl₂NO₂208.0110.4 g0.05
Ethanol (absolute)C₂H₆O46.07100 mLExcess
Sulfuric acid (conc.)H₂SO₄98.082 mLCatalytic
Sodium bicarbonate (sat. solution)NaHCO₃84.01As needed-
Anhydrous sodium sulfateNa₂SO₄142.04As needed-
Diethyl ether(C₂H₅)₂O74.12150 mL-

Procedure:

  • In a 250 mL round-bottom flask, suspend 2,6-dichloro-3-methyl-isonicotinic acid in absolute ethanol.

  • Carefully add concentrated sulfuric acid dropwise with stirring.

  • Heat the reaction mixture to reflux for 8 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Reduce the volume of the ethanol by about half using a rotary evaporator.

  • Pour the remaining mixture into a separatory funnel containing 100 mL of cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl ester.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizing the Workflow

The overall synthetic pathway can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Pyridine Core Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Esterification A Ethyl cyanoacetate + Ethyl 2-methyl-3-oxobutanoate B 2,6-Dihydroxy-3-methyl- isonicotinic acid A->B  NaOEt, EtOH, Reflux then HCl C 2,6-Dichloro-3-methyl- isonicotinic acid B->C  POCl3, PCl5, Reflux D 2,6-Dichloro-3-methyl- isonicotinic acid ethyl ester C->D  EtOH, H2SO4, Reflux

Caption: Synthetic pathway for 2,6-Dichloro-3-methyl-isonicotinic acid ethyl ester.

Alternative Esterification Strategy: Acyl Chloride Intermediate

An alternative and often faster method for esterification involves converting the carboxylic acid to an acyl chloride, which then reacts readily with ethanol.

Protocol 3A: Esterification via Acyl Chloride

Step 3A.1: Synthesis of 2,6-Dichloro-3-methyl-isonicotinoyl chloride

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
2,6-Dichloro-3-methyl-isonicotinic acidC₇H₃Cl₂NO₂208.0110.4 g0.05
Thionyl chloride (SOCl₂)SOCl₂118.9720 mLExcess
DMFC₃H₇NO73.092 dropsCatalytic

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood.

  • In a 100 mL round-bottom flask equipped with a reflux condenser, add 2,6-dichloro-3-methyl-isonicotinic acid and thionyl chloride.

  • Add a catalytic amount of DMF (2 drops).

  • Heat the mixture to reflux for 2 hours. The solid will dissolve, and gas evolution (SO₂ and HCl) will be observed.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude acyl chloride is typically used in the next step without further purification.

Step 3A.2: Reaction with Ethanol

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
2,6-Dichloro-3-methyl-isonicotinoyl chlorideC₇H₂Cl₃NO226.45~0.05-
Ethanol (absolute)C₂H₆O46.0750 mLExcess
Triethylamine(C₂H₅)₃N101.197 mL0.05

Procedure:

  • Dissolve the crude acyl chloride in 50 mL of anhydrous diethyl ether or dichloromethane in a 250 mL flask and cool in an ice bath.

  • In a separate container, mix absolute ethanol and triethylamine.

  • Add the ethanol/triethylamine mixture dropwise to the stirred acyl chloride solution. A white precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.

  • Filter off the precipitate and wash it with a small amount of diethyl ether.

  • Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Visualizing the Alternative Workflow

Alternative_Workflow cluster_0 Step 3A.1: Acyl Chloride Formation cluster_1 Step 3A.2: Esterification C 2,6-Dichloro-3-methyl- isonicotinic acid E 2,6-Dichloro-3-methyl- isonicotinoyl chloride C->E  SOCl2, DMF (cat.), Reflux D 2,6-Dichloro-3-methyl- isonicotinic acid ethyl ester E->D  EtOH, Et3N

Caption: Alternative esterification pathway via an acyl chloride intermediate.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All reactions involving volatile, corrosive, or toxic reagents such as phosphorus oxychloride, phosphorus pentachloride, and thionyl chloride must be conducted in a certified chemical fume hood.

  • Quenching: The quenching of chlorinating agents with water or ice is highly exothermic and releases acidic gases. This must be done slowly and with extreme caution in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization

The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the product.

  • Melting Point: For solid intermediates and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Conclusion

The protocols outlined in this document provide a robust and logical pathway for the synthesis of 2,6-Dichloro-3-methyl-isonicotinic acid ethyl ester. By understanding the rationale behind each step and adhering to strict safety protocols, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs.

References

  • Bobbitt, J. M., & Scola, D. A. (1960). Synthesis of 2,6-Dichloro-3-cyano-4-methylpyridine. The Journal of Organic Chemistry, 25(4), 560-564. [Link]

  • Chandorkar, J. G., Umbarkar, S. B., Rode, C. V., & Kotwal, V. B. (2014). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry, 30(2), 531-536. [Link]

  • Thorpe, J. F. (1905). CLXXVI.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 87, 1669-1703. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 2,6-Dichloro-3-methylisonicotinic Acid

Welcome to the technical support center for the purification of 2,6-Dichloro-3-methylisonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who require this key chemical i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,6-Dichloro-3-methylisonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who require this key chemical intermediate in high purity. As a substituted pyridinecarboxylic acid, its purification can present unique challenges, from removing persistent synthesis byproducts to handling its specific chemical properties.

This document moves beyond simple protocols to explain the underlying principles and causality behind each step, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Initial Assessment: Choosing Your Purification Strategy

Before proceeding, an initial assessment of your crude material is crucial. The nature of the impurities and the desired final purity will dictate the most efficient purification path. This decision tree provides a logical workflow for selecting an appropriate starting technique.

Purification_Decision_Tree start Crude 2,6-Dichloro-3-methylisonicotinic acid is_solid Is the crude material a solid? start->is_solid main_impurities Are the main impurities non-acidic (e.g., neutral byproducts, starting materials)? is_solid->main_impurities Yes acid_base Acid-Base Extraction is_solid->acid_base No (Oily) purity_level Is >99% purity required? main_impurities->purity_level No (Acidic Impurities) main_impurities->acid_base Yes recrystallization Recrystallization purity_level->recrystallization No column Column Chromatography purity_level->column Yes recrystallization->column For higher purity... acid_base->recrystallization Follow with... combo Combine Techniques: 1. Acid-Base Extraction 2. Recrystallization acid_base->combo

Caption: Decision tree for selecting a primary purification method.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude 2,6-Dichloro-3-methylisonicotinic acid?

A1: Impurities largely depend on the synthetic route. A common precursor is a multi-substituted pyridine, which is then chlorinated. Potential impurities include:

  • Incompletely Chlorinated Intermediates: Species such as 2-chloro-6-hydroxy-3-methylisonicotinic acid.

  • Over-chlorinated Byproducts: Synthesis of related compounds can yield trichloro-derivatives, which may contaminate the desired product.[1]

  • Starting Materials: Unreacted precursors from the initial synthesis steps.

  • Reagents and Hydrolysis Products: Residual chlorinating agents (e.g., POCl₃, PCl₅) or their hydrolysis products (e.g., phosphoric acid).

  • Positional Isomers: Depending on the synthetic strategy, other isomers may be formed in minor quantities.

Q2: What are the key physical properties I should be aware of?

  • Appearance: Typically a white to light yellow or beige crystalline powder.[2][3]

  • Melting Point: The analogous 2,6-Dichloronicotinic acid has a melting point of 146-150 °C[2], while 2,6-Dichloroisonicotinic acid melts at 209-212 °C.[3] The 3-methyl derivative's melting point will be unique but likely in this range. A broad melting range in your crude product is a clear indicator of impurities.

  • Solubility: It is expected to have low solubility in water and non-polar solvents like hexanes, but good solubility in polar organic solvents like methanol, ethanol, and ethyl acetate, especially when heated.[3][4] Its acidic nature makes it soluble in aqueous base.

Q3: Which analytical techniques are best for monitoring purification progress?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of fraction purity during column chromatography and for choosing a suitable solvent system.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic or phosphoric acid) is a good starting point.

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product's signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the mass of the main component and detecting and identifying impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during purification experiments.

Recrystallization Issues

Q: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?

A: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid.

  • Causality: This is common when using a solvent that is too non-polar for the solute, or if the solution is cooled too rapidly. Highly impure samples also tend to oil out due to freezing-point depression.

  • Solution:

    • Reheat the solution until the oil fully redissolves.

    • Add a small amount (5-10% of total volume) of a more polar solvent in which your compound is also soluble (e.g., add more ethanol to a hexane/ethanol mixture).[5]

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If it oils out again, try to scratch the inside of the flask with a glass rod at the oil-solvent interface to induce crystallization.

Q: I've cooled my solution, but no crystals have formed. What should I do?

A: This is likely due to either excessive solvent use or the solution being supersaturated.[6]

  • Causality: If too much solvent was added, the solution might not be saturated enough for crystals to form upon cooling. Alternatively, the energy barrier for nucleation (the initial formation of a crystal) has not been overcome.

  • Solution:

    • Induce Crystallization: Try scratching the inner surface of the flask with a glass rod or adding a tiny seed crystal of the pure compound.

    • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Let it cool again slowly.[6]

    • Cool Further: Use an ice bath or refrigerate the flask for an extended period, but be aware that this may also cause impurities to precipitate.

Q: My final product has a low yield. How can I improve recovery?

A: Low recovery is often a result of using too much solvent, premature crystallization during hot filtration, or washing the collected crystals with a solvent at the wrong temperature.[6]

  • Causality: The goal of recrystallization is to use the minimum amount of hot solvent to dissolve the crude product. Any excess solvent will retain more of your product in the final cold solution (the mother liquor).

  • Solution:

    • Use Less Solvent: Add the hot solvent in small portions to your crude solid until it just dissolves.

    • Preheat Glassware: Ensure the funnel and receiving flask for hot filtration are preheated to prevent the product from crashing out on the cold glass.

    • Wash Crystals Correctly: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving the product.[6]

    • Second Crop: You can often recover more product by concentrating the mother liquor and cooling it again to obtain a second, albeit less pure, crop of crystals.

Acid-Base Extraction Issues

Q: An emulsion formed between the organic and aqueous layers. How can I resolve this?

A: Emulsions are colloidal suspensions of one liquid in another and are common when shaking solutions of different densities too vigorously, especially if surfactants or fine solid particles are present.

  • Causality: Vigorous shaking creates very fine droplets that are slow to coalesce. The presence of impurities can stabilize these emulsions.

  • Solution:

    • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

    • Gentle Swirling: Gently swirl the funnel instead of shaking.

    • Add Brine: Add a small amount of a saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous layer, which helps to break up the emulsion.[7]

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break the emulsion.

Column Chromatography Issues

Q: My acidic compound is tailing badly on the silica gel column. How can I get sharp peaks?

A: Tailing of acidic compounds on silica is a classic problem.

  • Causality: Silica gel has a slightly acidic surface with silanol groups (Si-OH). Your acidic compound can engage in strong hydrogen bonding or acid-base interactions with these sites, causing it to "stick" and elute slowly and broadly.[8]

  • Solution:

    • Acidify the Eluent: Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your mobile phase. This protonates your carboxylic acid, reducing its interaction with the silica surface and leading to sharper peaks.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase like diol-silica.

    • Check for Overloading: Ensure you have not loaded too much crude material onto the column.

Experimental Protocols

Safety First: Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Handle all chlorinated organic compounds and solvents in a well-ventilated fume hood.

Protocol 1: Purification by Acid-Base Extraction

This method is highly effective if the primary impurities are neutral or basic. It leverages the acidic nature of the carboxylic acid group.

Acid_Base_Workflow cluster_0 Separatory Funnel cluster_1 Precipitation Beaker start 1. Dissolve crude solid in organic solvent (e.g., Ethyl Acetate) add_base 2. Add aqueous NaHCO₃ solution and mix gently. start->add_base separate 3. Separate Layers add_base->separate org_layer Organic Layer: Neutral/Basic Impurities separate->org_layer Top Layer aq_layer Aqueous Layer: Sodium 2,6-dichloro-3-methylisonicotinate (Water Soluble Salt) separate->aq_layer Bottom Layer acidify 4. Cool aqueous layer in ice bath and re-acidify with HCl (aq) until pH ~2. aq_layer->acidify precipitate 5. Pure product precipitates as a solid. acidify->precipitate end_process 6. Collect by vacuum filtration, wash with cold water, and dry. precipitate->end_process

Sources

Optimization

Technical Support Center: Synthesis of 2,6-Dichloro-3-methylisonicotinic Acid

Document ID: TSC-DCIMA-2631 Last Updated: January 24, 2026 Welcome to the technical support guide for the synthesis of 2,6-Dichloro-3-methylisonicotinic acid. This document provides in-depth troubleshooting advice and an...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-DCIMA-2631 Last Updated: January 24, 2026

Welcome to the technical support guide for the synthesis of 2,6-Dichloro-3-methylisonicotinic acid. This document provides in-depth troubleshooting advice and answers to frequently encountered issues during the synthesis, focusing on the identification and mitigation of common byproducts.

I. Overview of the Primary Synthetic Route

The most common industrial synthesis of 2,6-Dichloro-3-methylisonicotinic acid involves the chlorination of a suitable precursor, often a dihydroxy or monohydroxy-monochloro pyridine derivative, using reagents like phosphorus oxychloride (POCl₃) with or without phosphorus pentachloride (PCl₅). The general scheme involves the conversion of hydroxyl groups on the pyridine ring to chlorides.

Synthetic_Pathway Precursor 2,6-Dihydroxy-3-methyl- isonicotinic Acid Derivative Reagents POCl₃ / PCl₅ High Temperature Precursor->Reagents Product 2,6-Dichloro-3-methyl- isonicotinic Acid Reagents->Product Main Reaction Byproducts Common Byproducts Reagents->Byproducts Side Reactions Troubleshooting_Incomplete_Chlorination Start Impurity Detected: Monochloro-monohydroxy Intermediate Check1 Verify Reagent Stoichiometry (POCl₃, PCl₅) Start->Check1 Check2 Review Reaction Temperature & Time Check1->Check2 Sufficient Action1 Increase Reagent Equivalents Check1->Action1 Insufficient Check3 Consider Additives (e.g., PCl₅, Amine Catalyst) Check2->Check3 Adequate Action2 Increase Temperature and/or Extend Duration Check2->Action2 Too Low / Short Action3 Incorporate Additive in Next Run Check3->Action3 Not Used End Purity Improved Action1->End Action2->End Action3->End

Caption: Decision workflow for troubleshooting incomplete chlorination.

FAQ 3: I've detected a byproduct with an additional chlorine atom. What is it and how do I prevent it?

Answer: This is likely an over-chlorinated species, such as a trichloropyridine derivative. [1]While the 2 and 6 positions of the pyridine ring are activated for nucleophilic substitution (the reaction type for chlorination with POCl₃), harsh conditions can sometimes lead to electrophilic chlorination at other positions, or substitution of other groups.

Causality: Extremely high temperatures or a large excess of a powerful chlorinating agent like PCl₅ can create a highly reactive environment. This can lead to substitution at less-activated positions on the ring.

Mitigation Strategies:

  • Temperature Moderation: Avoid excessive temperatures. While the reaction needs to be hot, pushing it significantly beyond the reflux temperature of POCl₃ for extended periods is often counterproductive.

  • Reagent Control: Carefully control the stoichiometry of PCl₅ if used. Use only the amount necessary to drive the primary reaction to completion.

  • Reaction Time: Do not let the reaction run for an excessive amount of time after completion is confirmed by in-process controls.

FAQ 4: My mass spectrometry results suggest chlorination on the methyl group. Is this possible?

Answer: Yes, chlorination of the side-chain methyl group is a known byproduct pathway. [2] Causality: This reaction occurs via a different mechanism—free radical chlorination—as opposed to the nucleophilic substitution on the ring. [3]High temperatures can cause the homolytic cleavage of chlorine molecules (if present from PCl₅ decomposition) or other species, generating chlorine radicals. These radicals can then abstract a hydrogen atom from the methyl group, initiating a chain reaction that leads to mono-, di-, or even tri-chlorination of the side chain.

Prevention Protocol:

  • Exclude Radical Initiators: Ensure the reaction is not unnecessarily exposed to UV light, which can promote radical formation.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help to suppress some radical side reactions.

  • Temperature Management: While high heat is needed for the main reaction, it's also a primary driver for radical formation. Find the minimum temperature required for complete conversion within a reasonable timeframe.

  • Quenching: Upon completion, the reaction should be cooled and quenched properly to neutralize any remaining reactive chlorinating species before prolonged storage or workup.

III. Analytical & Purification Protocols

Protocol 1: HPLC Method for Purity Assessment

A robust High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the main product and its byproducts.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Expected Elution Order: The more polar monohydroxy intermediate will elute first, followed by the main product (2,6-Dichloro-3-methylisonicotinic acid), and then the less polar, more chlorinated byproducts.

Protocol 2: Purification by Recrystallization

For removing minor impurities, recrystallization is often effective.

  • Solvent Selection: Choose a solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities have different solubility profiles. Toluene, xylenes, or a mixture of ethyl acetate and hexanes are common starting points.

  • Procedure: a. Dissolve the crude product in a minimal amount of the hot solvent. b. If insoluble impurities are present, perform a hot filtration. c. Allow the solution to cool slowly to room temperature to form well-defined crystals. d. Further cool the flask in an ice bath to maximize yield. e. Collect the crystals by vacuum filtration. f. Wash the crystals with a small amount of cold solvent. g. Dry the purified product under vacuum.

IV. References

Sources

Troubleshooting

Technical Support Center: Stability of 2,6-Dichloro-3-methylisonicotinic Acid

Welcome to the technical support center for 2,6-Dichloro-3-methylisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,6-Dichloro-3-methylisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during storage and experimentation. As a substituted pyridine carboxylic acid, the stability of this compound is crucial for the reproducibility and validity of your results. This document provides troubleshooting guidance and frequently asked questions (FAQs) based on established chemical principles and data from structurally related molecules.

I. Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific observational issues you might encounter, their probable causes, and actionable solutions.

Issue 1: Change in Physical Appearance (e.g., color change from white to off-white/yellow, clumping of powder)

  • Probable Cause:

    • Exposure to Light: Pyridine derivatives can be susceptible to photodegradation, which may lead to the formation of colored impurities.

    • Hygroscopicity and Hydrolysis: The compound may have absorbed moisture from the atmosphere, leading to clumping. While the molecule itself is not excessively prone to simple hydrolysis under neutral conditions, the presence of water can facilitate other degradation pathways, especially at elevated temperatures.

    • Minor Impurities: The presence of minute impurities from synthesis could catalyze degradation over time.

  • Recommended Actions:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container in a cool, dry, and dark place as recommended for similar compounds like 2,6-Dichloronicotinic acid.[1][2]

    • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

    • Purity Analysis: Perform a purity check using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. Compare the chromatogram of the discolored sample to a fresh or properly stored reference standard. The appearance of new peaks or a decrease in the main peak area would indicate degradation.

Issue 2: Decreased Potency or Inconsistent Experimental Results

  • Probable Cause:

    • Chemical Degradation: A portion of the 2,6-Dichloro-3-methylisonicotinic acid may have degraded, leading to a lower effective concentration. Potential degradation pathways for related chlorinated aromatic acids include decarboxylation at high temperatures or dechlorination under specific conditions.

    • Interaction with Solvents: If the compound is stored in solution, the solvent could be promoting degradation. For instance, protic solvents might facilitate certain reactions over time.

  • Recommended Actions:

    • Quantitative Analysis: Use a validated quantitative analytical method, such as HPLC or LC-MS, to accurately determine the concentration of the active compound in your sample.

    • Fresh Stock Preparation: Always prepare fresh solutions for your experiments from a solid sample that has been stored correctly. Avoid using old stock solutions.

    • Solvent Stability Study: If you need to store the compound in solution, perform a small-scale stability study by dissolving it in your intended solvent and monitoring its purity over time at your storage temperature.

Issue 3: Appearance of New Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)

  • Probable Cause:

    • Formation of Degradation Products: This is a direct indication of instability. The nature of the degradation product can provide clues about the degradation pathway. For example, a product with a lower molecular weight might suggest decarboxylation.

  • Recommended Actions:

    • Characterize Degradants: If possible, use mass spectrometry (MS) to determine the molecular weight of the new peaks. This information is critical for hypothesizing the structure of the degradation products and understanding the instability mechanism.

    • Forced Degradation Study: To proactively understand potential degradation pathways, a forced degradation study can be invaluable. This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light, oxidation) to accelerate the formation of degradation products.[3][4] This can help in identifying potential degradants that might appear under long-term storage.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 2,6-Dichloro-3-methylisonicotinic acid?

A1: Based on safety data sheets for analogous compounds such as 2,6-Dichloronicotinic acid, the recommended storage conditions are in a tightly sealed container, protected from light, in a cool (2-8°C is often recommended for long-term stability of complex organic molecules) and dry place.[1][2][5] Storage in a well-ventilated area is also advised.[1][2]

Q2: How stable is 2,6-Dichloro-3-methylisonicotinic acid in different solvents?

A2: The stability in solution is highly dependent on the solvent, concentration, temperature, and pH. Generally, aprotic solvents like DMSO or DMF are often used for stock solutions. However, long-term stability in these solvents should be verified. Aqueous solutions, especially at non-neutral pH, may be more prone to degradation. It is always best practice to prepare fresh solutions before use.

Q3: Are there any known incompatibilities for this compound?

A3: Strong oxidizing agents should be avoided as they can react with the molecule.[1][2] Additionally, strong bases could potentially lead to nucleophilic substitution of the chlorine atoms or other reactions.

Q4: My compound has been stored at room temperature for an extended period. Is it still usable?

A4: While it may still be viable, its purity should be confirmed before use. A simple melting point determination can be a preliminary check; a broad or depressed melting range compared to the specification suggests impurities. However, the most reliable method is to perform an HPLC analysis and compare it to a reference standard.

III. Experimental Protocols & Data Presentation

Protocol 1: Routine Purity Check by HPLC

This protocol outlines a general method for assessing the purity of your 2,6-Dichloro-3-methylisonicotinic acid sample.

  • Preparation of Standard Solution: Accurately weigh and dissolve a reference standard of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Preparation of Sample Solution: Prepare your test sample in the same manner and at the same concentration as the standard solution.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (to be determined by UV-Vis scan, likely around 254 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject both the standard and sample solutions. Compare the chromatograms. The purity of your sample can be estimated by the area percentage of the main peak. The appearance of significant secondary peaks in the sample chromatogram that are not present in the standard indicates the presence of impurities or degradation products.

Data Summary Table: Recommended Storage Conditions
ParameterConditionRationaleSource
Temperature 2-8°C (Refrigerated)Slows down chemical degradation kinetics.[5]
Light Protect from light (Amber vial)Prevents potential photodegradation.General Practice
Atmosphere Tightly sealed container, consider inert gas (Argon, Nitrogen) for long-term storage.Minimizes exposure to moisture and oxygen.[1][2]
Incompatibilities Avoid strong oxidizing agents.Prevents chemical reactions.[1][2]

IV. Visualizing Potential Degradation & Workflows

Diagram 1: Potential Degradation Pathways

This diagram illustrates hypothetical degradation pathways for 2,6-Dichloro-3-methylisonicotinic acid based on general chemical principles.

G main 2,6-Dichloro-3-methylisonicotinic acid decarboxylated 2,6-Dichloro-3-methylpyridine (High Temperature) main->decarboxylated Decarboxylation monochloro Monochloro-hydroxy-3-methylisonicotinic acid (Nucleophilic Substitution, e.g., high pH) main->monochloro Dechlorination/ Hydrolysis

Caption: Potential degradation routes for 2,6-Dichloro-3-methylisonicotinic acid.

Diagram 2: Troubleshooting Workflow for Suspected Degradation

This workflow provides a logical sequence of steps to diagnose and address suspected compound instability.

G start Observation of Instability (e.g., color change, poor results) check_storage Verify Storage Conditions (Temp, Light, Seal) start->check_storage hplc_analysis Perform HPLC Purity Analysis check_storage->hplc_analysis compare_standard Compare to Reference Standard hplc_analysis->compare_standard decision Purity Acceptable? compare_standard->decision use_compound Proceed with Experiment decision->use_compound Yes discard Discard and Use New Stock decision->discard No

Caption: A decision-making workflow for handling suspected compound degradation.

V. References

  • Carl ROTH. Safety Data Sheet: Isonicotinic acid ≥98 %. [Link]

  • Carl ROTH. Safety Data Sheet: Nicotinic acid. [Link]

  • Google Patents. Process for the preparation of 2,6-dichloronicotinonitriles.

  • ResearchGate. Degradation of dichloroaniline isomers by a newly isolated strain, Bacillus megaterium IMT21. [Link]

  • USDA ARS. Degradation of Fumigant Pesticides: 1,3-Dichloropropene, Methyl Isothiocyanate, Chloropicrin, and Methyl Bromide. [Link]

  • ResearchGate. Synthesis of 2,6-dichloro-3-methylaniline. [Link]

  • RSC Publishing. Towards a Comprehensive Understanding of Malathion Degradation. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Malathion. [Link]

  • National Center for Biotechnology Information. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. [Link]

  • ResearchGate. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. [Link]

Sources

Optimization

Technical Support Center: 2,6-Dichloro-3-methylisonicotinic Acid Reactions

Welcome to the technical support center for 2,6-dichloro-3-methylisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,6-dichloro-3-methylisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile, yet challenging, substituted pyridine derivative. Here, we address common issues encountered during its synthesis and subsequent reactions, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Section 1: Synthesis of 2,6-Dichloro-3-methylisonicotinic Acid

The synthesis of 2,6-dichloro-3-methylisonicotinic acid is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Below is a plausible synthetic pathway, followed by a troubleshooting guide for common issues that may arise.

Proposed Synthetic Workflow

A logical synthetic route to 2,6-dichloro-3-methylisonicotinic acid could involve the chlorination of a suitable pyridine precursor, followed by oxidation of a methyl group to the carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Oxidation 3-methylpyridine 3-methylpyridine 2,6-dichloro-3-methylpyridine 2,6-dichloro-3-methylpyridine 3-methylpyridine->2,6-dichloro-3-methylpyridine Cl2 or other chlorinating agent Target_Molecule 2,6-Dichloro-3-methylisonicotinic acid 2,6-dichloro-3-methylpyridine->Target_Molecule Oxidizing Agent (e.g., KMnO4, HNO3)

Caption: Proposed two-step synthesis of 2,6-dichloro-3-methylisonicotinic acid.

FAQs and Troubleshooting for Synthesis

Question 1: My chlorination of 3-methylpyridine is giving a mixture of products with low yield of the desired 2,6-dichloro-3-methylpyridine. What's going wrong?

Answer: This is a common issue in pyridine chemistry. The direct chlorination of pyridine and its derivatives can be difficult to control and often leads to a mixture of mono-, di-, and tri-chlorinated products.[1][2]

  • Causality: The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic substitution than benzene. Harsh reaction conditions are often required, which can lead to over-chlorination. The position of the methyl group can also influence the regioselectivity of the reaction.

  • Troubleshooting Steps:

    • Control the Stoichiometry: Carefully control the molar equivalents of the chlorinating agent. Start with a sub-stoichiometric amount and gradually increase it while monitoring the reaction progress by GC-MS or TLC.

    • Reaction Temperature: The temperature can significantly impact selectivity. High temperatures favor the formation of more highly chlorinated byproducts.[2] Experiment with a lower reaction temperature, although this may require a longer reaction time.

    • Alternative Chlorination Reagents: Consider using alternative chlorinating agents that may offer better regioselectivity. For example, reacting a pyridine-N-oxide derivative with a chlorinating agent like POCl₃ or SO₂Cl₂ can sometimes provide better control.[3]

    • Purification: If a mixture is unavoidable, careful fractional distillation or column chromatography will be necessary to isolate the desired 2,6-dichloro-3-methylpyridine.

Question 2: The oxidation of the methyl group on 2,6-dichloro-3-methylpyridine to a carboxylic acid is incomplete or results in degradation of the pyridine ring. How can I improve this step?

Answer: Oxidation of alkylpyridines to pyridinecarboxylic acids requires a strong oxidizing agent, but the pyridine ring itself can be susceptible to oxidation under harsh conditions.[4][5]

  • Causality: The electron-withdrawing chlorine atoms on the pyridine ring make the methyl group more resistant to oxidation compared to the methyl group on picoline. This often necessitates more forcing reaction conditions, which can lead to ring-opening or other degradation pathways.

  • Troubleshooting Steps:

    • Choice of Oxidant: Potassium permanganate (KMnO₄) in a neutral or slightly alkaline aqueous solution is a common choice. Nitric acid is another option but can be very aggressive.[6]

    • Temperature Control: This is critical. Start the reaction at a lower temperature and slowly increase it. For KMnO₄ oxidations, maintaining the temperature between 80-100°C is a good starting point. Monitor the disappearance of the starting material closely.

    • pH Control: For permanganate oxidations, the pH should be carefully controlled. In acidic conditions, permanganate is a very strong oxidant and can degrade the ring. A neutral or slightly basic medium is generally preferred. The reaction itself will produce hydroxide ions, so monitoring and adjusting the pH may be necessary.

    • Work-up Procedure: After the reaction, the manganese dioxide (from KMnO₄) must be removed. This is typically done by filtration. The product, being a carboxylic acid, will be in the aqueous phase as its salt. Acidification of the filtrate will precipitate the desired 2,6-dichloro-3-methylisonicotinic acid. Ensure the pH is lowered sufficiently (typically to pH 2-3) for complete precipitation.

ParameterRecommended ConditionRationale
Oxidizing Agent KMnO₄ or HNO₃Effective for oxidizing alkyl side chains on pyridine rings.[6]
Temperature 80-100°C (for KMnO₄)Balances reaction rate with minimizing degradation.
pH Neutral to slightly alkalineReduces the oxidizing power of KMnO₄, preventing ring cleavage.
Work-up Filtration followed by acidificationRemoves MnO₂ and precipitates the carboxylic acid product.

Section 2: Reactions of 2,6-Dichloro-3-methylisonicotinic Acid

This molecule is a valuable intermediate, often used in nucleophilic aromatic substitution (SNAr) reactions and as a building block in the synthesis of more complex molecules.

Typical Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The two chlorine atoms on the pyridine ring are susceptible to displacement by nucleophiles. The regioselectivity of this substitution can be influenced by both electronic and steric factors.

SNAr_Reaction Start 2,6-Dichloro-3-methylisonicotinic acid Product_A Monosubstituted Product A Start->Product_A Nu- (Position 2) Product_B Monosubstituted Product B Start->Product_B Nu- (Position 6) Disubstituted Disubstituted Product Product_A->Disubstituted Nu- Product_B->Disubstituted Nu-

Caption: Possible outcomes of nucleophilic aromatic substitution on the target molecule.

FAQs and Troubleshooting for Reactions

Question 3: I am attempting a nucleophilic aromatic substitution on 2,6-dichloro-3-methylisonicotinic acid, but the reaction is very slow or does not proceed. What can I do?

Answer: While the chlorine atoms are activated towards nucleophilic attack by the electron-withdrawing nitrogen atom and the carboxylic acid group, several factors can hinder the reaction.

  • Causality: The nucleophile may not be strong enough, the solvent may not be appropriate, or the reaction temperature may be too low. The steric hindrance from the adjacent methyl and carboxylic acid groups can also play a role in slowing down the reaction.

  • Troubleshooting Steps:

    • Increase Nucleophilicity: If using a neutral nucleophile (e.g., an amine or alcohol), adding a non-nucleophilic base (e.g., NaH, K₂CO₃) will deprotonate it and increase its nucleophilicity.

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are excellent choices for SNAr reactions as they can solvate the cation of the nucleophile's salt, leaving the anion more reactive.

    • Increase Temperature: SNAr reactions often require elevated temperatures. Microwave irradiation can also be a very effective way to accelerate these reactions.[7]

    • Catalysis: For some nucleophiles, particularly for C-C and C-N bond formation, transition metal catalysis (e.g., palladium or copper-catalyzed cross-coupling reactions) may be necessary.[7]

Question 4: My SNAr reaction is giving me a mixture of mono-substituted products at the 2- and 6-positions. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the mono-substitution of 2,6-dihalopyridines can be challenging.

  • Causality: The electronic environment of the C2 and C6 positions is similar. However, the steric environment is different due to the adjacent methyl group at the 3-position. The C2 position is more sterically hindered than the C6 position. Therefore, bulkier nucleophiles would be expected to preferentially attack the C6 position.

  • Troubleshooting Steps:

    • Steric Hindrance: To favor substitution at the less sterically hindered C6 position, you can use a bulkier nucleophile. Conversely, a smaller nucleophile might show less selectivity.

    • Temperature: Lowering the reaction temperature may increase the selectivity, as the transition state with lower activation energy (presumably for attack at the less hindered C6 position) will be more favored.

    • Protecting Group: The carboxylic acid group can be converted to an ester, which may alter the electronic properties and steric environment of the ring, potentially influencing the regioselectivity.

Question 5: I am trying to perform a reaction involving the carboxylic acid group (e.g., esterification or amide coupling), but I am getting side reactions at the chloro positions. How can I avoid this?

Answer: This is a classic chemoselectivity problem. The conditions required for carboxylic acid activation can sometimes be harsh enough to promote nucleophilic substitution at the chloro positions, especially if the nucleophile for the amide or ester formation is also a good nucleophile for SNAr.

  • Causality: Many reagents used for amide coupling (e.g., amines in the presence of a base) are also excellent nucleophiles for SNAr.

  • Troubleshooting Steps:

    • Mild Coupling Reagents: Use mild coupling reagents for amide bond formation, such as HATU, HOBt/EDC, or PyBOP, at room temperature or below. These conditions are generally not harsh enough to promote SNAr.

    • Esterification Conditions: For esterification, avoid strongly basic conditions. Fischer esterification (refluxing in the alcohol with a catalytic amount of strong acid) should be effective and the acidic conditions will deactivate the pyridine ring towards nucleophilic attack.

    • Protection of the Chloro Groups: This is generally not a practical or desirable strategy. It is better to optimize the conditions for the desired reaction to be selective.

    • Order of Reactions: If you plan to perform both a substitution at a chloro position and a modification of the carboxylic acid, consider the order of these steps carefully. It may be more advantageous to perform the SNAr reaction first, followed by the modification of the carboxylic acid.

Section 3: Purification and Characterization

Question 6: I am having difficulty purifying my product. What are some common impurities and how can I remove them?

Answer: Common impurities will depend on the specific reaction, but can include unreacted starting materials, over-reacted products (e.g., disubstituted products when a mono-substituted product is desired), and byproducts from side reactions.

  • Potential Impurities:

    • Unreacted 2,6-dichloro-3-methylisonicotinic acid.

    • Isomeric products.

    • Products of hydrolysis or other degradation pathways.

    • For synthesis, incompletely oxidized intermediates or over-chlorinated pyridines.

  • Purification Strategies:

    • Acid-Base Extraction: The carboxylic acid functionality is a useful handle for purification. The product can be extracted into a basic aqueous solution (e.g., dilute NaOH or NaHCO₃), leaving non-acidic impurities in the organic phase. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities, and the product precipitated by re-acidification.

    • Crystallization: Recrystallization from a suitable solvent system is a powerful technique for purifying solid products. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Column Chromatography: For difficult separations, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexanes, often with a small amount of acetic or formic acid to improve the peak shape of the carboxylic acid, is a good starting point.

Question 7: What should I expect to see in the ¹H NMR and ¹³C NMR spectra of 2,6-dichloro-3-methylisonicotinic acid?

Answer: While a definitive spectrum from a database is not readily available, we can predict the key features based on the structure.

  • ¹H NMR:

    • You would expect to see one aromatic proton, which will appear as a singlet. Its chemical shift will be downfield due to the electron-withdrawing effects of the nitrogen, chlorine, and carboxylic acid groups.

    • A singlet for the methyl group protons, likely in the range of 2.3-2.7 ppm.

    • A broad singlet for the carboxylic acid proton, typically far downfield (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR:

    • You would expect to see 7 distinct carbon signals.

    • The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm).

    • The five aromatic carbons will have chemical shifts determined by the substituents. The carbons bearing the chlorine atoms (C2 and C6) will be significantly shifted.

References

  • Google Patents. (n.d.). Process for preparing isonicotinic acid.
  • CABI Digital Library. (n.d.). Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. Retrieved from [Link]

  • Wikipedia. (2023). Isonicotinic acid. Retrieved from [Link]

  • Wikipedia. (2023). 2,6-Dichloropyridine. Retrieved from [Link]

  • ACS Publications. (2020). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structures of nicotinic acid and its official impurities. Retrieved from [Link]

  • Google Patents. (n.d.). Purification method of pyridine and pyridine derivatives.
  • DTIC. (n.d.). THE ACID HYDROLYSIS OF ETHYL DICHLOROACETATE IN ACETONE-WATER SOLVENT. Retrieved from [Link]

  • ACS Publications. (2006). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of substituted 2-chloropyridines.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2, 6-dichloro-3-nitropyridine.
  • PubMed Central. (n.d.). 4-Amino-3,5-dichloropyridine. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (n.d.). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Retrieved from [Link]

  • CoLab. (2023). Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. Retrieved from [Link]

  • Google Patents. (n.d.). Simple preparation method of 2, 5-dichloropyridine.
  • ResearchGate. (n.d.). 2,6-Dichloro-3-nitropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of nicotinic acid by oxidation of 3-methylpyridine with dioxygen in liquid phase. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2,6-dichloropyridine.
  • ACS Publications. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education. Retrieved from [Link]

  • MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,6-dichloro-3-methylaniline. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

  • PubMed Central. (n.d.). NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2, 6-pyridinedicarboxylic acid.
  • ACS Publications. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. Retrieved from [Link]

  • Wordpress. (n.d.). Metal-catalysed Pyridine Ring Synthesis. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Retrieved from [Link]

  • YouTube. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Retrieved from [Link]

  • MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectral data of salazinic acid isolated from some species of Parmotrema. Retrieved from [Link]

Sources

Troubleshooting

preventing degradation of 2,6-Dichloro-3-methylisonicotinic acid during reactions

Welcome to the technical support center for 2,6-Dichloro-3-methylisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,6-Dichloro-3-methylisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during its use in chemical reactions. My aim is to provide not just solutions, but also the underlying chemical principles to empower you to proactively design robust experimental protocols.

Introduction: Understanding the Reactivity of 2,6-Dichloro-3-methylisonicotinic Acid

2,6-Dichloro-3-methylisonicotinic acid is a valuable building block in medicinal chemistry and materials science. Its pyridine core is electron-deficient, a characteristic further amplified by the two electron-withdrawing chlorine atoms and the carboxylic acid group. This electronic nature dictates its reactivity, making it susceptible to specific degradation pathways that must be carefully managed. This guide will address the most common challenges: thermal decarboxylation, nucleophilic aromatic substitution (SNAr), side reactions during carboxylic acid activation, and issues in metal-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: At what temperature does 2,6-Dichloro-3-methylisonicotinic acid start to decarboxylate?

While the exact decarboxylation temperature for this specific molecule is not widely published, we can infer its stability from related compounds like 2,6-dichloroisonicotinic acid, which has a melting point of 209-212 °C.[1] Generally, aromatic carboxylic acids require high temperatures (often >200 °C) for decarboxylation in the absence of a catalyst.[2] Degradation is more likely to occur at elevated temperatures in the presence of certain metals or under harsh acidic or basic conditions.

Q2: My reaction with a nucleophile is showing loss of one or both chlorine atoms. What is happening?

You are likely observing a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyridine ring makes the chlorine-bearing carbons (C2 and C6) susceptible to attack by nucleophiles.[3] This is a common degradation pathway, especially with strong nucleophiles like amines, alkoxides, or hydroxides.

Q3: I'm trying to form an amide using a carbodiimide coupling reagent (e.g., EDC, DCC), but I'm getting a significant amount of an insoluble byproduct and low yield. What's the issue?

A common side reaction with carbodiimide coupling reagents is the formation of an N-acylurea byproduct.[4][5] This occurs when the activated carboxylic acid (an O-acylisourea intermediate) rearranges before it can react with your desired amine or alcohol. This is particularly problematic at elevated temperatures or with sterically hindered substrates.

Q4: I am attempting a Suzuki or other palladium-catalyzed cross-coupling reaction, but I'm seeing hydrodechlorination (replacement of Cl with H) or other side products. How can I prevent this?

Hydrodechlorination can be a side reaction in palladium-catalyzed cross-coupling reactions, often promoted by the presence of a hydrogen source (e.g., solvent, amine base) and certain phosphine ligands.[6] Additionally, the carboxylic acid group can potentially interact with the palladium catalyst, leading to undesired reactions if not properly addressed.

Troubleshooting Guides

Issue 1: Suspected Thermal Degradation or Decarboxylation

Symptoms:

  • Formation of 2,6-dichloro-3-methylpyridine as a byproduct.

  • Gas evolution (CO₂) from the reaction mixture at high temperatures.

  • Low recovery of acidic material.

Root Cause Analysis: The carboxylic acid group can be thermally labile under certain conditions, leading to the loss of CO₂. This is often accelerated by high temperatures, prolonged reaction times, or the presence of catalytic amounts of metal impurities.

Solutions:

  • Temperature Control: Whenever possible, maintain reaction temperatures below 150 °C. If higher temperatures are required, conduct a small-scale experiment to assess the thermal stability of your starting material under the specific reaction conditions.

  • Protecting Group Strategy: If high temperatures are unavoidable, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester).[7] Esters are generally more thermally stable than their corresponding carboxylic acids. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step under milder conditions.

Issue 2: Unwanted Nucleophilic Substitution (Dechlorination/Hydrolysis)

Symptoms:

  • Formation of monochloro-hydroxy, dichloro-amino, or dihydroxy byproducts.

  • Complex product mixture when using amine or hydroxide bases.

Root Cause Analysis: The electron-deficient nature of the dichloropyridine ring makes it susceptible to SNAr at the 2 and 6 positions. Strong nucleophiles or bases will readily displace the chloride leaving groups.

Diagram: Nucleophilic Aromatic Substitution (SNAr) Pathway

SNAr_Pathway reactant 2,6-Dichloro-3-methyl- isonicotinic Acid intermediate Meisenheimer-like Intermediate reactant->intermediate Attack at C2 or C6 nucleophile Nucleophile (e.g., R-NH₂, OH⁻) product Substituted Product (Monochloro or Disubstituted) intermediate->product Loss of Leaving Group leaving_group Chloride Ion (Cl⁻) Coupling_Pathway cluster_main Carbodiimide Coupling cluster_desired Desired Pathway cluster_side Side Reaction start Carboxylic Acid + Carbodiimide (EDC/DCC) activated_intermediate O-Acylisourea Intermediate start->activated_intermediate Activation desired_product Desired Amide/Ester activated_intermediate->desired_product + Amine/Alcohol side_product N-Acylurea (Byproduct) activated_intermediate->side_product Intramolecular Rearrangement

Caption: Desired vs. side reaction pathways in carbodiimide coupling.

Solutions:

  • Use of Additives: Incorporate an activating agent like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure®). These additives react with the O-acylisourea to form an active ester intermediate that is less prone to rearrangement and more selective towards the desired nucleophile.

  • Alternative Coupling Reagents: Consider using phosphonium-based (e.g., PyBOP, PyAOP) or aminium/uronium-based (e.g., HATU, HBTU) coupling reagents. [8]These reagents often provide higher yields and fewer side reactions, especially for challenging couplings.

  • Temperature Control: Perform the coupling at 0 °C to room temperature. Lower temperatures disfavor the N-acylurea rearrangement. [5]

Issue 4: Complications in Palladium-Catalyzed Cross-Coupling

Symptoms:

  • Formation of 2-chloro-3-methylisonicotinic acid or 3-methylisonicotinic acid (hydrodechlorination).

  • Low catalyst turnover.

  • Inconsistent reaction outcomes.

Root Cause Analysis: The palladium catalytic cycle can be complex, with various potential off-cycle reactions. Hydrodechlorination can occur if a hydride source is present. The carboxylic acid can also coordinate to the palladium center, potentially inhibiting the catalyst.

Solutions:

  • Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) before performing the cross-coupling reaction. This prevents potential interference from the acidic proton and carboxylate group. The ester can be hydrolyzed post-coupling.

  • Choice of Base and Solvent: Use a mild base like K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the solvent is anhydrous and deoxygenated to prevent side reactions.

  • Ligand Selection: The choice of phosphine ligand can significantly influence the outcome. For hydrodechlorination issues, switching to a different ligand might be beneficial. Consult literature for recommended ligands for cross-coupling with chlorinated pyridines.

Data Summary Table

IssueKey ParameterRecommended ConditionsRationale
Thermal Degradation Temperature< 150 °CMinimizes risk of decarboxylation.
Nucleophilic Substitution Base SelectionK₂CO₃, Cs₂CO₃, DBUNon-nucleophilic bases prevent SNAr.
Temperature0 °C to RTReduces rate of unwanted substitution.
Amide/Ester Coupling Coupling ReagentEDC/HOBt, HATU, PyBOPMinimizes N-acylurea formation. [5][8]
Temperature0 °C to RTDisfavors rearrangement side reaction. [5]
Pd Cross-Coupling Substrate FormEster (e.g., methyl, ethyl)Prevents interference from carboxylic acid.
Base SelectionK₂CO₃, K₃PO₄, Cs₂CO₃Mild conditions, compatible with many cross-coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with Minimal Degradation
  • Dissolution: Dissolve 2,6-dichloro-3-methylisonicotinic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add EDC·HCl (1.2 eq) to the cooled solution and stir for 30 minutes at 0 °C.

  • Nucleophile Addition: Add the desired amine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Proceed with a standard aqueous workup to isolate the desired amide product.

Protocol 2: Protecting Group Strategy for High-Temperature or Cross-Coupling Reactions
  • Esterification (Protection):

    • Suspend 2,6-dichloro-3-methylisonicotinic acid (1.0 eq) in methanol.

    • Cool to 0 °C and slowly add thionyl chloride (SOCl₂) (1.5 eq).

    • Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours until the reaction is complete (monitored by TLC/LC-MS).

    • Remove the solvent under reduced pressure and perform an aqueous workup to isolate the methyl ester.

  • Main Reaction:

    • Use the resulting methyl 2,6-dichloro-3-methylisonicotinate in your high-temperature or palladium-catalyzed cross-coupling reaction.

  • Deprotection (Hydrolysis):

    • Dissolve the ester product in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature until hydrolysis is complete.

    • Acidify the reaction mixture with aqueous HCl to pH ~3-4 and extract the product with an organic solvent.

References

  • PubChem. 2,6-Dichloroisonicotinic acid. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Quora. What is the lowest temperature that I can decarboxylate THC-A over time?[Link]

  • PubMed. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • ACS Publications. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. [Link]

  • NIH. Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry. [Link]

  • ACS Publications. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. [Link]

  • PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • Master Organic Chemistry. Decarboxylation. [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Chemguide. Explaining the strength of organic bases. [Link]

  • ACS Publications. Peptide Coupling Reagents, More than a Letter Soup. [Link]

  • Google Patents.
  • Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

  • ResearchGate. (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • ResearchGate. Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation | Request PDF. [Link]

  • ResearchGate. (PDF) Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme,Mn(III)meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrinChloride (MnTE-2-PyPCl5, BMX-010). [Link]

  • SlidePlayer. Nucleophilic Substitution Reactions. [Link]

  • Royal Society of Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]

  • Wipf Group. C. The Synthetic & Mechanistic Organic Chemistry of Palladium. [Link]

  • ResearchGate. Synthesis of 2,6-dichloro-3-methylaniline. [Link]

  • Hindawi. Optimising the Decarboxylation of Anacardic Acid by Exploring the Temperature Effects. [Link]

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  • Science and Education Publishing. Case Comparisons on the Basicity of Organic Nitrogen Compounds to Develop the Concepts of 'inductive effect' and 'mesomeric effect' in the Teaching Laboratory. [Link]

  • PubMed. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. [Link]

  • PubMed. Photodegradation of chlorpyrifos in water by UV/H2O2 treatment: toxicity evaluation. [Link]

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  • MDPI. Dichloro[N-[(η6-phenyl)methyl]-4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8tetrahydronaphthalen-2-yl)vinyl)benzamide](1,3,5-triaza-7-phosphatricyclo [3.3.1.13,7]decane-κP7. [Link]

  • MDPI. Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. [Link]

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  • PubMed. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. [Link]

Sources

Optimization

side reactions to avoid during the synthesis of 2,6-Dichloro-3-methylisonicotinic acid

Technical Support Center: Synthesis of 2,6-Dichloro-3-methylisonicotinic acid From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of 2,6-Dichloro-3-methylisonicotin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2,6-Dichloro-3-methylisonicotinic acid

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,6-Dichloro-3-methylisonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. My objective is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms and the causality behind common experimental failures. By anticipating and addressing potential side reactions, we can improve yield, purity, and reproducibility. This document is structured as a dynamic troubleshooting guide and FAQ, grounded in established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The most common and reliable synthetic route proceeds via the hydrolysis of the intermediate 2,6-dichloro-3-methyl-4-cyanopyridine . Therefore, our troubleshooting will focus primarily on this critical final step and the preparation of its precursor.

Q1: After the final hydrolysis step, my NMR and LC-MS show a significant, less polar byproduct alongside my desired carboxylic acid. What is it and how do I get rid of it?

A1: Cause, Mechanism, and Solution

  • Likely Culprit: You are almost certainly seeing the amide intermediate, 2,6-dichloro-3-methylisonicotinamide .

  • Expert Analysis (The "Why"): The hydrolysis of a nitrile to a carboxylic acid is a two-step process: nitrile to amide, then amide to carboxylic acid. The second step, hydrolysis of the stable amide intermediate, often has a higher activation energy than the first.[1] Under insufficiently forcing conditions (e.g., low temperature, short reaction time, or inadequate concentration of acid/base), the reaction can stall at the amide stage. The amide is less polar than the corresponding carboxylate salt (under basic conditions) or carboxylic acid, leading to its distinct chromatographic behavior.

  • Preventative Protocol:

    • Increase Reaction Time & Temperature: For basic hydrolysis (e.g., with NaOH or KOH), ensure the reaction is heated to reflux (typically 90-100 °C) for a minimum of 6-8 hours. For acidic hydrolysis (e.g., with 6M H₂SO₄ or HCl), a similar temperature profile for 8-12 hours is recommended.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the amide intermediate, not just the starting nitrile. The reaction is complete only when the amide spot/peak is gone.

  • Corrective Action (Post-Synthesis): If you have already isolated a mixture, re-subjecting the entire batch to the hydrolysis conditions is the most effective solution. Attempting to separate the amide and acid via column chromatography can be difficult due to their similar polarities.

Q2: My overall yield is low, and I've isolated byproducts where one or both chlorine atoms have been replaced by a hydroxyl group. Why did this happen?

A2: Cause, Mechanism, and Solution

  • Likely Culprit: You are observing byproducts from Nucleophilic Aromatic Substitution (SNAr), such as 2-chloro-6-hydroxy-3-methylisonicotinic acid .

  • Expert Analysis (The "Why"): The pyridine ring is inherently electron-deficient. This effect is amplified by the two electron-withdrawing chlorine atoms and the carboxylate/nitrile group. This makes the C2 and C6 positions highly susceptible to attack by nucleophiles. During basic hydrolysis, the hydroxide ion (OH⁻) is a potent nucleophile and can displace the chloride leaving groups. This reaction is highly temperature-dependent.

  • Preventative Protocol:

    • Control Temperature: During basic hydrolysis, maintain the temperature strictly at or below 100 °C. Excursions to higher temperatures dramatically increase the rate of SNAr.

    • Use Acidic Hydrolysis: The SNAr side reaction is largely avoided under acidic conditions, as water is a much weaker nucleophile than hydroxide. If your downstream applications permit, switching to hydrolysis with concentrated HCl or H₂SO₄ is the most robust solution to this problem.

    • Limit Excess Base: Use the minimum stoichiometry of base required for the reaction (typically 2.5-3.0 equivalents) to avoid a large standing concentration of free hydroxide ions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most robust starting material for this synthesis?

A1: The most reliable and commercially available advanced intermediate is 2,6-dichloro-3-methyl-4-cyanopyridine (also known as 2,6-dichloro-4-methylnicotinonitrile).[2][3][4] Starting from this material reduces the synthesis to a single, albeit challenging, hydrolysis step. Synthesizing this intermediate yourself often involves chlorination of a dihydroxy precursor, which introduces its own set of side reactions (see Q2).

Q2: I need to synthesize the 2,6-dichloro-3-methyl-4-cyanopyridine intermediate. What are the key pitfalls in the chlorination step?

A2: The primary challenge during chlorination (e.g., converting a dihydroxy pyridine to a dichloro pyridine using POCl₃ or PCl₅) is preventing the formation of polymeric tar. This occurs at elevated temperatures.

  • Key Recommendations:

    • Temperature Control: The reaction is highly exothermic. Add the chlorinating agent slowly to the substrate in a suitable high-boiling solvent (like toluene or xylenes) at a controlled temperature, often starting at a lower temperature and slowly warming up.

    • Use of a Base/Catalyst: Sometimes, a catalytic amount of a tertiary amine (like triethylamine) or DMF is used to facilitate the reaction at lower temperatures, though this must be done cautiously to avoid runaway reactions.

    • Anhydrous Conditions: Ensure all reagents and glassware are scrupulously dry. Water reacts violently with chlorinating agents like POCl₃ and PCl₅ and can lead to incomplete reactions and byproduct formation.

Q3: Which analytical methods are essential for monitoring this synthesis?

A3: A multi-pronged approach is best:

  • TLC (Thin Layer Chromatography): Excellent for rapid, qualitative monitoring of reaction progress. Use a moderately polar mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes) to resolve the starting material, intermediate, and product.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The gold standard for this synthesis. It allows you to confirm the mass of your desired product and definitively identify the masses of key byproducts like the amide intermediate or hydroxylated species.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Essential for final product characterization. It will clearly show the disappearance of the nitrile/amide functionality and the appearance of the carboxylic acid proton (which may be broad or exchangeable with D₂O). It also confirms the substitution pattern on the pyridine ring.

Section 3: Mechanistic Insights & Visualizations

The following diagrams illustrate the primary synthetic pathway and the key side reactions that must be controlled for a successful outcome.

G SM 2,6-Dichloro-3-methyl- 4-cyanopyridine Amide Intermediate: 2,6-Dichloro-3-methyl- isonicotinamide SM->Amide Step 1: H₂O / H⁺ or OH⁻ (Fast) Product Product: 2,6-Dichloro-3-methyl- isonicotinic acid Amide->Product Step 2: H₂O / H⁺ or OH⁻ (Slow, Rate-Limiting) OH_Product Side Product: 2-Chloro-6-hydroxy... (via SNAr) Amide->OH_Product

Sources

Troubleshooting

how to handle and dispose of 2,6-Dichloro-3-methylisonicotinic acid safely.

Welcome to the technical support guide for the safe handling and disposal of 2,6-Dichloro-3-methylisonicotinic acid. This document is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the safe handling and disposal of 2,6-Dichloro-3-methylisonicotinic acid. This document is designed for researchers, scientists, and drug development professionals. Our goal is to provide clear, actionable guidance rooted in established safety protocols to ensure your experiments are conducted safely and responsibly. The information herein is synthesized from authoritative safety data sheets (SDS) of structurally similar chlorinated nicotinic acid derivatives and established chemical safety guidelines.

Hazard Identification & Quick Reference

Before handling 2,6-Dichloro-3-methylisonicotinic acid, it is crucial to understand its potential hazards. Based on data from analogous compounds, this chemical should be treated as hazardous.[1][2][3]

Table 1: Hazard Summary & Personal Protective Equipment (PPE)

Hazard Classification (Inferred)GHS PictogramPotential EffectsMandatory Personal Protective Equipment (PPE)
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[2][3]Gloves: Nitrile or other chemically resistant gloves. Inspect before use.[4]
Serious Eye Damage/Eye Irritation (Category 2/2A) [1]Causes serious eye irritation.[2][3]Eye Protection: Safety glasses with side-shields or chemical splash goggles.[1][5]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System [1][4]May cause respiratory irritation upon inhalation of dust.[2][3][4]Respiratory Protection: Use in a well-ventilated area or chemical fume hood.[2][4] If dust is generated, a NIOSH/MSHA-approved respirator is required.[1]
Acute Toxicity, Oral (Category 4 - Inferred) May be harmful if swallowed.[3][6]Lab Coat: A standard laboratory coat is required to protect street clothes.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary physical and chemical hazards of this compound?

As a chlorinated organic acid in solid form, the primary hazards are irritation to the skin, eyes, and respiratory system.[1][2][3] It is a combustible solid, but not considered a significant fire risk under standard laboratory conditions.[2] However, thermal decomposition can release irritating and toxic gases, such as nitrogen oxides, carbon oxides, and hydrogen chloride.[5][6]

Q2: How should I properly store 2,6-Dichloro-3-methylisonicotinic acid?

Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1][5][6] It should be stored locked up and segregated from incompatible materials, particularly strong oxidizing agents, bases, amines, and reducing agents.[1][6]

Q3: What personal protective equipment (PPE) is absolutely mandatory when weighing or transferring this solid?

At a minimum, you must wear nitrile gloves, a lab coat, and safety glasses with side shields.[1][2] All handling of the solid powder that could generate dust must be performed inside a certified chemical fume hood to prevent inhalation.[4] If a fume hood is not available, a respirator with a particulate filter is necessary.[1]

Q4: Is this compound acutely toxic?

While full toxicological data is not available, similar compounds are harmful if swallowed, potentially causing gastrointestinal irritation.[3][6] All direct contact and ingestion should be strictly avoided by following good laboratory practices, such as never eating, drinking, or smoking in the lab.[2][8]

Troubleshooting Guides & Experimental Workflows

This section provides step-by-step protocols for managing specific issues you may encounter during your experiments.

Scenario 1: Accidental Exposure

Immediate and correct first aid is critical. Your laboratory should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1]

Protocol 1: First Aid for Accidental Exposure

  • Skin Contact:

    • Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[1][3]

    • Remove all contaminated clothing while flushing.[3][7]

    • If skin irritation develops or persists, seek medical attention.[1][2]

    • Contaminated clothing must be washed thoroughly before reuse.[2]

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[1][3]

    • Remove contact lenses if present and easy to do so. Continue rinsing.[1][2]

    • Seek immediate medical attention.[3]

  • Inhalation:

    • Move the affected person to fresh air immediately.[1][3]

    • If breathing is difficult or has stopped, provide artificial respiration.[1]

    • Seek medical attention if symptoms such as coughing or shortness of breath occur.[2]

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth thoroughly with water.[3][6]

    • If the person is conscious, have them drink plenty of water.[1]

    • Seek immediate medical attention and show them the container or Safety Data Sheet.[6]

Scenario 2: Small Chemical Spill (<5 grams)

For small spills of solid 2,6-Dichloro-3-methylisonicotinic acid, a dry cleanup method is preferred to prevent the generation of airborne dust.[2]

Workflow Diagram: Small Spill Response

A Spill Detected (<5g) B Alert Personnel & Restrict Area A->B C Consult SDS for Hazards B->C D Don Mandatory PPE: - Gloves - Goggles - Lab Coat - Respirator (if needed) C->D E Clean Spill Using Dry Method D->E F Gently sweep or scoop solid material. Avoid creating dust. E->F G Place spilled material & cleanup tools into a labeled, sealed container for hazardous waste. E->G H Decontaminate Spill Surface with mild detergent and water. G->H I Dispose of Contaminated PPE and Waste Container. H->I J Wash Hands Thoroughly I->J

Caption: Workflow for managing a small solid chemical spill.

Protocol 2: Small Spill Cleanup

  • Alert & Secure: Immediately alert others in the vicinity and restrict access to the spill area.[9]

  • Consult SDS: Quickly review the Safety Data Sheet for any specific cleanup instructions.

  • Don PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, a lab coat, and if there is any risk of dust, a respirator.[2][10]

  • Contain & Clean:

    • Do NOT use water on the initial spill as it can create a slurry and spread contamination.

    • Carefully sweep or shovel the solid material into a suitable, labeled container for chemical waste.[1][4][6] Use tools that will not generate sparks.[10] Avoid creating dust; do not use a brush for vigorous sweeping.[2]

  • Package Waste: Place all contaminated cleanup materials (e.g., paper towels, contaminated gloves) into a heavy-duty plastic bag or a sealed container.[9][11] Label the container clearly as "Spill Debris: 2,6-Dichloro-3-methylisonicotinic acid".[9][12]

  • Decontaminate: Once the solid is removed, decontaminate the surface area with a mild detergent and water.[9] Collect the decontamination liquid for disposal as hazardous waste.

  • Final Disposal: Dispose of the sealed waste container and contaminated PPE through your institution's hazardous waste management program.[1][6]

Scenario 3: Waste Disposal

All waste containing 2,6-Dichloro-3-methylisonicotinic acid, including unused product, contaminated consumables, and spill cleanup debris, must be disposed of as hazardous chemical waste.[13] Do not empty into drains or dispose of in regular trash.[14][8][15]

Workflow Diagram: Chemical Waste Disposal

A Experiment Complete B Segregate Waste Streams A->B C Solid Waste: - Contaminated gloves, wipes - Unused solid chemical B->C D Liquid Waste: - Contaminated solvents - Aqueous solutions B->D E Package Waste in Compatible, Sealed & Vented (if needed) Containers B->E F Label Container Clearly: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Date E->F G Store Waste in a Designated Secondary Containment Area F->G H Arrange for Pickup by Environmental Health & Safety (EHS) G->H

Caption: Decision workflow for proper chemical waste disposal.

Protocol 3: Waste Disposal Procedure

  • Segregation: Do not mix this waste with other incompatible waste streams.[12][16] Keep halogenated organic waste separate from non-halogenated waste.

  • Solid Waste:

    • Collect all contaminated solid items (e.g., weigh boats, pipette tips, gloves) in a designated, durable, and sealable container, such as a polyethylene-lined pail.[9]

    • Place excess or expired solid 2,6-Dichloro-3-methylisonicotinic acid in its original container or a new, clearly labeled waste container.[5]

  • Liquid Waste:

    • If the compound is dissolved in a solvent, collect it in a designated halogenated organic liquid waste container.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "2,6-Dichloro-3-methylisonicotinic acid," and any other components of the mixture.[12]

    • Affix the appropriate hazard pictograms.

  • Storage and Disposal:

    • Store the sealed waste container in a designated satellite accumulation area with secondary containment.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal at an approved waste disposal plant.[1][6]

References

  • Carl ROTH. (2024, September 18). Safety Data Sheet: Nicotinic acid. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 2,6-Dichloroisonicotinic acid. [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

  • The City University of New York (CUNY). (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions. [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. [Link]

  • Chemos GmbH & Co.KG. (2019, February 12). Safety Data Sheet: Nicotinic acid. [Link]

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  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. [Link]

  • Kirby Agri. (2015, March 16). niashure - niacin (nicotinic acid) sds. [Link]

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  • Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mechanistic Validation of 2,6-Dichloro-3-methylisonicotinic Acid

This guide provides an in-depth technical analysis of the mechanism of action of 2,6-Dichloro-3-methylisonicotinic acid. Given the limited direct research on this specific molecule, we will draw upon the extensive data a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mechanism of action of 2,6-Dichloro-3-methylisonicotinic acid. Given the limited direct research on this specific molecule, we will draw upon the extensive data available for its close structural analog, 2,6-dichloroisonicotinic acid (INA), a well-characterized inducer of Systemic Acquired Resistance (SAR) in plants. This guide will objectively compare its primary mode of action with established alternatives, including the classic auxin mimic 2,4-dichlorophenoxyacetic acid (2,4-D) and the alternative SAR inducer benzothiadiazole (BTH). We will provide supporting experimental data and detailed protocols for validation.

Introduction: Deconvoluting the Bioactivity of a Dichlorinated Isonicotinic Acid Derivative

2,6-Dichloro-3-methylisonicotinic acid belongs to a class of compounds that have significant biological effects on plant physiology. While often broadly categorized with plant growth regulators, a nuanced understanding of its mechanism is crucial for its effective application in research and development. This guide will elucidate that the primary mode of action for the closely related INA is not through direct mimicry of the plant hormone auxin, but rather through the induction of the plant's innate immune response, a pathway intricately linked with salicylic acid (SA) signaling. We will explore the evidence for this mechanism and discuss the significant crosstalk with the auxin signaling pathway, which can lead to complex phenotypic outcomes.

Primary Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)

The predominant biological activity of 2,6-dichloroisonicotinic acid (INA) is the induction of Systemic Acquired Resistance (SAR), a broad-spectrum plant defense response. This places it in a class of molecules known as plant activators, which prime the plant to respond more quickly and robustly to pathogen attack.[1][2]

Molecular Target and Signaling Cascade

The mechanism of SAR induction by INA involves the inhibition of key reactive oxygen species (ROS) scavenging enzymes, namely catalase and ascorbate peroxidase (APX).[3] By inhibiting these enzymes, INA leads to a controlled increase in the intracellular concentration of hydrogen peroxide (H₂O₂). H₂O₂ then acts as a secondary messenger, triggering a signaling cascade that activates downstream defense gene expression, including Pathogenesis-Related (PR) genes. This response is largely mediated through the salicylic acid (SA) signaling pathway. While INA treatment leads to the expression of defense genes, it does so independently of SA accumulation, suggesting it acts downstream or parallel to SA biosynthesis.[2]

SAR_Induction_by_INA cluster_Cell Plant Cell INA 2,6-Dichloro-3- methylisonicotinic acid (INA) Catalase Catalase INA->Catalase Inhibition APX Ascorbate Peroxidase (APX) INA->APX Inhibition H2O2 H₂O₂ (ROS) Catalase->H2O2 Degradation APX->H2O2 Scavenging SA_Pathway Salicylic Acid Signaling Pathway H2O2->SA_Pathway Activation PR_Genes Pathogenesis-Related (PR) Gene Expression SA_Pathway->PR_Genes Induction SAR Systemic Acquired Resistance PR_Genes->SAR

Figure 1: Proposed signaling pathway for the induction of Systemic Acquired Resistance (SAR) by 2,6-Dichloro-3-methylisonicotinic acid (as INA).

Crosstalk with the Auxin Signaling Pathway

A critical aspect of understanding the full biological impact of 2,6-Dichloro-3-methylisonicotinic acid is its interplay with the auxin pathway. The activation of the SA pathway is known to have an antagonistic effect on auxin signaling.[4][5][6] This is not a direct agonistic or antagonistic interaction of INA with auxin receptors, but rather a consequence of the SA-mediated repression of auxin-responsive genes.[4]

Evidence for Auxin Pathway Repression

Studies have shown that the application of SA or SAR inducers like BTH can lead to the downregulation of a large number of auxin-responsive genes.[6] This repression can occur through the stabilization of Aux/IAA transcriptional repressors, which in turn inhibit the activity of Auxin Response Factors (ARFs).[5] Therefore, some of the growth-related phenotypes observed after treatment with INA may be attributable to this suppression of auxin signaling rather than a direct auxin-mimetic effect.

SA_Auxin_Crosstalk cluster_Signaling Hormonal Crosstalk INA 2,6-Dichloro-3- methylisonicotinic acid (INA) SA_Pathway SA Pathway Activation INA->SA_Pathway Auxin_Signaling Auxin Signaling SA_Pathway->Auxin_Signaling Repression Auxin_Response Auxin-Mediated Growth & Development Auxin_Signaling->Auxin_Response

Figure 2: Simplified diagram illustrating the antagonistic crosstalk between the SA pathway activated by INA and the auxin signaling pathway.

Comparative Analysis with Alternative Compounds

To provide a comprehensive validation, it is essential to compare the effects of 2,6-Dichloro-3-methylisonicotinic acid with compounds that have distinct and well-established mechanisms of action. Here, we compare it with the synthetic auxin 2,4-D and the alternative SAR inducer BTH.

Feature2,6-Dichloro-3-methylisonicotinic acid (as INA)2,4-Dichlorophenoxyacetic acid (2,4-D)Benzothiadiazole (BTH)
Primary Mechanism Induction of Systemic Acquired Resistance (SAR)[1][2]Auxin Mimicry[7][8]Induction of Systemic Acquired Resistance (SAR)[9][10]
Molecular Target(s) Catalase, Ascorbate Peroxidase[3]TIR1/AFB Auxin Co-receptors[11]Acts downstream of SA accumulation[2]
Signaling Pathway Salicylic Acid (SA) Pathway[2]TIR1/AFB-mediated degradation of Aux/IAA repressors[11][12]Salicylic Acid (SA) Pathway[2]
Effect on DR5::GUS No direct induction; may show repression due to SA-auxin crosstalkStrong induction[13]No direct induction; may show repression
Physiological Outcome Enhanced disease resistance, potential growth inhibition[2]Uncontrolled growth, epinasty, herbicidal at high concentrations[7][14]Enhanced disease resistance[9][10]

Experimental Validation Protocols

The following section provides detailed, step-by-step methodologies for key experiments to validate the mechanism of action of 2,6-Dichloro-3-methylisonicotinic acid.

Auxin Response Reporter Assay (DR5::GUS)

This assay is fundamental to determine if a compound elicits a transcriptional response characteristic of auxins. The DR5 promoter contains multiple auxin response elements (AuxREs) that are bound by ARF transcription factors, driving the expression of a reporter gene, in this case, β-glucuronidase (GUS).[15][16][17]

DR5_GUS_Workflow start Start: DR5::GUS Arabidopsis seedlings treatment Treatment: - 2,6-Dichloro-3-methylisonicotinic acid - 2,4-D (Positive Control) - Mock (Negative Control) start->treatment incubation Incubate at 22°C (e.g., 24 hours) treatment->incubation staining Histochemical Staining: Incubate with X-Gluc solution at 37°C incubation->staining destaining Destain with 70% Ethanol staining->destaining quantification Fluorometric Quantification (MUG Assay) staining->quantification imaging Microscopy and Image Analysis destaining->imaging end End: Comparative analysis of GUS expression imaging->end quantification->end

Figure 3: Experimental workflow for the DR5::GUS auxin response reporter assay.

Protocol:

  • Plant Material: Use transgenic Arabidopsis thaliana plants harboring the DR5::GUS reporter construct.

  • Seedling Growth: Grow seedlings vertically on half-strength Murashige and Skoog (MS) agar plates for 5-7 days under a 16-hour light/8-hour dark cycle.

  • Treatment: Prepare liquid MS medium containing 2,6-Dichloro-3-methylisonicotinic acid at various concentrations, 2,4-D (e.g., 1 µM) as a positive control, and a mock solution (solvent control). Transfer seedlings into the treatment solutions and incubate for a defined period (e.g., 6, 12, or 24 hours).

  • Histochemical Staining:

    • Immerse seedlings in GUS staining solution (e.g., 100 mM sodium phosphate buffer pH 7.0, 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% Triton X-100, and 1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc)).[16]

    • Apply a vacuum for 10-15 minutes to facilitate substrate infiltration.

    • Incubate at 37°C in the dark for 2-12 hours, depending on the desired staining intensity.

  • Destaining: Remove the staining solution and destain the chlorophyll by incubating in 70% ethanol.

  • Imaging: Mount the seedlings on microscope slides and observe the GUS staining pattern using a light microscope.

  • Fluorometric Quantification (Optional): For quantitative data, homogenize treated seedlings in GUS extraction buffer. Use 4-methylumbelliferyl-β-D-glucuronide (MUG) as a substrate and measure the fluorescence of the resulting 4-methylumbelliferone (4-MU) with a fluorometer.

In Vitro Catalase Inhibition Assay

This biochemical assay directly measures the effect of the compound on the enzymatic activity of catalase.

Protocol:

  • Enzyme and Substrate: Prepare a stock solution of bovine liver catalase in phosphate buffer (e.g., 50 mM, pH 7.0). Prepare a stock solution of hydrogen peroxide (H₂O₂) and determine its exact concentration by measuring its absorbance at 240 nm.

  • Assay Reaction:

    • In a UV-transparent cuvette, add phosphate buffer and the test compound (2,6-Dichloro-3-methylisonicotinic acid) at various concentrations. Include a control with no inhibitor.

    • Initiate the reaction by adding a known amount of catalase.

    • Immediately add a specific concentration of H₂O₂ (e.g., 10-20 mM) to the cuvette.

  • Measurement: Monitor the decrease in absorbance at 240 nm over time using a spectrophotometer. The rate of H₂O₂ decomposition is proportional to the catalase activity.[11]

  • Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value. To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the concentration of H₂O₂ at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[18]

TIR1/AFB-Aux/IAA Co-receptor Binding Assay (Surface Plasmon Resonance)

This assay determines if the compound can promote the interaction between the auxin receptor TIR1 (or other AFBs) and an Aux/IAA substrate, the hallmark of a true auxin mimic.[11]

SPR_Workflow cluster_SPR Surface Plasmon Resonance (SPR) Workflow immobilize 1. Immobilize purified GST-Aux/IAA protein on a sensor chip equilibrate 2. Equilibrate with running buffer immobilize->equilibrate inject 3. Inject purified TIR1/AFB protein + Test Compound (or Auxin as positive control) equilibrate->inject measure 4. Measure binding response (Resonance Units) inject->measure regenerate 5. Regenerate sensor surface measure->regenerate

Figure 4: Workflow for a Surface Plasmon Resonance (SPR) based auxin co-receptor binding assay.

Protocol:

  • Protein Expression and Purification: Express and purify recombinant TIR1/AFB proteins and a specific Aux/IAA protein (e.g., IAA7) fused to a tag (e.g., GST).

  • Ligand Immobilization: Covalently immobilize the GST-Aux/IAA protein onto the surface of an SPR sensor chip (e.g., a CM5 chip via amine coupling).[8][19]

  • Binding Analysis:

    • Flow a running buffer over the sensor surface to establish a stable baseline.

    • Inject a solution containing the purified TIR1/AFB protein and the test compound (2,6-Dichloro-3-methylisonicotinic acid) over the sensor surface. Use natural auxin (IAA) as a positive control and a solution with only TIR1/AFB as a negative control.

    • Monitor the change in resonance units (RU) in real-time, which is proportional to the mass binding to the sensor surface.

  • Data Analysis: A significant increase in RU in the presence of the test compound compared to the negative control indicates that the compound promotes the TIR1-Aux/IAA interaction. By performing a concentration series of the test compound, the binding affinity (KD) can be determined.

Global Proteomic Analysis (TMT-based)

This unbiased approach provides a global view of the changes in protein abundance in response to the compound treatment, allowing for the identification of affected pathways.[20][21][22][23]

Protocol:

  • Sample Preparation: Grow Arabidopsis seedlings and treat them with 2,6-Dichloro-3-methylisonicotinic acid, a control compound (e.g., 2,4-D), and a mock solution for a defined time period. Harvest and immediately freeze the tissue in liquid nitrogen.

  • Protein Extraction and Digestion:

    • Extract total proteins from the plant tissue using a suitable buffer.

    • Quantify the protein concentration (e.g., using a BCA assay).

    • Reduce and alkylate the proteins, followed by digestion into peptides using trypsin.[22]

  • TMT Labeling: Label the peptides from each condition with a different isobaric Tandem Mass Tag (TMT) reagent. This allows for the multiplexed analysis of multiple samples in a single mass spectrometry run.[20]

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the peptides and proteins using a database search algorithm (e.g., Sequest, Mascot).

    • Quantify the relative abundance of each protein across the different conditions based on the reporter ion intensities from the TMT tags.

    • Perform statistical analysis to identify differentially expressed proteins.

    • Conduct pathway enrichment analysis (e.g., using Gene Ontology or KEGG databases) to identify the biological processes affected by the compound.

Conclusion and Future Directions

The available evidence strongly suggests that the primary mechanism of action for 2,6-dichloroisonicotinic acid, and by extension likely 2,6-Dichloro-3-methylisonicotinic acid, is the induction of Systemic Acquired Resistance through the salicylic acid pathway, involving the inhibition of catalase and ascorbate peroxidase. While this compound does influence auxin-related processes, this appears to be an indirect effect resulting from the well-documented antagonistic crosstalk between the SA and auxin signaling pathways.

For a definitive validation of the mechanism of action of 2,6-Dichloro-3-methylisonicotinic acid, it is imperative to conduct the experiments outlined in this guide. Of particular importance will be the direct comparison of its effects in auxin-reporter lines (DR5::GUS) and its binding affinity in TIR1/AFB co-receptor assays against classical auxin mimics. Furthermore, global transcriptomic and proteomic analyses will provide an unbiased view of the cellular response and help to definitively place its bioactivity within the broader context of plant signaling networks. The presence of the methyl group on the pyridine ring may alter the compound's binding affinity to its targets or its metabolic stability, warranting a direct comparative study with INA.

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Comparative

A Comparative Guide to the Synthetic Routes of Chlorinated Nicotinic Acids

Introduction Chlorinated nicotinic acids are a critical class of heterocyclic compounds, serving as pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. Their utility stems from th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chlorinated nicotinic acids are a critical class of heterocyclic compounds, serving as pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. Their utility stems from the unique electronic properties conferred by the chlorine substituent(s) on the pyridine ring, which can modulate biological activity and provide a handle for further chemical transformations. For researchers and process chemists, the selection of an appropriate synthetic route is a crucial decision that impacts yield, purity, scalability, and cost.

This guide provides an in-depth comparative analysis of the prevalent synthetic routes for producing key chlorinated nicotinic acids. We will delve into the mechanistic underpinnings of these transformations, present detailed experimental protocols, and offer a comparative assessment to empower you in making informed decisions for your specific research and development needs.

Core Synthetic Strategies

The synthesis of chlorinated nicotinic acids can be broadly categorized into two primary approaches:

  • Direct Chlorination of Nicotinic Acid and its Derivatives: This approach involves the introduction of chlorine atoms onto a pre-existing nicotinic acid backbone. This is often achieved through electrophilic aromatic substitution or via N-oxide intermediates.

  • Ring Construction from Acyclic or Chlorinated Precursors: In this strategy, the pyridine ring is formed from smaller, often already chlorinated, building blocks. These methods can offer high regioselectivity.

Below, we will explore these strategies through the lens of synthesizing specific, high-value chlorinated nicotinic acids.

Synthesis of 2-Chloronicotinic Acid

2-Chloronicotinic acid is a versatile building block, notably used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules.

Route 1: Chlorination via Nicotinic Acid N-oxide

This is arguably the most common and well-established method for the synthesis of 2-chloronicotinic acid. The strategy involves the initial oxidation of nicotinic acid to its N-oxide, which then activates the 2- and 6-positions of the pyridine ring towards nucleophilic attack.

Mechanism: The N-oxide formation increases the electron deficiency at the C2 and C6 positions. Treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), leads to the formation of an O-phosphorylated intermediate. Subsequent nucleophilic attack by a chloride ion at the C2 position, followed by the elimination of a phosphate species, yields the desired 2-chloronicotinic acid.

Experimental Protocol: Synthesis of 2-Chloronicotinic Acid via Nicotinic Acid N-oxide

  • N-Oxidation: Nicotinic acid is oxidized to nicotinic acid N-oxide using hydrogen peroxide.

  • Chlorination: The resulting nicotinic acid N-oxide is then subjected to chlorination. A common method involves using phosphorus oxychloride (POCl₃) in the presence of an organic base like triethylamine or pyridine. The reaction is typically carried out in a segmented heat preservation method, for instance, incubating at 30-40°C for 0.5-1.5 hours, then raising the temperature to 50-60°C for 0.5-1.5 hours, and finally to 70-80°C for 3.5-4.5 hours.

  • Hydrolysis and Work-up: The reaction mixture is carefully quenched with water or ice, leading to the hydrolysis of any remaining chlorinating agent and the precipitation of the crude 2-chloronicotinic acid. The product is then collected by filtration, washed, and can be further purified by recrystallization.

Route 2: Sandmeyer Reaction of 2-Aminonicotinic Acid

An alternative, though less common, approach is the Sandmeyer reaction, which involves the diazotization of 2-aminonicotinic acid followed by treatment with a copper(I) chloride catalyst.

Mechanism: The primary amine of 2-aminonicotinic acid is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is an excellent leaving group (N₂ gas). In the presence of a copper(I) catalyst, a single electron transfer from the copper to the diazonium salt generates an aryl radical and copper(II) halide. The aryl radical then abstracts a chlorine atom from the copper(II) halide to form 2-chloronicotinic acid and regenerate the copper(I) catalyst.

Experimental Protocol: Sandmeyer Reaction for 2-Chloronicotinic Acid

  • Diazotization: 2-Aminonicotinic acid is dissolved in a strong acid (e.g., HCl). The solution is cooled to 0-5°C, and a solution of sodium nitrite in water is added dropwise while maintaining the low temperature.

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride in concentrated HCl is prepared and cooled to 0°C. The cold diazonium salt solution is then slowly added to the CuCl solution with vigorous stirring.

  • Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently heated to ensure the complete evolution of nitrogen gas. The product is then isolated by filtration or extraction.

Comparative Analysis: 2-Chloronicotinic Acid Synthesis
FeatureRoute 1: N-oxideRoute 2: Sandmeyer Reaction
Starting Material Nicotinic acid2-Aminonicotinic acid
Reagents H₂O₂, POCl₃/PCl₅NaNO₂, HCl, CuCl
Yield Generally high (e.g., 76.8% total yield)Variable, can be lower than N-oxide route
Scalability Well-established for large-scale productionMore suited for lab-scale synthesis
Safety Concerns Use of corrosive and hazardous POCl₃/PCl₅Formation of potentially explosive diazonium salts
Purity Can produce high-purity product (e.g., 99.5%)May require extensive purification

Synthesis of 6-Chloronicotinic Acid

6-Chloronicotinic acid is another important intermediate, particularly in the agrochemical industry.

Route 1: Oxidation of 2-Chloro-5-methylpyridine

A common industrial route involves the oxidation of the methyl group of 2-chloro-5-methylpyridine.

Mechanism: The oxidation can be achieved using various oxidizing agents. A patented method describes the use of oxygen in the presence of a cobalt acetate catalyst in a chlorobenzene solvent. This proceeds via a free-radical mechanism where the cobalt catalyst facilitates the formation of a benzylic-type radical, which is then oxidized to the carboxylic acid.

Experimental Protocol: Oxidation of 2-Chloro-5-methylpyridine

  • Reaction Setup: In a reaction vessel, 2-chloro-5-methylpyridine and cobalt acetate are dissolved in chlorobenzene.

  • Oxidation: Oxygen is bubbled through the solution at a controlled flow rate (e.g., 0.2-1.0 L/min) and temperature (60-120°C) for 2-8 hours.

  • Work-up: After the reaction is complete, the crude 6-chloronicotinic acid is isolated, often by cooling the reaction mixture and collecting the precipitated product. Recrystallization can be used for further purification.

Route 2: From Isocinchomeronic Acid N-oxide

An alternative synthesis starts from isocinchomeronic acid N-oxide.

Mechanism: This method involves the reaction of isocinchomeronic acid N-oxide with a chlorinating agent, likely proceeding through a similar mechanism to the N-oxide route for 2-chloronicotinic acid, but with subsequent decarboxylation.

Experimental Protocol: Synthesis from Isocinchomeronic Acid N-oxide

  • Reaction: Isocinchomeronic acid N-oxide is reacted with acetic anhydride and triethylamine in dichloromethane at 0-5°C.

  • Isolation: This method can yield a mixture of 6-chloronicotinic acid and 6-hydroxynicotinic acid, which would require separation.

Comparative Analysis: 6-Chloronicotinic Acid Synthesis
FeatureRoute 1: OxidationRoute 2: From Isocinchomeronic Acid N-oxide
Starting Material 2-Chloro-5-methylpyridineIsocinchomeronic acid N-oxide
Reagents O₂, Cobalt acetateAcetic anhydride, Triethylamine
Yield High yields are achievableModerate yield of the desired product (e.g., 53.8%)
Selectivity Generally goodCan produce byproducts (e.g., 6-hydroxynicotinic acid)
Industrial Viability More common for industrial productionLess common

Synthesis of 2,6-Dichloronicotinic Acid

2,6-Dichloronicotinic acid is a key intermediate for various pharmaceuticals and agrochemicals, including herbicides.

Route 1: From Citrazinic Acid

A prevalent method for synthesizing 2,6-dichloronicotinic acid involves the chlorination of citrazinic acid (2,6-dihydroxyisonicotinic acid).

Mechanism: The dihydroxy groups of citrazinic acid are converted to chloro groups using a strong chlorinating agent like phosphorus oxychloride, often in the presence of a phase-transfer catalyst like tetraethylammonium chloride.

Experimental Protocol: Chlorination of Citrazinic Acid

  • Reaction: Citrazinic acid and tetraethylammonium chloride are suspended in excess phosphorus oxychloride.

  • Heating: The reaction mixture is heated at 130°C for an extended period (e.g., 18 hours), followed by a further increase in temperature (e.g., 145°C for 2 hours) to drive the reaction to completion.

  • Work-up: The reaction is quenched by pouring it onto crushed ice. The product is then extracted with an organic solvent like ethyl acetate, and the organic layers are combined, dried, and concentrated to yield the product. This method can achieve high yields (e.g., 89%).

Visualization of Synthetic Strategies

General Synthetic Approaches

G cluster_start Starting Materials cluster_strategy Synthetic Strategies cluster_products Chlorinated Nicotinic Acids Nicotinic Acid Nicotinic Acid Direct Chlorination Direct Chlorination Nicotinic Acid->Direct Chlorination N-oxidation Aminonicotinic Acid Aminonicotinic Acid Aminonicotinic Acid->Direct Chlorination Sandmeyer Reaction Alkylpyridines Alkylpyridines Alkylpyridines->Direct Chlorination Side-chain oxidation Acyclic Precursors Acyclic Precursors Ring Formation Ring Formation Acyclic Precursors->Ring Formation 2-Chloronicotinic Acid 2-Chloronicotinic Acid Direct Chlorination->2-Chloronicotinic Acid 6-Chloronicotinic Acid 6-Chloronicotinic Acid Direct Chlorination->6-Chloronicotinic Acid 2,6-Dichloronicotinic Acid 2,6-Dichloronicotinic Acid Ring Formation->2,6-Dichloronicotinic Acid

Caption: Overview of major synthetic strategies for chlorinated nicotinic acids.

Sandmeyer Reaction Mechanism

G 2-Aminonicotinic Acid 2-Aminonicotinic Acid Diazonium Salt Diazonium Salt 2-Aminonicotinic Acid->Diazonium Salt NaNO₂, HCl Aryl Radical Aryl Radical Diazonium Salt->Aryl Radical CuCl, -N₂ 2-Chloronicotinic Acid 2-Chloronicotinic Acid Aryl Radical->2-Chloronicotinic Acid + Cl⁻

Caption: Simplified mechanism of the Sandmeyer reaction for 2-chloronicotinic acid synthesis.

Conclusion

The synthesis of chlorinated nicotinic acids is a well-developed field with a variety of established routes. The choice of a particular method depends on a multitude of factors, including the desired substitution pattern, the availability and cost of starting materials, the required scale of production, and safety considerations.

For the synthesis of 2-chloronicotinic acid, the N-oxide route is generally preferred for its high yields and scalability, despite the use of hazardous reagents. The Sandmeyer reaction provides a viable alternative, particularly for smaller-scale syntheses. For 6-chloronicotinic acid, the oxidation of 2-chloro-5-methylpyridine is a robust and industrially relevant method. The synthesis of 2,6-dichloronicotinic acid is efficiently achieved through the chlorination of citrazinic acid.

This guide has provided a comparative overview of these key synthetic transformations. It is imperative for researchers to carefully evaluate the pros and cons of each route in the context of their specific objectives to ensure a successful and efficient synthesis.

References

  • Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. (2025). ResearchGate. [Link]

  • Rosenmund-von Braun Reaction. Organic Chemistry Portal. [Link]

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  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI. [Link]

  • Synthesis of 2-Chloronicotinic Acid Derivatives. (2019). ResearchGate. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • The von Braun Cyanogen Bromide Reaction. ResearchGate. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]

  • Synthesis of 6-chloronicotinic acid. PrepChem.com. [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2022). MDPI. [Link]

  • Green Process for the Synthesis of 2-Chloronicotinic Acid. China/Asia On Demand (CAOD). [Link]

  • Preparation method and separation and purification method for 6-chloronicotinic acid. (2016).
  • Synthesis and crystal structure of a 6-chloronicotinate salt of a one-dimensional cationic nickel(II) coordination polymer with 4,4′-bipyridine. IUCr. [Link]

  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab. [Link]

  • Synthesis of new nicotinic acid derivatives and their evalu
Validation

A Comparative Guide to Assessing the Purity of Synthesized 2,6-Dichloro-3-methylisonicotinic Acid

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and regulatory compliance. This guide provides an in-depth, comparative analysis of analytical methodologies for assessing the purity of 2,6-dichloro-3-methylisonicotinic acid, a substituted pyridine derivative with potential applications in medicinal chemistry. The principles and techniques discussed herein are grounded in established analytical chemistry and are designed to provide a robust framework for quality control in a research and development setting.

The structural integrity and purity of pharmaceutical intermediates are paramount. Impurities can arise from various stages of the synthesis, including unreacted starting materials, by-products of the reaction, and degradation products.[1] The International Council for Harmonisation (ICH) has established stringent guidelines for the identification, qualification, and control of impurities in new drug substances to ensure patient safety.[2][3] Therefore, a multi-faceted analytical approach is essential to comprehensively characterize the purity of a compound like 2,6-dichloro-3-methylisonicotinic acid.

Anticipating the Invisible: Potential Impurities in the Synthesis of 2,6-Dichloro-3-methylisonicotinic Acid

A definitive analysis of purity begins with a theoretical understanding of what impurities might be present. Based on common synthetic routes for related chloropyridine compounds, we can anticipate several classes of impurities.[4][5][6]

  • Residual Starting Materials and Intermediates: Incomplete reactions can lead to the presence of precursors in the final product.

  • Isomeric Impurities: Incomplete separation or non-selective reactions can result in the presence of isomers, which may have different toxicological profiles.

  • By-products of Chlorination: The chlorination of the pyridine ring is a critical step. Incomplete chlorination can lead to monochlorinated species, while over-chlorination could introduce additional chlorine atoms.

  • Hydrolysis Products: The carboxylic acid moiety can be susceptible to decarboxylation under certain conditions, and the chloro-substituents can be liable to hydrolysis, replacing a chlorine atom with a hydroxyl group.

A systematic approach to identifying and quantifying these potential impurities is crucial for ensuring the quality of the synthesized 2,6-dichloro-3-methylisonicotinic acid.

A Multi-Pronged Strategy: Comparative Analysis of Analytical Techniques

No single analytical technique is sufficient to declare a compound as "pure." A combination of orthogonal methods provides a more complete and trustworthy purity profile. The following sections compare the most relevant techniques for the analysis of 2,6-dichloro-3-methylisonicotinic acid.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC, particularly in the reversed-phase mode, is a cornerstone of purity assessment for non-volatile organic compounds.[7] Its high resolution and sensitivity make it ideal for separating the target compound from its structurally similar impurities.

  • Principle of Operation: HPLC separates compounds based on their differential partitioning between a stationary phase (commonly a C18 column) and a liquid mobile phase. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of a wide range of compounds.[8]

  • Applicability: Given its aromatic and acidic nature, 2,6-dichloro-3-methylisonicotinic acid is well-suited for reversed-phase HPLC with UV detection. The presence of the pyridine ring provides a strong chromophore for sensitive detection.

  • Strengths:

    • High resolving power for complex mixtures.

    • Quantitative accuracy and precision.

    • Amenable to a wide range of analyte polarities.

  • Limitations:

    • May not be suitable for highly volatile impurities.

    • Requires reference standards for definitive identification and quantification of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds.[9] For a carboxylic acid like 2,6-dichloro-3-methylisonicotinic acid, derivatization is often necessary to increase its volatility and thermal stability.[8]

  • Principle of Operation: GC separates compounds in the gas phase based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, aiding in their identification.

  • Applicability: After derivatization (e.g., esterification to form the methyl ester), the target compound and many potential impurities can be analyzed by GC-MS. This technique is particularly useful for identifying residual solvents and volatile by-products.

  • Strengths:

    • Excellent sensitivity and selectivity.

    • Provides structural information from mass spectra, aiding in the identification of unknown impurities.

  • Limitations:

    • Requires the analyte to be volatile and thermally stable, often necessitating derivatization.

    • The derivatization step can introduce variability and potential side reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR).[10]

  • Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing a detailed fingerprint of the molecule's structure.

  • Applicability: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized 2,6-dichloro-3-methylisonicotinic acid. qNMR can be used to determine the purity of the sample without the need for a specific reference standard for the analyte, by using a certified internal standard.[11]

  • Strengths:

    • Provides unambiguous structural information.

    • Quantitative without the need for identical reference standards (qNMR).

    • Provides a holistic view of the sample, detecting all proton- or carbon-containing species above the detection limit.

  • Limitations:

    • Relatively low sensitivity compared to HPLC and GC-MS.

    • Complex spectra can be challenging to interpret, especially for mixtures.

Elemental Analysis: A Fundamental Assessment of Composition

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in a sample. It is a fundamental technique for confirming the empirical formula of a synthesized compound.

  • Principle of Operation: A small amount of the sample is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

  • Applicability: Elemental analysis is a crucial check to ensure that the bulk of the sample corresponds to the expected molecular formula of 2,6-dichloro-3-methylisonicotinic acid.

  • Strengths:

    • Provides fundamental information about the elemental composition.

    • Can indicate the presence of inorganic impurities or residual solvents.

  • Limitations:

    • Does not provide information about the nature of the impurities.

    • Requires a relatively pure sample for accurate results.

Comparative Summary of Analytical Techniques

Technique Principle Applicability for Target Compound Strengths Weaknesses
HPLC Differential partitioning between stationary and mobile phasesHighHigh resolution, quantitative, versatileNot for volatile impurities, requires reference standards
GC-MS Separation based on volatility, detection by massModerate (with derivatization)High sensitivity, structural informationRequires volatility, derivatization can be complex
NMR Nuclear magnetic resonance of atomic nucleiHighUnambiguous structure, quantitative (qNMR)Low sensitivity, complex spectra for mixtures
Elemental Analysis Combustion and measurement of elemental gasesHighConfirms empirical formula, detects inorganicsNo structural information on impurities

Workflow for Comprehensive Purity Assessment

A logical and systematic workflow is essential for a thorough purity assessment. The following diagram illustrates a recommended approach.

Caption: A comprehensive workflow for the purity assessment of a synthesized chemical entity.

Decision Tree for Method Selection

The choice of analytical technique often depends on the specific question being asked. This decision tree can guide the selection process.

Method_Selection cluster_goals Analytical Goals cluster_methods Recommended Methods Start What is the primary analytical goal? Goal_Quant Quantify known and unknown impurities Start->Goal_Quant Goal_ID Identify unknown impurities Start->Goal_ID Goal_Confirm Confirm structure and elemental composition Start->Goal_Confirm Goal_Volatile Analyze for volatile impurities/solvents Start->Goal_Volatile Method_HPLC HPLC-UV/DAD Goal_Quant->Method_HPLC Method_LCMS LC-MS Goal_ID->Method_LCMS Method_GCMS GC-MS Goal_ID->Method_GCMS Method_NMR NMR Spectroscopy Goal_Confirm->Method_NMR Method_EA Elemental Analysis Goal_Confirm->Method_EA Goal_Volatile->Method_GCMS

Caption: A decision tree to guide the selection of the appropriate analytical technique.

Experimental Protocols: A Starting Point for Method Development

The following protocols are provided as robust starting points for the analysis of 2,6-dichloro-3-methylisonicotinic acid. It is imperative that these methods are validated for the specific matrix and impurities of interest.

Protocol 1: Reversed-Phase HPLC Method

This method is designed for the separation and quantification of non-volatile impurities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, 220-400 nm, with specific wavelength extraction at the λmax of the analyte.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.

Protocol 2: GC-MS Method with Derivatization

This method is suitable for the analysis of volatile impurities and the derivatized parent compound.

  • Derivatization (Esterification):

    • To approximately 1 mg of the sample, add 500 µL of 2M HCl in methanol.

    • Heat at 60 °C for 30 minutes.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-500 m/z.

Data Interpretation and Purity Calculation

  • HPLC: Purity is typically calculated using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all peaks. This assumes that all components have a similar response factor at the detection wavelength. For higher accuracy, a relative response factor for each impurity should be determined using a reference standard.

  • GC-MS: Similar to HPLC, area percent can be used for an initial assessment. The mass spectra of impurity peaks should be compared to spectral libraries (e.g., NIST) for tentative identification.

  • NMR: In qNMR, the purity is calculated by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.

  • Elemental Analysis: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values for the proposed molecular formula.

Conclusion: A Commitment to Scientific Integrity

The purity assessment of a novel compound like 2,6-dichloro-3-methylisonicotinic acid is a rigorous process that demands a multi-faceted analytical approach. While HPLC is often the primary tool for purity determination, it should be complemented by orthogonal techniques such as GC-MS, NMR, and elemental analysis to provide a comprehensive and trustworthy characterization. The experimental protocols provided in this guide serve as a solid foundation for method development. However, it is the responsibility of the analytical scientist to validate these methods for their specific application and to interpret the results with scientific rigor. Ultimately, a thorough understanding and control of the purity of pharmaceutical intermediates are fundamental to the development of safe and effective medicines.

References

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  • Sycamore Scholars. (n.d.). A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid.
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  • PubChem. (n.d.). 3-Methyl-isonicotinic acid. Retrieved from [Link]

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  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
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Comparative

spectroscopic analysis to confirm the structure of 2,6-Dichloro-3-methylisonicotinic acid

An In-Depth Comparative Guide to the Spectroscopic Confirmation of 2,6-Dichloro-3-methylisonicotinic Acid For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural verificatio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Spectroscopic Confirmation of 2,6-Dichloro-3-methylisonicotinic Acid

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural verification of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides a comprehensive, multi-faceted spectroscopic approach to confirm the structure of 2,6-Dichloro-3-methylisonicotinic acid, a key heterocyclic building block. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and comparing the results with plausible alternatives to demonstrate a self-validating analytical workflow.

The Analytical Challenge: Distinguishing Isomers

The synthesis of 2,6-Dichloro-3-methylisonicotinic acid (Structure A ) could potentially yield other isomers, such as 2,6-Dichloro-5-methylisonicotinic acid (Structure B ). Our analytical goal is not just to characterize Structure A , but to definitively prove it is not Structure B or another constitutional isomer. This guide will demonstrate how a synergistic application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a robust and irrefutable structural proof.

Chemical structures of 2,6-Dichloro-3-methylisonicotinic acid (A) and a potential isomer (B)

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the first-line technique for organic structure elucidation. It provides precise information about the chemical environment, connectivity, and relative number of protons in a molecule.

Causality of the Experiment

For 2,6-Dichloro-3-methylisonicotinic acid, we expect three distinct proton signals: one for the carboxylic acid proton (-COOH), one for the single aromatic proton on the pyridine ring, and one for the methyl group (-CH₃) protons. The key diagnostic feature will be the number of signals in the aromatic region. Our target molecule has only one proton on the pyridine ring, which should appear as a singlet since there are no adjacent protons to couple with. This is a critical point of comparison against potential isomers.

Predicted ¹H NMR Data for 2,6-Dichloro-3-methylisonicotinic Acid
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-COOH13.0 - 14.0Broad Singlet1HCarboxylic acid protons are highly deshielded and often exchange, leading to a broad signal.[1]
Ar-H (H-5)7.9 - 8.2Singlet1HThe single aromatic proton is deshielded by the electronegative nitrogen and chlorine atoms. It has no adjacent protons, resulting in a singlet.
-CH₃2.3 - 2.6Singlet3HThe methyl group is attached to an sp² carbon of the aromatic ring.[2]
Comparative Analysis: Ruling out Isomer B

The isomeric 2,6-Dichloro-5-methylisonicotinic acid would also show three signals. However, the chemical environment of its single aromatic proton (H-3) would be different. While both isomers are predicted to show a singlet for the aromatic proton, subtle differences in chemical shifts and, more definitively, 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), could distinguish them. A NOESY experiment would show a correlation between the methyl protons and the adjacent aromatic proton in isomer B , but not in our target molecule A .

Standard Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.[1]

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

  • Processing: Fourier transform the raw data (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

  • Analysis: Integrate the signals to determine the relative proton ratios and analyze the chemical shifts and multiplicities to assign the structure.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Dissolve Sample (5-10 mg in 0.7 mL deuterated solvent) p2 Transfer to NMR Tube p1->p2 a1 Insert into Spectrometer (≥400 MHz) p2->a1 a2 Lock & Shim a1->a2 a3 Acquire FID (16-32 Scans) a2->a3 d1 Fourier Transform a3->d1 d2 Phase & Baseline Correction d1->d2 d3 Calibrate & Integrate d2->d3 d4 Assign Structure d3->d4 G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Use ¹H NMR Sample (or prepare fresh, 15-25 mg) a1 Set up Broadband Probe p1->a1 a2 Acquire Proton-Decoupled Spectrum (512+ Scans) a1->a2 d1 Fourier Transform a2->d1 d2 Phase & Baseline Correction d1->d2 d3 Identify Unique Carbons d2->d3 d4 Confirm Carbon Skeleton d3->d4

Workflow for ¹³C NMR structural analysis.

Mass Spectrometry: Determining Molecular Formula and Halogen Presence

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition with high accuracy. For halogenated compounds, the characteristic isotopic patterns are a powerful diagnostic tool.

Causality of the Experiment

The molecular formula of 2,6-Dichloro-3-methylisonicotinic acid is C₇H₅Cl₂NO₂. Its molecular weight can be calculated, but more importantly, the presence of two chlorine atoms will generate a highly characteristic isotopic cluster for the molecular ion peak. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). A molecule with two chlorine atoms will exhibit three peaks for the molecular ion:

  • M⁺: Contains two ³⁵Cl atoms.

  • (M+2)⁺: Contains one ³⁵Cl and one ³⁷Cl atom.

  • (M+4)⁺: Contains two ³⁷Cl atoms.

The relative intensity ratio of these peaks is expected to be approximately 9:6:1, which is a definitive signature for a dichloro-substituted compound.

Predicted Mass Spectrometry Data
IonCalculated m/z (Monoisotopic)Predicted Relative IntensityDescription
[M]⁺204.9697100% (base peak)Molecular ion with two ³⁵Cl isotopes.
[M+2]⁺206.9668~65%Molecular ion with one ³⁵Cl and one ³⁷Cl.
[M+4]⁺208.9638~10%Molecular ion with two ³⁷Cl isotopes.
[M-COOH]⁺160.0000VariableFragment from the loss of the carboxylic acid group.
[M-Cl]⁺170.0000VariableFragment from the loss of a chlorine atom.
Comparative Analysis: HRMS vs. Nominal Mass

While standard MS can confirm the dichlorinated nature, HRMS provides the exact mass (e.g., 204.9697 for the C₇H₅³⁵Cl₂NO₂ ion). This allows for the unambiguous determination of the molecular formula, ruling out any isomers that might have the same nominal mass but a different elemental composition.

Standard Experimental Protocol: EI-MS
  • Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or, if volatile enough, via Gas Chromatography (GC) inlet.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: Detect the ions to generate the mass spectrum.

  • Analysis: Analyze the molecular ion cluster to confirm the presence of two chlorine atoms and analyze fragment ions to gain further structural information.

Workflow for Mass Spectrometry Analysis

G cluster_prep Sample Introduction cluster_acq Data Acquisition cluster_proc Data Analysis p1 Load Sample onto Direct Insertion Probe a1 Ionize Sample (e.g., EI, 70 eV) p1->a1 a2 Separate Ions by m/z (Mass Analyzer) a1->a2 a3 Detect Ions a2->a3 d1 Identify Molecular Ion (M⁺) a3->d1 d2 Analyze Isotopic Cluster (Confirm Cl₂ presence) d1->d2 d3 Analyze Fragmentation Pattern d2->d3 d4 Confirm Molecular Formula (with HRMS) d3->d4

Workflow for Mass Spectrometry structural analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. [3]Molecular bonds vibrate at specific frequencies, and when infrared radiation corresponding to these frequencies is absorbed, it provides a characteristic spectrum.

Causality of the Experiment

For 2,6-Dichloro-3-methylisonicotinic acid, the most prominent and diagnostic signals will arise from the carboxylic acid group. We expect a very broad O-H stretch and a strong, sharp C=O (carbonyl) stretch. The presence of these two absorptions is strong evidence for the carboxylic acid moiety. Additional signals will confirm the aromatic nature of the ring and the presence of C-H and C-Cl bonds.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
2500 - 3300O-H stretchBroad, StrongCarboxylic Acid
~3050C-H stretchWeak-MediumAromatic (sp² C-H)
~2950C-H stretchWeakAliphatic (sp³ C-H)
1700 - 1725C=O stretchStrong, SharpCarboxylic Acid
1550 - 1600C=C / C=N stretchMediumAromatic Ring
700 - 850C-Cl stretchStrongAryl Halide
Comparative Analysis: The Importance of the Carbonyl

Comparing the expected spectrum to a precursor like 2,6-dichloro-3-methylpyridine would immediately highlight the success of a carboxylation reaction. The precursor would lack the characteristic broad O-H and strong C=O stretches, making IR spectroscopy an excellent tool for reaction monitoring and confirmation of the carboxylic acid functional group.

Standard Experimental Protocol: ATR-IR
  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal (e.g., diamond or germanium) of the Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record a background spectrum of the clean crystal first. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

  • Analysis: Identify the major absorption bands and correlate them to the functional groups present in the molecule using standard correlation tables. [4]

Workflow for IR Spectroscopy Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis p1 Place Small Amount of Solid on ATR Crystal a1 Acquire Background Spectrum (Clean Crystal) p1->a1 a2 Acquire Sample Spectrum a1->a2 d1 Identify Key Peaks (O-H, C=O, C-Cl) a2->d1 d2 Correlate Peaks to Functional Groups d1->d2 d3 Confirm Presence of Carboxylic Acid d2->d3

Workflow for IR Spectroscopy functional group analysis.

Conclusion: A Synergistic and Self-Validating Approach

  • ¹H NMR confirms the number and connectivity of protons, establishing the 1,2,4,5-tetrasubstituted pattern of the pyridine ring with a single aromatic proton.

  • ¹³C NMR confirms the carbon skeleton, showing the 7 unique carbons required by the asymmetric structure.

  • Mass Spectrometry provides the molecular weight and, via its unique M:M+2:M+4 isotopic pattern, gives unequivocal evidence for the presence of two chlorine atoms. HRMS further confirms the elemental formula.

  • IR Spectroscopy delivers definitive proof of the key functional groups, most notably the carboxylic acid moiety, through its characteristic broad O-H and sharp C=O stretching vibrations.

Together, these four analytical techniques provide a powerful, synergistic, and self-validating workflow that unambiguously confirms the structure of 2,6-Dichloro-3-methylisonicotinic acid, empowering researchers to proceed with confidence in their subsequent studies.

References

  • PubChem. 2,6-Dichloroisonicotinic acid | C6H3Cl2NO2 | CID 94830. [Link]

  • TÜBİTAK Academic Journals. Spectroscopic and Luminescence Properties of an Isonicotinic Acid. [Link]

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • ResearchGate. (PDF) Synthesis and Vibrational Spectroscopic Study of Some Metal (II) Halide and Tetracyanonickelate Complexes of Isonicotinic Acid. [Link]

  • ResearchGate. 13 C NMR spectra of 2,5-dichloro-3,6-bis-methylamino-b[5][6]enzoquinone. [Link]

  • Modgraph. Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Isonicotinic Acid. [Link]

  • ResearchGate. Synthesis of 2,6-dichloro-3-methylaniline. [Link]

  • SpringerLink. Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. [Link]

  • Fluorine notes. NMR spectral characteristics of fluorocontaining pyridines. [Link]

  • eCampusOntario Pressbooks. 29.9 1H NMR Spectroscopy. [Link]

  • Google Patents.
  • PubChem. Methyl 2,6-dichloroisonicotinate | C7H5Cl2NO2 | CID 93237. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • SpringerLink. Potentiometric and spectroscopic study of isoniazid – an anti-tubercular drug. [Link]

  • Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY. [Link]

  • ACS Publications. Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. [Link]

  • YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000806). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Capabilities with 2,6-Dichloronicotinic Acid. [Link]

  • Chem-Impex. 2,6-Dichloronicotinic acid. [Link]

  • YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

  • PubMed. Infrared and ab initio studies of conducting molecules: 2,5-diamino-3,6-dichloro-1,4-benzoquinone. [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2,6-Dichloro-3-methylisonicotinic Acid in Biological Systems

In the landscape of contemporary drug discovery and development, the precise characterization of a molecule's interaction with its intended biological target, alongside a comprehensive understanding of its off-target eff...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and development, the precise characterization of a molecule's interaction with its intended biological target, alongside a comprehensive understanding of its off-target effects, is paramount. This guide provides an in-depth technical comparison of methodologies for assessing the cross-reactivity of the novel small molecule, 2,6-dichloro-3-methylisonicotinic acid. While the specific biological targets of this compound are still under investigation, for the purpose of this illustrative guide, we will hypothesize its primary target to be a protein kinase, a class of enzymes frequently implicated in human disease and a common focus of therapeutic intervention. The structural nuances of the ATP-binding pocket across the kinome make cross-reactivity a significant challenge in the development of selective kinase inhibitors.

This document is intended for researchers, scientists, and drug development professionals, offering a framework for designing and interpreting cross-reactivity studies. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Imperative of Selectivity: Why Cross-Reactivity Matters

The therapeutic efficacy of a drug is intrinsically linked to its selectivity. Off-target interactions can lead to a range of undesirable outcomes, from diminished potency to overt toxicity. A thorough investigation of a compound's cross-reactivity profile is therefore not merely a regulatory requirement but a foundational element of robust drug development. For a kinase inhibitor, for instance, unintended inhibition of other kinases can disrupt essential cellular signaling pathways, leading to adverse effects.

Experimental Strategies for Profiling Cross-Reactivity

A multi-faceted approach is essential for a comprehensive assessment of a compound's selectivity. Here, we compare three widely adopted and powerful techniques: Competitive Binding Assays, Large-Scale Kinase Profiling, and Cellular Thermal Shift Assays (CETSA).

Competitive Binding Assays: Quantifying Affinity

Competitive binding assays are a fundamental tool for determining the binding affinity of a test compound for a specific target by measuring its ability to displace a known, labeled ligand.[1][2] This method allows for the calculation of the inhibition constant (Ki), a quantitative measure of binding affinity.

  • Reagent Preparation:

    • Prepare a stock solution of the purified target protein of known concentration.

    • Prepare a stock solution of a high-affinity, labeled ligand (e.g., fluorescently or radiolabeled) for the target protein.

    • Prepare a serial dilution of the test compound, 2,6-dichloro-3-methylisonicotinic acid.

  • Assay Setup:

    • In a microplate, add a fixed concentration of the target protein to each well.

    • Add the labeled ligand at a concentration typically at or below its dissociation constant (Kd).

    • Add the serially diluted test compound to the wells. Include control wells with no test compound (maximum binding) and wells with an excess of unlabeled ligand (non-specific binding).

  • Incubation and Detection:

    • Incubate the plate to allow the binding reaction to reach equilibrium.

    • Measure the signal from the labeled ligand that is bound to the target protein. The detection method will depend on the nature of the label (e.g., fluorescence polarization, scintillation counting).

  • Data Analysis:

    • Plot the measured signal as a function of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the labeled ligand.

    • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the labeled ligand.

G cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_incubation Incubation & Detection cluster_analysis Data Analysis prep1 Prepare Target Protein Stock prep2 Prepare Labeled Ligand Stock prep3 Prepare Serial Dilution of Test Compound setup3 Add Test Compound Dilutions prep3->setup3 setup1 Add Target Protein to Wells setup2 Add Labeled Ligand setup1->setup2 setup2->setup3 incubation Incubate to Equilibrium setup3->incubation detection Measure Bound Signal incubation->detection analysis1 Plot Dose-Response Curve detection->analysis1 analysis2 Determine IC50 analysis1->analysis2 analysis3 Calculate Ki analysis2->analysis3

Competitive Binding Assay Workflow
Large-Scale Kinase Profiling: A Global View of Selectivity

To gain a broader understanding of a compound's selectivity, it is essential to screen it against a large panel of related proteins. For our hypothetical kinase inhibitor, this would involve a kinome-wide profiling study.[3][4] Several commercial services offer kinase profiling panels that can assess the inhibitory activity of a compound against hundreds of kinases simultaneously.[5]

  • Compound Submission: The test compound, 2,6-dichloro-3-methylisonicotinic acid, is submitted to a contract research organization (CRO) that specializes in kinase profiling.

  • Assay Performance: The CRO performs enzymatic assays for a large panel of kinases in the presence of a fixed concentration of the test compound. These assays typically measure the phosphorylation of a substrate by each kinase.

  • Data Generation: The inhibitory activity of the test compound against each kinase is determined and typically expressed as the percentage of inhibition at the tested concentration.

  • Data Analysis and Visualization: The results are often presented as a "scan" of the kinome, highlighting the kinases that are significantly inhibited by the compound. This allows for a rapid visual assessment of selectivity. Further quantitative analysis can be performed to calculate selectivity scores.

G compound Test Compound (2,6-Dichloro-3-methylisonicotinic acid) cro Submit to CRO compound->cro panel Screen Against Kinase Panel cro->panel data Generate Inhibition Data panel->data analysis Analyze and Visualize Selectivity data->analysis G cluster_cell_prep Cell Preparation & Treatment cluster_heating Heating & Lysis cluster_fractionation Fractionation & Detection cluster_analysis Data Analysis culture Culture Cells treat Treat with Test Compound culture->treat heat Heat Aliquots to Various Temperatures treat->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Separate Soluble Fraction lyse->centrifuge detect Detect Target Protein in Soluble Fraction centrifuge->detect plot Plot Melting Curves detect->plot determine_tm Determine Tm Shift plot->determine_tm

Cellular Thermal Shift Assay (CETSA) Workflow

Comparative Analysis of Cross-Reactivity Data

The data generated from these complementary assays can be compiled to provide a comprehensive profile of the cross-reactivity of 2,6-dichloro-3-methylisonicotinic acid.

Table 1: Hypothetical Competitive Binding Assay Results
TargetKi (nM)
Hypothetical Primary Target Kinase A 15
Structurally Related Kinase B250
Structurally Related Kinase C> 10,000
Distantly Related Kinase D> 10,000
Table 2: Hypothetical Kinase Profiling Results (% Inhibition at 1 µM)
Kinase% Inhibition
Hypothetical Primary Target Kinase A 95%
Structurally Related Kinase B60%
Structurally Related Kinase C5%
Distantly Related Kinase D< 2%
... (data for hundreds of other kinases)...
Table 3: Hypothetical CETSA Results
TreatmentTm (°C)ΔTm (°C)
Vehicle48.5-
2,6-dichloro-3-methylisonicotinic acid (10 µM) 53.2 +4.7

Interpretation and Conclusion

The hypothetical data presented above would suggest that 2,6-dichloro-3-methylisonicotinic acid is a potent inhibitor of its primary target kinase A, with a high degree of selectivity against other kinases. The competitive binding assay provides a quantitative measure of its high affinity for Kinase A. The broad kinase profiling confirms its selectivity across the kinome, with some moderate activity against the structurally related Kinase B, which may warrant further investigation. Crucially, the CETSA results demonstrate that the compound engages its target in a cellular context, confirming its potential for biological activity.

By integrating the results from these orthogonal assays, researchers can build a robust and reliable profile of a compound's cross-reactivity, enabling informed decisions in the drug discovery and development process. This comprehensive approach, grounded in sound experimental design and rigorous data analysis, is essential for advancing new therapeutic agents with the desired efficacy and safety profiles.

References

  • 2,6-Dichloroisonicotinic acid | C6H3Cl2NO2 | CID 94830 - PubChem. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation - MDPI. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]

  • Assay setup for competitive binding measurements - NanoTemper Technologies. [Link]

  • Kinome Profiling - Oncolines B.V. [Link]

  • Sensitization and cross-reactivity patterns of contact allergy to diisocyanates and corresponding amines. Investigation of diphe - Semantic Scholar. [Link]

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  • Kinase Panel Profiling I Pharmaron CRO Services. [Link]

  • Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent - PMC - NIH. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dichloro-3-methylisonicotinic Acid

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our collea...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our communities, and the environment. This guide provides a comprehensive, technically grounded framework for the proper disposal of 2,6-Dichloro-3-methylisonicotinic acid, moving beyond a simple checklist to explain the causality behind each procedural step.

Hazard Identification and Risk Assessment

The primary hazards associated with this class of compounds are:

  • Irritation: Causes skin and serious eye irritation.[2][3]

  • Toxicity: Harmful if swallowed.[1][2]

  • Respiratory Effects: May cause respiratory irritation.[2][3]

From a field perspective, the chlorinated nature of the molecule suggests persistence in the environment and the potential for harmful byproducts upon incomplete combustion. Therefore, it must be treated as a hazardous waste stream.

Hazard ClassificationCategoryPrecautionary Statement
Acute Oral Toxicity Category 4Harmful if swallowed.[1][3]
Skin Corrosion/Irritation Category 2Causes skin irritation.[2][3]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[2][3]
Target Organ Toxicity Category 3May cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of PPE is not merely a regulatory requirement; it is a direct response to the identified hazards. The causality is clear: to prevent the compound from coming into contact with your body.

EquipmentSpecificationRationale
Eye Protection Goggles or a face shieldProtects against dust particles and potential splashes, preventing serious eye irritation.[1][3]
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact and irritation. Always inspect gloves for integrity before use.[1]
Body Protection Lab coatProtects skin and personal clothing from contamination.[4]
Respiratory Protection Use in a well-ventilated area or fume hoodAvoids inhalation of dust, which can cause respiratory tract irritation.[1][5]

A common oversight in the lab is failing to remove and wash contaminated clothing promptly; this can lead to prolonged, unnecessary exposure.[6]

Waste Segregation and Containment: Preventing Hazardous Reactions

Proper segregation is fundamental to safe chemical waste management. 2,6-Dichloro-3-methylisonicotinic acid, as a chlorinated organic acid, must not be mixed with incompatible materials. The primary concern is avoiding violent reactions or the generation of toxic gases.

Incompatible Materials:

  • Strong oxidizing agents[1]

  • Bases and Amines[5]

All waste must be collected in a designated, properly labeled hazardous waste container.[7] The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and kept securely sealed when not in use.[7][8]

WasteSegregation start Generate Waste: 2,6-Dichloro-3-methylisonicotinic acid waste_stream Waste Stream: Halogenated Organic Acid start->waste_stream container Store in a labeled, compatible, sealed container. waste_stream->container incompatibles Segregate From: - Bases - Amines - Strong Oxidizers container->incompatibles Store Away From SpillResponse spill Spill Occurs assess Assess Spill - Manageable by one person? - No immediate danger? spill->assess minor_spill Minor Spill Protocol assess->minor_spill Yes major_spill Major Spill Protocol assess->major_spill No cleanup Perform Cleanup minor_spill->cleanup evacuate Evacuate & Alert (Call EHS/Emergency Services) major_spill->evacuate

Caption: Spill Response Decision Workflow

Incidental (Minor) Spill Cleanup Protocol

This protocol applies to small quantities of solid material that can be safely managed by trained laboratory personnel. [9]

  • Alert Personnel: Immediately notify others in the area. [9]2. Don PPE: Put on your lab coat, safety goggles, and chemically resistant gloves. [10]3. Contain the Spill: Prevent the powder from becoming airborne. Do not use air hoses for cleaning. [4]4. Neutralize (Optional but Recommended): Gently cover the spill with a weak base like sodium bicarbonate (soda ash) to neutralize the acidity. [11][12]This step reduces the reactivity of the waste. Be cautious, as this can be an exothermic reaction. [8][11]5. Clean Up: Carefully sweep or vacuum the material into a designated hazardous waste container. [1][4]If a vacuum is used, it must be an explosion-proof model designed for chemical dust. [4]6. Package Waste: Place the collected material in a clean, dry, sealable, and clearly labeled container for disposal. [4][9]7. Decontaminate: Wipe the spill area with soap and water. [9]8. Restock: Replenish any spill kit supplies used. [9]

Major Spill Emergency Response

A major spill is any spill that is too large to handle safely, involves other hazardous materials, or occurs in a public area.

  • Evacuate: Immediately clear the area of all personnel. [4]2. Alert: Notify your supervisor and institutional Environmental Health and Safety (EHS) or emergency services.

  • Isolate: Close doors to the affected area to prevent the spread of dust or vapors. [12]4. Stand By: Wait for trained emergency responders in a safe, upwind location. [4]Provide them with the SDS and any relevant information.

Final Disposal Procedure

Under no circumstances should 2,6-Dichloro-3-methylisonicotinic acid or its contaminated cleanup materials be disposed of in the regular trash or down the sanitary sewer. [1][5]The required method is disposal through an approved hazardous waste management program, governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States. [13]

Step-by-Step Disposal Workflow
  • Collection: All waste containing 2,6-Dichloro-3-methylisonicotinic acid, including surplus chemical, reaction byproducts, and spill cleanup debris, must be collected in a designated hazardous waste container. [7]2. Labeling: The container must be labeled with a hazardous waste tag as soon as accumulation begins. [7]The label should clearly state "Hazardous Waste," the full chemical name, and associated hazards.

  • Storage: Store the sealed container in a designated satellite accumulation area within the lab, ensuring it is segregated from incompatible materials. The storage area should have secondary containment. [7]4. Pickup and Disposal: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically handled by the EHS department, which will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). [14]This "cradle-to-grave" approach ensures the waste is managed responsibly from generation to final disposal. [13]

Decontamination of Equipment

After handling the compound, all non-disposable equipment (glassware, spatulas, etc.) must be thoroughly decontaminated.

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone) in a fume hood to remove residual compound. This rinseate must be collected and disposed of as halogenated organic solvent waste.

  • Wash: Wash the equipment with soap and water.

  • Final Rinse: Rinse with deionized water.

By adhering to these scientifically sound and procedurally robust guidelines, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of innovation does not come at the cost of our well-being or the health of our planet.

References

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  • Fisher Scientific.
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  • U.S. Environmental Protection Agency.Resource Conservation and Recovery Act (RCRA)
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  • IESI.
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Sources

Handling

A Senior Application Scientist's Guide to Handling 2,6-Dichloro-3-methylisonicotinic Acid: Personal Protective Equipment, Operational Plans, and Disposal

This guide provides an in-depth operational plan for the safe handling and disposal of 2,6-Dichloro-3-methylisonicotinic acid. As a chlorinated pyridine derivative, this compound requires stringent safety protocols to mi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational plan for the safe handling and disposal of 2,6-Dichloro-3-methylisonicotinic acid. As a chlorinated pyridine derivative, this compound requires stringent safety protocols to mitigate risks associated with its handling. This document moves beyond a simple checklist, offering a procedural and causal framework to ensure every step is a self-validating system of safety for researchers, scientists, and drug development professionals.

Hazard Assessment: Understanding the Risks to Mitigate Them

2,6-Dichloro-3-methylisonicotinic acid is a solid, typically a white to light yellow powder.[1][2][3] Its primary hazards stem from its irritant properties and the potential for harm if it enters the body. A thorough understanding of these risks is fundamental to selecting and using Personal Protective Equipment (PPE) effectively.

Routes of Exposure and Health Effects:

  • Inhalation: As a powder, the compound can easily become airborne, especially during weighing and transfer. Inhaling the dust can cause respiratory tract irritation.[4]

  • Dermal (Skin) Contact: The compound is a skin irritant.[4][5] Absorption through the skin may be harmful, a common concern with chlorinated organic compounds.

  • Ocular (Eye) Contact: Direct contact with the eyes will cause irritation.[4][5]

  • Ingestion: Swallowing the chemical may lead to irritation of the digestive tract and could be harmful.[4]

The causality is clear: the physical form (powder) dictates the primary inhalation risk, while its chemical nature as a chlorinated organic acid drives the skin and eye irritation potential. Therefore, our PPE strategy must establish barriers against both airborne particulates and direct contact.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a static choice but is dictated by the specific task and the associated risk of exposure. The following outlines the minimum required PPE, with explanations grounded in the compound's properties.

a. Eye and Face Protection: A Multi-Tiered Approach

Given the risk of eye irritation from dust or splashes, robust eye protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory where this chemical is present.

  • Recommended for Handling Solids/Solutions: Chemical splash goggles should be worn when weighing the powder or handling solutions.[6] Goggles provide a full seal around the eyes, offering superior protection against airborne dust and accidental splashes compared to safety glasses.

  • High-Risk Operations: A face shield, worn in conjunction with chemical splash goggles, is required for tasks with a high potential for splashing, such as when handling large volumes, working with the material under pressure, or during line-breaking operations.[6][7]

b. Hand Protection: The Chemical-Resistant Barrier

Gloves are the primary defense against dermal exposure.

  • Material: Nitrile gloves are the standard recommendation for incidental contact due to their resistance to a broad range of chemicals, including many chlorinated compounds.[8]

  • Causality: Solvents and organic compounds can degrade or permeate gloves. It is critical to always check the manufacturer's compatibility charts for the specific solvent being used if preparing a solution. For prolonged work or in case of immersion, heavier-duty gloves may be necessary.

  • Best Practice: Always double-glove when handling the solid compound. This provides an extra layer of protection and allows for the safe removal of the outer, contaminated glove without touching it with a bare hand. Contaminated gloves must be removed and replaced immediately.[9]

c. Body Protection: Shielding Against Contamination

  • A standard laboratory coat is mandatory to protect skin and personal clothing from contamination.[8]

  • For tasks with a significant risk of spills or splashes, a chemically resistant apron or coverall should be worn over the lab coat.[10]

  • Ensure the lab coat is fully buttoned and the sleeves are not rolled up. Protective clothing should be laundered separately from personal clothing.[11][12]

d. Respiratory Protection: The Hierarchy of Controls

The most effective way to prevent inhalation exposure is through engineering controls.

  • Primary Control: All handling of 2,6-Dichloro-3-methylisonicotinic acid powder, especially weighing, must be conducted within a certified chemical fume hood or a powder containment enclosure to keep airborne concentrations low.[4][13]

  • Secondary Control (When Required): If engineering controls are not feasible or are insufficient to control exposure, respiratory protection is required. A NIOSH-approved N95 dust mask or a respirator with a particulate filter is suitable for protection against the powder.[4][13] If the compound is dissolved in a volatile organic solvent, a respirator with an organic vapor cartridge may be necessary. All respirator use must comply with a formal respiratory protection program as outlined in OSHA 29 CFR 1910.134.[4][13]

Operational Plans: PPE in Practice

The following table summarizes the recommended PPE for specific laboratory operations, ensuring a clear, procedural guide for researchers.

Operation Engineering Control Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical Fume Hood or Powder EnclosureChemical Splash GogglesDouble Nitrile GlovesLab CoatN95 Respirator (if potential for dust outside hood)
Preparing Solutions Chemical Fume HoodChemical Splash GogglesNitrile GlovesLab CoatNot typically required if in fume hood
Running a Reaction Chemical Fume HoodChemical Splash GogglesNitrile GlovesLab CoatAs needed based on other reagents
Minor Spill Cleanup N/AChemical Splash GogglesHeavy-duty Nitrile GlovesLab CoatN95 Respirator
Major Spill Cleanup Evacuate AreaFull-face Respirator, Goggles, Face ShieldHeavy-duty Chemical Resistant GlovesChemical Resistant Suit/ApronSupplied Air Respirator may be needed

Step-by-Step Protocol: Preparing a 100 mM Stock Solution

This protocol integrates safety and procedural steps for a common laboratory task.

  • Preparation: Don all required PPE for handling solids as detailed in the table above (chemical splash goggles, double nitrile gloves, lab coat). Ensure the chemical fume hood is on and operating correctly.

  • Weighing: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance. Carefully transfer the desired amount of 2,6-Dichloro-3-methylisonicotinic acid to the weigh boat. Avoid any actions that could generate dust.

  • Transfer: Carefully add the weighed powder to an appropriately sized volumetric flask.

  • Dissolution: Using a pipette, add the desired solvent (e.g., DMSO, Methanol[3]) to the flask, filling to approximately half the final volume. Gently swirl to dissolve the solid.

  • Final Volume: Once dissolved, add the solvent to the calibration mark on the flask. Cap and invert several times to ensure a homogenous solution.

  • Labeling: Clearly label the container with the chemical name, concentration, solvent, date, and your initials.

  • Cleanup: Dispose of the outer pair of gloves and the used weigh boat in the designated solid hazardous waste container. Wipe down the work surface in the fume hood with an appropriate solvent.

Emergency and Disposal Plans

a. Spill Response

  • Minor Spill (Solid): Wearing appropriate PPE, gently sweep or vacuum the material into a labeled hazardous waste container.[4][11] Avoid dry sweeping that creates dust. Clean the area with a damp cloth, disposing of it as hazardous waste.

  • Major Spill: Evacuate the immediate area. Alert your supervisor and institutional safety office. Only personnel trained in hazardous spill response with the correct PPE should attempt cleanup.

b. First Aid

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

c. Disposal Plan

2,6-Dichloro-3-methylisonicotinic acid is a chlorinated organic compound and must be disposed of as hazardous waste.

  • Waste Collection: All solid waste (unused chemical, contaminated gloves, weigh boats) and liquid waste (solutions) must be collected in separate, clearly labeled, and sealed hazardous waste containers.

  • Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[14] Chlorinated organic waste requires specialized disposal, typically through high-temperature incineration by a licensed environmental management company.[15][16] This process is designed to break down the compound into less harmful substances like carbon dioxide, water, and hydrogen chloride, with the latter being scrubbed from the exhaust gases.[16]

Visual Guide: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task at hand.

PPE_Workflow start Start: Handling 2,6-Dichloro-3-methylisonicotinic acid task What is the task? start->task weighing Weighing Solid task->weighing  Weighing   solution Preparing Solution task->solution  Solution Prep   spill Spill Cleanup task->spill  Spill   ppe_weighing PPE: - Fume Hood / Enclosure - Goggles - Double Nitrile Gloves - Lab Coat - N95 Respirator (as needed) weighing->ppe_weighing ppe_solution PPE: - Fume Hood - Goggles - Nitrile Gloves - Lab Coat solution->ppe_solution ppe_spill PPE: - Goggles - Heavy-Duty Gloves - Lab Coat - N95 Respirator spill->ppe_spill

Caption: PPE selection workflow for handling 2,6-Dichloro-3-methylisonicotinic acid.

References

  • Material Safety Data Sheet - 2,6-Dichloroisonicotinic acid. Cole-Parmer.
  • 2-Chloro-6-methylisonicotinic acid Safety Data Sheet. Apollo Scientific.
  • Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development.
  • SAFETY DATA SHEET - Methyl 2,6-dichloroisonicotinate. Fisher Scientific.
  • 2,6-Dichloro-4-methyl-3-pyridinecarboxylic acid | 62774-90-7. ChemicalBook.
  • Hazardous Substance Fact Sheet: Pyridine. New Jersey Department of Health.
  • Pyridine Safety Data Sheet. Apollo Scientific.
  • Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. ACS Publications.
  • SAFETY DATA SHEET - 2-Chloro-6-methylnicotinic acid. Thermo Fisher Scientific.
  • Personal Protective Equipment Guidance. Dow Corporate.
  • Material Safety Data Sheet - 3-Chloropyridine, 99%. Cole-Parmer.
  • Process for the incineration of chlorinated organic materials. Google Patents.
  • 2,6-Dichloronicotinic acid. Chem-Impex.
  • 2,6-Dichloroisonicotinic acid 5398-44-7 wiki. Guidechem.
  • Chemwatch GHS SDS in English (European) 49223-1. Sdfine.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • Disposing of Chlorine: Pool and Cleaning Products. NEDT.org.
  • Recommended PPE to handle chemicals. Bernardo Ecenarro.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • 2,6-Dichloroisonicotinic Acid | 5398-44-7. Tokyo Chemical Industry (India) Pvt. Ltd.
  • SAFETY DATA SHEET - 2-Chloroisonicotinic Acid. TCI Chemicals.
  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Vita-D-Chlor.
  • 2,6-Dichloropyridine-3-carboxylic acid 97%. Sigma-Aldrich.

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